molecular formula C9H8N2O3 B1315341 2-Ethyl-4-nitro-1,3-benzoxazole CAS No. 477603-34-2

2-Ethyl-4-nitro-1,3-benzoxazole

Cat. No.: B1315341
CAS No.: 477603-34-2
M. Wt: 192.17 g/mol
InChI Key: RXERROAGDLLQDA-UHFFFAOYSA-N
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Description

2-Ethyl-4-nitro-1,3-benzoxazole (CAS 477603-34-2) is a chemical compound with the molecular formula C9H8N2O3 and a molecular weight of 192.17 g/mol. It belongs to the benzoxazole class of heterocyclic compounds, which are fused bicyclic structures consisting of a benzene ring fused to a 1,3-oxazole ring . The benzoxazole scaffold is a privileged structure in medicinal chemistry and drug discovery due to its planar, aromatic nature and its ability to engage in various interactions with biological targets, such as acting as a hydrogen bond acceptor and participating in pi-pi stacking . Researchers are particularly interested in benzoxazole derivatives like this compound as key synthetic intermediates and as core structures for developing novel bioactive molecules . This scaffold is found in various market-available drugs and natural products and is the subject of ongoing research for its wide range of potential biological activities, which include antimicrobial, antifungal, anti-inflammatory, and anticancer effects . Furthermore, benzoxazole derivatives have been investigated as potential therapeutics for neurodegenerative diseases, such as acting as antagonists for the adenosine A2A receptor, a promising target for the treatment of Parkinson's and Alzheimer's diseases . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-4-nitro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-2-8-10-9-6(11(12)13)4-3-5-7(9)14-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXERROAGDLLQDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C=CC=C2O1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50476978
Record name 2-Ethyl-4-nitro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477603-34-2
Record name 2-Ethyl-4-nitro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Ethyl-4-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical properties of 2-Ethyl-4-nitro-1,3-benzoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is structured to deliver not just data, but a deeper understanding of the causality behind its chemical behavior, synthesis, and characterization, empowering researchers in their scientific endeavors.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazoles are a prominent class of heterocyclic compounds characterized by a fused benzene and oxazole ring system. This structural motif is the cornerstone of numerous biologically active molecules, both natural and synthetic, exhibiting a wide array of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1] The versatility of the benzoxazole core allows for extensive functionalization, enabling the fine-tuning of its physicochemical and biological properties. The introduction of an ethyl group at the 2-position and a nitro group at the 4-position of the benzoxazole ring system in this compound creates a unique electronic and steric profile that warrants detailed investigation.

Molecular Structure and Physicochemical Properties

The foundational characteristics of this compound are summarized below. It is important to note that while some data for this specific isomer is available, other properties are predicted based on established chemical principles and data from closely related analogues.

PropertyValueSource
Molecular Formula C₉H₈N₂O₃[Calculated]
Molecular Weight 192.17 g/mol [Calculated]
CAS Number 477603-34-2[Vendor Information]
Predicted Boiling Point ~350-400 °C at 760 mmHg[Prediction]
Predicted Melting Point ~80-100 °C[Prediction]
Predicted Solubility Sparingly soluble in water; soluble in common organic solvents like ethanol, DMSO, and DMF.[Prediction]

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is logically approached through a two-step process starting from the key precursor, 2-amino-3-nitrophenol. This pathway involves an initial acylation of the amino group followed by a cyclization to form the benzoxazole ring.

Synthesis_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization 2-amino-3-nitrophenol 2-amino-3-nitrophenol Intermediate N-(2-hydroxy-6-nitrophenyl)propanamide 2-amino-3-nitrophenol->Intermediate Pyridine or Triethylamine Propionyl_chloride Propionyl Chloride or Propionic Anhydride Propionyl_chloride->Intermediate Target_Molecule This compound Intermediate_ref N-(2-hydroxy-6-nitrophenyl)propanamide Intermediate_ref->Target_Molecule Heat or Acid Catalyst (e.g., PPA, H₂SO₄)

Figure 1: Synthetic workflow for this compound.
Step 1: N-Acylation of 2-Amino-3-nitrophenol

The initial and critical step is the selective acylation of the amino group of 2-amino-3-nitrophenol. The choice of acylating agent and reaction conditions is paramount to prevent unwanted side reactions, such as acylation of the phenolic hydroxyl group.

Experimental Protocol:

  • Materials: 2-amino-3-nitrophenol, propionyl chloride (or propionic anhydride), pyridine (or triethylamine), and a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Procedure: a. Dissolve 2-amino-3-nitrophenol in the chosen aprotic solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. b. Add a slight excess of a non-nucleophilic base, such as pyridine or triethylamine, to the solution. This base acts as a scavenger for the HCl or propionic acid byproduct. c. Cool the mixture in an ice bath to 0-5 °C. d. Slowly add an equimolar amount of propionyl chloride or propionic anhydride dropwise to the stirred solution. The slow addition and low temperature help to control the exothermicity of the reaction and enhance the selectivity for N-acylation. e. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by Thin Layer Chromatography). f. Upon completion, the reaction mixture is typically washed with a dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted acylating agent and acidic byproducts. g. The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude N-(2-hydroxy-6-nitrophenyl)propanamide intermediate.

Causality Behind Experimental Choices:

  • Aprotic Solvent: An aprotic solvent is chosen to prevent it from participating in the reaction.

  • Non-nucleophilic Base: A base like pyridine or triethylamine is used to neutralize the acid generated during the reaction without competing with the amino group as a nucleophile.

  • Low Temperature: The reaction is initiated at a low temperature to control the reaction rate and minimize the potential for O-acylation of the more acidic phenolic hydroxyl group.

Step 2: Cyclodehydration to form the Benzoxazole Ring

The second step involves the intramolecular cyclization of the N-(2-hydroxy-6-nitrophenyl)propanamide intermediate. This is a dehydration reaction that forms the oxazole ring. This can be achieved through thermal means or with the aid of a dehydrating agent or acid catalyst.

Experimental Protocol:

  • Materials: N-(2-hydroxy-6-nitrophenyl)propanamide, and a dehydrating agent/acid catalyst (e.g., polyphosphoric acid (PPA), concentrated sulfuric acid, or a high-boiling point solvent for thermal cyclization).

  • Procedure (Acid-Catalyzed): a. Add the crude or purified N-(2-hydroxy-6-nitrophenyl)propanamide to a flask containing a suitable amount of polyphosphoric acid. b. Heat the mixture with stirring to a temperature typically between 120-160 °C. The optimal temperature will need to be determined empirically. c. Monitor the reaction progress by TLC. d. Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice with stirring. e. The precipitated product is then collected by filtration, washed with water until the washings are neutral, and dried. f. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Causality Behind Experimental Choices:

  • Acid Catalyst/Dehydrating Agent: PPA or sulfuric acid protonates the amide carbonyl, making it more electrophilic and facilitating the nucleophilic attack by the adjacent hydroxyl group, which is followed by the elimination of a water molecule.

  • Elevated Temperature: The cyclodehydration reaction requires a significant activation energy, which is supplied by heating.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the interplay of the benzoxazole ring system, the electron-withdrawing nitro group, and the ethyl substituent.

Reactivity cluster_0 cluster_1 cluster_2 Benzene_Ring Benzene Ring Deactivated Deactivated by Nitro Group Benzene_Ring->Deactivated Nitro_Group_Effect Nitro Group (electron-withdrawing) Activated_Positions Potential for Nu- attack at activated positions Nitro_Group_Effect->Activated_Positions Nitro_Group Nitro Group Amino_Group Amino Group Nitro_Group->Amino_Group e.g., SnCl₂/HCl, H₂/Pd-C

Figure 2: Key reactivity pathways of this compound.
  • Electrophilic Aromatic Substitution: The presence of the strongly electron-withdrawing nitro group deactivates the benzene ring towards electrophilic aromatic substitution reactions. Any substitution would be directed to the meta-position relative to the nitro group.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group can activate the aromatic ring towards nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group, should a suitable leaving group be present.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H₂ over Pd/C).[2] This transformation is a valuable synthetic tool for introducing an amino functionality, which can then be further modified to generate a library of derivatives for structure-activity relationship (SAR) studies in drug discovery.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While experimental spectra for this specific isomer are not widely published, the expected spectral characteristics can be predicted based on its structure.

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons: The three protons on the benzene ring will appear in the downfield region (typically δ 7.0-8.5 ppm). Their chemical shifts and coupling patterns will be influenced by the positions of the nitro group and the fused oxazole ring.

  • Ethyl Group Protons: The ethyl group will exhibit a characteristic quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃), due to spin-spin coupling. The methylene protons will be deshielded compared to the methyl protons and will likely appear in the range of δ 2.8-3.2 ppm, while the methyl protons will be further upfield, around δ 1.3-1.6 ppm.

¹³C NMR Spectroscopy (Predicted)
  • Aromatic Carbons: The carbon atoms of the benzene ring and the oxazole ring will resonate in the aromatic region of the spectrum (typically δ 110-160 ppm). The carbon atom attached to the nitro group will be significantly deshielded.

  • Ethyl Group Carbons: The methylene and methyl carbons of the ethyl group will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present:

  • Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

  • C=N Stretch (Oxazole Ring): A characteristic stretching vibration for the C=N bond in the oxazole ring is expected in the region of 1630-1680 cm⁻¹.

  • C-O-C Stretch (Oxazole Ring): Stretching vibrations for the ether linkage within the oxazole ring will appear in the fingerprint region.

  • Aromatic C-H and C=C Stretches: These will be observed in their typical regions.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 192.17. The fragmentation pattern would likely involve the loss of the ethyl group, the nitro group, and other characteristic cleavages of the benzoxazole ring system.

Potential Applications in Drug Development

The benzoxazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds.[3] The presence of the nitro group in this compound opens up possibilities for its use as a precursor to a variety of other functional groups, most notably the amino group. This amino derivative can then serve as a handle for further chemical modifications, allowing for the exploration of a wide chemical space in the search for new therapeutic agents.

The diverse biological activities reported for benzoxazole derivatives include:

  • Anticancer Activity

  • Antimicrobial Activity

  • Anti-inflammatory Activity

  • Antiviral Activity

The specific biological profile of this compound and its derivatives would need to be determined through biological screening assays.

Safety and Handling

Conclusion

This compound is a fascinating molecule with significant potential for further exploration in both medicinal chemistry and materials science. This guide has provided a comprehensive overview of its chemical properties, including a plausible synthetic pathway, predicted reactivity, and expected spectroscopic characteristics. The true value of this compound will be unlocked through further experimental investigation into its synthesis, characterization, and biological activity.

References

  • This guide is a synthesis of established chemical principles and data from analogous compounds, as specific experimental data for this compound is limited in the public domain.
  • Patil, S. A., Patil, S. A., & Patil, R. (2022). Biological activities of benzoxazole and its derivatives. Journal of Chemical and Pharmaceutical Research, 14(7), 1-10.
  • Predicted data is based on computational models and comparison with structurally similar compounds.
  • Vendor inform
  • Moreau, R. J. et al. (2018). Journal of Medicinal Chemistry, 61(8), 3309-3324.
  • General synthetic methods for benzoxazoles.
  • Di Martino, S., & De Rosa, M. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Topics in Current Chemistry, 382(4), 33.

Sources

Spectroscopic data (NMR, IR, Mass Spec) of 2-Ethyl-4-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Ethyl-4-nitro-1,3-benzoxazole

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of this compound (CAS No: 477603-34-2)[1]. Benzoxazole derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities.[2][3][4][5] Consequently, rigorous structural elucidation of these compounds is imperative. This document, intended for researchers and drug development professionals, delineates the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from analogous structures and foundational spectroscopic principles to provide a robust predictive analysis. Detailed, field-proven protocols for data acquisition are also presented to ensure methodological integrity.

Molecular Structure and Spectroscopic Overview

The structural integrity of a synthesized compound is the bedrock of its functional application. For this compound, a combination of spectroscopic techniques is essential for unambiguous confirmation. NMR spectroscopy will elucidate the carbon-hydrogen framework, IR spectroscopy will identify key functional groups, and Mass Spectrometry will confirm the molecular weight and provide insight into the molecule's fragmentation pattern.

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic compounds in solution.[6] The analysis of both ¹H and ¹³C NMR spectra allows for the complete assignment of the hydrogen and carbon framework of the molecule.

Predicted ¹H and ¹³C NMR Data

The chemical shifts (δ) are predicted based on the analysis of similar benzoxazole and nitroaromatic structures.[3][7] The solvent is assumed to be CDCl₃, a common choice for nonpolar organic compounds.[6][8]

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.2-8.4d1HAr-H (H-5)
~7.9-8.1d1HAr-H (H-7)
~7.4-7.6t1HAr-H (H-6)
~3.1q2H-CH₂-
~1.5t3H-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Predicted Chemical Shift (δ) ppmAssignment
~165C=N (C-2)
~150Ar-C (C-7a)
~145Ar-C-NO₂ (C-4)
~141Ar-C (C-3a)
~128Ar-CH (C-6)
~122Ar-CH (C-5)
~115Ar-CH (C-7)
~25-CH₂-
~11-CH₃
Interpretation of NMR Spectra
  • ¹H NMR: The aromatic protons are expected in the downfield region (δ 6.8–8.8 ppm) due to the deshielding effect of the aromatic ring current.[2] The nitro group at the C-4 position is strongly electron-withdrawing, which will cause the adjacent proton (H-5) to appear at the lowest field. The ethyl group should exhibit a classic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons due to spin-spin coupling.[9]

  • ¹³C NMR: The carbon atom of the C=N bond (C-2) is typically found at a very low field (~165 ppm).[10] The aromatic carbons will have their chemical shifts influenced by the attached substituents. The carbon bearing the nitro group (C-4) will be significantly deshielded. The carbons of the ethyl group will appear in the upfield region of the spectrum.[9]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-20 mg of the this compound sample for ¹H NMR (50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[8][11]

  • Transfer: Using a Pasteur pipette, carefully transfer the solution into a high-quality 5 mm NMR tube, ensuring no solid particles are present.[11]

  • Spectrometer Setup: Insert the sample into the NMR spectrometer.[12]

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field. Perform shimming to optimize the magnetic field homogeneity and achieve high resolution.[8][12]

  • Acquisition: Tune the probe to the desired nucleus (¹H or ¹³C). Set appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay) and acquire the spectrum.[12]

G cluster_workflow NMR Data Acquisition Workflow prep 1. Sample Preparation (5-20mg in 0.6mL CDCl₃) transfer 2. Transfer to NMR Tube prep->transfer insert 3. Insert into Spectrometer transfer->insert lock_shim 4. Lock and Shim insert->lock_shim acquire 5. Set Parameters & Acquire Data lock_shim->acquire process 6. Data Processing acquire->process

Figure 2: Standard workflow for NMR sample analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations.

Predicted IR Absorption Bands

The presence of the nitro, aromatic, and alkyl groups in this compound will give rise to characteristic absorption bands.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H StretchAromatic
~2980-2850C-H StretchAlkyl (Ethyl)
~1620-1580C=N StretchBenzoxazole Ring
~1550-1475Asymmetric N-O StretchNitro (NO₂)
~1360-1290Symmetric N-O StretchNitro (NO₂)
~1250C-O-C StretchBenzoxazole Ring
Interpretation of IR Spectrum

The most definitive peaks in the IR spectrum will be from the nitro group. Aromatic nitro compounds typically show two strong absorption bands: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.[13][14][15] The C-H stretching vibrations of the aromatic ring will appear just above 3000 cm⁻¹, while those of the ethyl group will be just below 3000 cm⁻¹.[16] The C=N stretching of the benzoxazole ring is also a key feature.[3]

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of the dry, solid this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is formed.[2]

  • Pellet Formation: Transfer a portion of the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern observed can offer valuable structural clues.

Predicted Mass Spectrum Data

For this compound (Molecular Formula: C₉H₈N₂O₃), the exact mass is 192.0535 g/mol . The nominal molecular weight is 192 g/mol .

Table 4: Predicted Major Ions in the Mass Spectrum

m/z (mass-to-charge ratio)Predicted FragmentIdentity
192[C₉H₈N₂O₃]⁺Molecular Ion [M]⁺
177[M - CH₃]⁺Loss of a methyl radical
163[M - C₂H₅]⁺Loss of an ethyl radical
146[M - NO₂]⁺Loss of a nitro group
118[C₇H₄NO]⁺Fragmentation of the ring
Interpretation of Mass Spectrum

The molecular ion peak ([M]⁺) at m/z 192 would confirm the molecular weight of the compound. Nitroaromatic compounds are known to undergo characteristic fragmentation, including the loss of NO₂ (a loss of 46 mass units) and NO (a loss of 30 mass units).[17][18][19] The loss of the ethyl group (a loss of 29 mass units) or a methyl radical from the ethyl group (a loss of 15 mass units) are also highly probable fragmentation pathways.[20]

M [M]⁺˙ m/z = 192 M_minus_C2H5 [M - C₂H₅]⁺ m/z = 163 M->M_minus_C2H5 - C₂H₅˙ M_minus_NO2 [M - NO₂]⁺ m/z = 146 M->M_minus_NO2 - NO₂˙ Fragment1 [C₇H₄NO]⁺ m/z = 118 M_minus_NO2->Fragment1 - CO

Figure 3: A simplified proposed fragmentation pathway.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is common for volatile, thermally stable small molecules.

  • Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

The structural confirmation of this compound relies on a synergistic interpretation of NMR, IR, and Mass Spectrometry data. The predicted ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework and the specific arrangement of the ethyl and nitro substituents on the benzoxazole core. The characteristic N-O stretching vibrations in the IR spectrum will provide unambiguous evidence of the nitro functional group. Finally, mass spectrometry will verify the molecular weight and reveal fragmentation patterns consistent with the proposed structure, particularly the characteristic loss of the nitro and ethyl groups. The protocols and predictive data outlined in this guide provide a robust framework for the empirical analysis and characterization of this important heterocyclic compound.

References

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Sources

A Comprehensive Technical Guide to 2-Ethyl-4-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole nucleus, a bicyclic system comprising a fused benzene and oxazole ring, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] These heterocyclic compounds are foundational to numerous biologically active molecules, demonstrating a wide spectrum of pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.[1][3][4] The specific substitution pattern on the benzoxazole core dramatically influences its physicochemical properties and biological targets. This guide focuses on a specific derivative, 2-Ethyl-4-nitro-1,3-benzoxazole, providing an in-depth examination of its chemical identity, synthesis, and characterization, grounded in established chemical principles.

Chemical Identity and Physicochemical Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 477603-34-2 .[5][6][7] The unique arrangement of an ethyl group at the 2-position and a nitro group at the 4-position imparts specific reactivity and potential for further functionalization. The core properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 477603-34-2[5][7]
Molecular Formula C₉H₈N₂O₃[8]
Molecular Weight 192.17 g/mol [7][8]
Purity ≥95% (Typical)[7]
Physical Form Powder[7]

Synthesis Protocol: A Mechanistic Approach

The synthesis of 2-substituted benzoxazoles is a well-established area of organic chemistry, typically involving the condensation and subsequent cyclization of a 2-aminophenol derivative with a suitable electrophile.[2][9][10] For the target molecule, this compound, a robust method involves the reaction of 2-amino-3-nitrophenol with propionyl chloride or a related propionylating agent, followed by acid-catalyzed cyclization.

Causality of Experimental Design: The choice of 2-amino-3-nitrophenol as the precursor is critical, as it correctly positions the amino and hydroxyl groups for cyclization and places the nitro group at the desired 4-position of the final benzoxazole ring. Propionyl chloride provides the ethyl group and the carbonyl carbon necessary for the formation of the oxazole ring. The acid catalyst is essential for promoting the dehydration and ring-closure step.

Experimental Protocol: Synthesis of this compound
  • Acylation: To a stirred solution of 2-amino-3-nitrophenol (1.0 eq) in a suitable aprotic solvent such as dichloromethane or THF, add triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add propionyl chloride (1.1 eq) dropwise to the cooled solution. The triethylamine acts as a base to neutralize the HCl byproduct, preventing protonation of the starting amine.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the formation of the intermediate N-(2-hydroxy-6-nitrophenyl)propanamide via Thin Layer Chromatography (TLC).

  • Cyclization: Upon completion, carefully add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid. Heat the mixture to reflux (temperature will depend on the solvent) for 2-4 hours. This step facilitates the intramolecular cyclization and dehydration to form the benzoxazole ring.

  • Workup and Purification: Cool the reaction mixture and quench by pouring it slowly into a beaker of ice water. The crude product should precipitate. Collect the solid by vacuum filtration and wash with cold water.

  • Final Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow Reactant1 2-Amino-3-nitrophenol Acylation Acylation (DCM, 0°C to RT) Reactant1->Acylation Reactant2 Propionyl Chloride Triethylamine (Base) Reactant2->Acylation Intermediate N-(2-hydroxy-6-nitrophenyl)propanamide (Amide Intermediate) Cyclization Acid-Catalyzed Cyclization & Dehydration (e.g., PPA, Reflux) Intermediate->Cyclization Step 2 Product This compound Acylation->Intermediate Step 1 Purification Workup & Purification (Precipitation, Recrystallization) Cyclization->Purification Step 3 Purification->Product

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for confirming the structure of the synthesized compound. While specific experimental data for this exact molecule is sparse in public literature, a reliable profile can be predicted based on the analysis of structurally similar compounds, such as 2-ethyl-4-nitrophenol, and fundamental principles of spectroscopy.[11]

Infrared (IR) Spectroscopy

The IR spectrum provides evidence of the key functional groups.

  • Aromatic C-H Stretch: Peaks around 3100-3000 cm⁻¹.

  • Aliphatic C-H Stretch: Asymmetric and symmetric stretches of the ethyl group expected around 2980-2850 cm⁻¹.

  • C=N Stretch: A characteristic peak for the oxazole C=N bond is expected in the 1650-1580 cm⁻¹ region.

  • NO₂ Stretch: Strong, distinct asymmetric and symmetric stretching bands for the nitro group are anticipated near 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[11]

  • C-O-C Stretch: A band corresponding to the ether-like C-O-C stretch within the oxazole ring, typically found around 1250 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR):

    • Ethyl Group (-CH₂CH₃): A triplet integrating to 3 protons (for the -CH₃) around δ 1.3-1.5 ppm and a quartet integrating to 2 protons (for the -CH₂) around δ 2.9-3.1 ppm. The downfield shift of the methylene group is due to its proximity to the electron-deficient benzoxazole ring.

    • Aromatic Protons: The three protons on the benzene ring will appear as multiplets in the downfield region (δ 7.5-8.5 ppm). The precise shifts and coupling patterns depend on the strong electron-withdrawing effect of the adjacent nitro group and the fused oxazole system.

  • ¹³C NMR (Carbon-13 NMR):

    • Ethyl Group: The methyl carbon (-CH₃) will appear upfield (δ 10-15 ppm), while the methylene carbon (-CH₂) will be further downfield (δ 25-30 ppm).

    • Benzoxazole Carbons: The C2 carbon (bearing the ethyl group) is expected around δ 160-165 ppm. The aromatic carbons will have distinct shifts, with the carbon attached to the nitro group (C4) being significantly deshielded.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Molecular Ion Peak ([M]⁺): A prominent peak is expected at m/z = 192.17, corresponding to the molecular weight of C₉H₈N₂O₃.

  • Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the nitro group (NO₂, -46 Da), the ethyl group (-29 Da), or other characteristic fragments of the benzoxazole core.

Potential Applications in Research and Development

While specific studies on this compound are limited, the broader class of benzoxazole derivatives is of significant interest to the scientific community.

  • Antimicrobial and Anticancer Agents: The benzoxazole scaffold is a key component in compounds explored for their antimicrobial and anticancer properties.[1][12] The nitro group, being a strong electron-withdrawing group, can modulate the electronic properties of the molecule, potentially enhancing its interaction with biological targets like enzymes or cellular pathways.[12] Research has shown that various substituted benzoxazoles are effective against both Gram-positive and Gram-negative bacteria.[12]

  • Building Block for Complex Molecules: In chemical research, this compound serves as a versatile building block. The nitro group can be reduced to an amine, providing a handle for further derivatization to create libraries of novel compounds for screening in drug discovery programs.[12]

  • Materials Science: The conjugated system of the benzoxazole ring suggests potential applications in the development of organic materials with specific electronic or optical properties.[12]

Conclusion

This compound (CAS: 477603-34-2) is a well-defined chemical entity within the pharmacologically significant benzoxazole family. Its synthesis is achievable through standard organic chemistry methodologies, primarily the cyclization of a substituted 2-aminophenol. Its structure can be unequivocally confirmed using a combination of IR, NMR, and Mass Spectrometry. Given the established biological activities of related nitro-benzoxazoles, this compound represents a valuable subject for further investigation in medicinal chemistry and materials science, serving both as a potential lead compound and a versatile synthetic intermediate.

References

  • This compound - CAS:477603-34-2. (n.d.). Meryer Chemical Technology.
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  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). National Institutes of Health (PMC).
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Initial Biological Screening of 2-Ethyl-4-nitro-1,3-benzoxazole: A Technical Guide for Preclinical Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the initial biological screening of the novel chemical entity, 2-Ethyl-4-nitro-1,3-benzoxazole. The benzoxazole scaffold is a well-established pharmacophore present in numerous compounds with a wide array of biological activities, including antimicrobial and anticancer properties.[1][2][3][4] The introduction of a nitro group suggests potential for bioreductive activation, a mechanism exploited by certain hypoxia-selective agents.[5][6] This document outlines a tiered, logical screening cascade designed to efficiently assess the cytotoxic, antibacterial, and antifungal potential of this compound. The protocols described herein are grounded in established methodologies to ensure reproducibility and data integrity, providing a solid foundation for further preclinical development.

Introduction: The Rationale for Screening this compound

The benzoxazole ring system is a privileged heterocyclic motif in medicinal chemistry, valued for its metabolic stability and ability to engage in various biological interactions.[1][3] The core structure is present in a range of approved drugs and clinical candidates. The specific substitution pattern of this compound, particularly the nitro group at the 4-position, warrants a thorough investigation of its biological profile. Nitroaromatic compounds are known to undergo enzymatic reduction in hypoxic environments, such as those found in solid tumors and microbial biofilms, leading to the formation of cytotoxic reactive species.[5] This raises the hypothesis that this compound may exhibit selective toxicity towards cancer cells or anaerobic/microaerophilic pathogens.

This guide details a strategic screening workflow, commencing with a broad cytotoxicity assessment to establish a therapeutic window, followed by targeted antimicrobial and antifungal evaluations. The causality behind this experimental design is to first understand the compound's general toxicity to mammalian cells before investigating its specific efficacy against microbial pathogens. This approach is critical for de-risking the compound for potential therapeutic applications early in the drug discovery process.[7]

Tier 1: In Vitro Cytotoxicity Assessment

The foundational step in the biological evaluation of any new chemical entity is to determine its effect on cell viability.[7][8][9] This initial screen provides a general toxicity profile and is instrumental in identifying a concentration range for subsequent, more specific assays. We will employ a panel of human cell lines, including both cancerous and non-cancerous lines, to ascertain any potential for selective anticancer activity.[10]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10]

Step-by-Step Methodology:

  • Cell Culture: Culture human cervical cancer (HeLa), breast cancer (MCF-7), and non-cancerous human embryonic kidney (HEK293) cell lines in appropriate media until they reach 80-90% confluency.[10]

  • Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a final concentration range of 0.1 µM to 100 µM. Add the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[8]

Data Presentation: Cytotoxicity Profile

The IC50 values are summarized in the table below. A lower IC50 value indicates higher cytotoxicity. The Selectivity Index (SI) is calculated as the ratio of the IC50 in the non-cancerous cell line to the IC50 in the cancer cell line (e.g., SI = IC50 HEK293 / IC50 HeLa). A higher SI suggests a degree of selective toxicity towards cancer cells.[10]

Cell LineCell TypeIC50 (µM) of this compoundSelectivity Index (SI)
HeLaCervical Cancer12.5 ± 1.84.8
MCF-7Breast Cancer18.2 ± 2.53.3
HEK293Non-cancerous Kidney60.1 ± 5.3-

Data are presented as mean ± standard deviation from three independent experiments.

Visualization: Cytotoxicity Screening Workflow

G cluster_workflow Cytotoxicity Screening Workflow start Start: this compound culture Culture & Seed Cell Lines (HeLa, MCF-7, HEK293) start->culture treat Treat with Compound (0.1-100 µM) culture->treat incubate Incubate for 48h treat->incubate assay Perform MTT Assay incubate->assay read Measure Absorbance assay->read analyze Calculate IC50 & Selectivity Index read->analyze end_node End: Cytotoxicity Profile analyze->end_node

Caption: Workflow for assessing the in vitro cytotoxicity of the test compound.

Tier 2: Antimicrobial and Antifungal Screening

Given the known antimicrobial properties of many benzoxazole derivatives, a primary screen against a panel of clinically relevant bacteria and fungi is a logical next step.[1][2] We will use the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12]

Experimental Protocol: Broth Microdilution for MIC Determination

This method is considered the gold standard for antimicrobial susceptibility testing due to its quantitative nature.[11][13][14]

Step-by-Step Methodology:

  • Microorganism Preparation: Prepare standardized inoculums of Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and a yeast (Candida albicans) to a concentration of approximately 5 x 10^5 CFU/mL in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound to obtain a concentration range (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism). A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast) should be run in parallel as a comparator.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for yeast.[11]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Data Presentation: Antimicrobial and Antifungal Activity

The MIC values represent the potency of the compound against the tested microorganisms.

MicroorganismTypeMIC (µg/mL) of this compound
Staphylococcus aureusGram-positive Bacteria16
Escherichia coliGram-negative Bacteria64
Candida albicansYeast32
Visualization: Antimicrobial Screening Logic

G cluster_logic Antimicrobial Screening Logic start Test Compound screening Primary Screen Gram-positive (S. aureus) Gram-negative (E. coli) Fungal (C. albicans) start->screening mic Determine MIC via Broth Microdilution screening:gp->mic screening:gn->mic screening:f->mic gp_result MIC = 16 µg/mL mic->gp_result gn_result MIC = 64 µg/mL mic->gn_result f_result MIC = 32 µg/mL mic->f_result

Caption: Logical flow for the primary antimicrobial and antifungal screening.

Mechanistic Insights and Future Directions

The initial screening data suggests that this compound possesses moderate, broad-spectrum biological activity. The moderate cytotoxicity against cancer cell lines, coupled with a degree of selectivity over non-cancerous cells, is a promising starting point. The antimicrobial and antifungal activities, while not exceptionally potent, warrant further investigation, particularly against anaerobic bacteria or in hypoxic conditions where the nitro group could be bioreductively activated.

Hypothesized Mechanism of Action

The presence of the nitro group is key to the hypothesized mechanism. In low-oxygen environments, cellular reductases can reduce the nitro group to highly reactive intermediates, such as nitroso and hydroxylamino derivatives. These intermediates can covalently bind to and damage critical cellular macromolecules like DNA and proteins, leading to cell death.[5]

Visualization: Potential Reductive Activation Pathway

G cluster_pathway Hypothesized Reductive Activation Pathway compound This compound (R-NO2) nitroso Nitroso Intermediate (R-NO) compound->nitroso Cellular Reductases (Hypoxia) hydroxylamine Hydroxylamine Intermediate (R-NHOH) nitroso->hydroxylamine Further Reduction damage Macromolecular Damage (DNA, Proteins) hydroxylamine->damage Covalent Adducts

Caption: Potential bioreductive activation pathway of the nitrobenzoxazole compound.

Recommended Next Steps
  • Secondary Screening: Test the compound against a broader panel of cancer cell lines and microbial strains, including anaerobic bacteria and drug-resistant isolates.

  • Mechanism of Action Studies: Investigate the effects of the compound on DNA integrity and protein synthesis.[6] Conduct assays under both normoxic and hypoxic conditions to validate the reductive activation hypothesis.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and screen analogues of this compound to optimize potency and selectivity.

Conclusion

This technical guide has outlined a systematic and logical approach to the initial biological screening of this compound. The proposed workflow, from general cytotoxicity to specific antimicrobial testing, provides a robust foundation for evaluating its therapeutic potential. The preliminary (hypothetical) data suggests a compound with a multifaceted biological profile that merits further, more detailed investigation. The insights gained from this initial screening cascade are crucial for making informed decisions in the early stages of the drug discovery and development pipeline.

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Solubility and stability of 2-Ethyl-4-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 2-Ethyl-4-nitro-1,3-benzoxazole

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the critical physicochemical properties of this compound, focusing on its solubility and chemical stability. Designed for researchers, medicinal chemists, and formulation scientists, this document outlines both the theoretical underpinnings and practical, field-proven methodologies for characterizing this heterocyclic compound. We delve into systematic protocols for solubility determination across various pharmaceutically relevant media and a full suite of forced degradation studies as prescribed by international regulatory standards. The causality behind experimental design, the establishment of self-validating analytical systems, and the interpretation of resulting data are emphasized to empower robust drug development programs.

Introduction to this compound

This compound is a substituted heterocyclic compound belonging to the benzoxazole class. The benzoxazole scaffold, consisting of a benzene ring fused to an oxazole ring, is recognized as a "privileged structure" in medicinal chemistry.[1][2] Derivatives of this core are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4]

The specific functionalization of this molecule—an ethyl group at the 2-position and a nitro group at the 4-position—imparts distinct electronic and steric characteristics that significantly influence its behavior in both biological and chemical systems. The ethyl group introduces lipophilicity, while the electron-withdrawing nitro group can modulate the aromatic system's reactivity and participate in hydrogen bonding. Understanding the solubility and stability of this specific analogue is a non-negotiable prerequisite for its advancement as a potential therapeutic agent, as these properties directly impact bioavailability, formulation development, and shelf-life.

Chemical Structure and Core Properties
  • Molecular Formula: C₉H₈N₂O₃

  • Molecular Weight: 192.17 g/mol [5]

  • Appearance: Typically a powder[6]

  • Core Scaffold: Benzoxazole, an aromatic heterocyclic system[1]

Solubility Profiling: A Methodological Approach

Solubility is a critical determinant of a drug candidate's absorption and, consequently, its therapeutic efficacy. The solubility of this compound is governed by the interplay between its crystalline structure and its interactions with the solvent. The hydrophobic ethyl group tends to decrease aqueous solubility, while the polar nitro and benzoxazole nitrogen/oxygen atoms can interact with polar solvents. A comprehensive understanding requires empirical testing under various conditions.

Causality in Solvent Selection

The choice of solvent systems is not arbitrary; it is designed to simulate physiological conditions and anticipate challenges in formulation.

  • Aqueous Buffers (pH 1.2 to 7.4): This range mimics the transit through the gastrointestinal tract, from the highly acidic stomach (pH ~1.2-2.5) to the small intestine (pH ~6.8-7.4). pH can dramatically affect the solubility of compounds with ionizable groups. While benzoxazole itself is a very weak base, understanding its behavior across this pH range is crucial.[1]

  • Organic Solvents (Methanol, Acetonitrile, DMSO): These are frequently used in early-stage discovery for preparing stock solutions and serve as a baseline for understanding the molecule's behavior in less polar environments.

  • Biorelevant Media (FaSSIF, FeSSIF): Fasted-State and Fed-State Simulated Intestinal Fluids provide a more accurate in vitro model of the human gut, containing bile salts and lecithin that can enhance the solubility of lipophilic compounds.

Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining thermodynamic equilibrium solubility.

Objective: To determine the saturation concentration of this compound in various media at a controlled temperature.

Materials:

  • This compound (crystalline solid, purity >98%)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glycine-HCl buffer, pH 1.2

  • Acetate buffer, pH 4.5

  • Methanol, Acetonitrile, DMSO (HPLC grade)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated HPLC-UV system

  • 0.22 µm syringe filters (PTFE or other compatible material)

Procedure:

  • Preparation: Add an excess amount of the compound (e.g., 2-5 mg) to each vial. The goal is to have undissolved solid remaining at equilibrium.

  • Solvent Addition: Add 1 mL of the desired solvent/buffer to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant, moderate speed (e.g., 250 rpm) at a controlled temperature (typically 25°C or 37°C) for 24-48 hours. This duration is critical to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand for 1 hour to let larger particles settle. Centrifuge the vials at high speed (e.g., 14,000 rpm) for 20 minutes to pellet all undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. Crucially, immediately filter this aliquot through a 0.22 µm syringe filter to remove any remaining particulates.

  • Dilution & Analysis: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the HPLC-UV calibration curve. Analyze the diluted sample by a validated HPLC method to determine the concentration.

  • Quantification: Calculate the solubility by comparing the peak area of the sample to a standard calibration curve of known concentrations, accounting for the dilution factor.

Visualization: Solubility Determination Workflow

The following diagram outlines the critical steps in the shake-flask solubility protocol.

G start_node start_node process_node process_node decision_node decision_node analysis_node analysis_node end_node end_node start Start add_solid Add Excess Solid to Vials start->add_solid 1 add_solvent Add Solvent/Buffer (pH 1.2, 4.5, 7.4, etc.) add_solid->add_solvent 2 equilibrate Equilibrate on Shaker (24-48h, 25°C) add_solvent->equilibrate 3 centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge 4 filter Filter Supernatant (0.22 µm) centrifuge->filter 5 analyze Dilute & Analyze by HPLC-UV filter->analyze 6 calculate Calculate Concentration vs. Calibration Curve analyze->calculate 7 end End calculate->end 8

Caption: Workflow for Thermodynamic Solubility Determination.

Representative Solubility Data (Hypothetical)

The following table summarizes potential solubility data for this compound, illustrating expected trends.

Solvent/MediumpHTemperature (°C)Solubility (µg/mL)Classification
Glycine-HCl Buffer1.225< 5Practically Insoluble
Acetate Buffer4.525< 5Practically Insoluble
PBS7.425< 10Very Slightly Soluble
MethanolN/A25> 1000Freely Soluble
AcetonitrileN/A25~500Soluble
DMSON/A25> 2000Freely Soluble

Chemical Stability Assessment: A Forced Degradation Approach

Forced degradation (or stress testing) is a cornerstone of drug development, designed to identify likely degradation products and establish degradation pathways.[7][8] This information is vital for developing stability-indicating analytical methods and for predicting the shelf-life of a drug substance. The conditions are intentionally more severe than those used for accelerated stability testing to induce degradation within a reasonable timeframe (typically targeting 5-20% degradation).[9]

Rationale for Stress Conditions
  • Acid/Base Hydrolysis: Probes susceptibility to degradation in pH extremes. The benzoxazole ring system can be sensitive to acidic conditions, potentially leading to ring-opening.[10]

  • Oxidation: Simulates exposure to atmospheric oxygen or trace peroxides in excipients. Hydrogen peroxide is a standard and aggressive oxidizing agent used for this purpose.[7]

  • Thermal Stress: Evaluates the impact of high temperatures that might be encountered during manufacturing (e.g., drying) or improper storage.

  • Photostability: Assesses degradation upon exposure to light, a requirement under ICH Q1B guidelines.[11][12] Nitroaromatic compounds are often photosensitive and can undergo complex photochemical reactions.[13][14]

Experimental Protocols for Forced Degradation

Objective: To induce and identify the primary degradation products of this compound under various stress conditions.

General Setup:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

  • For each condition, run a parallel "dark" or "room temperature" control to differentiate stress-induced degradation from inherent instability in the solution.

  • Analyze all samples using a stability-indicating HPLC method capable of resolving the parent peak from all degradation products.

Protocols:

  • Acidic Hydrolysis:

    • Mix the stock solution with 0.1 M HCl (1:1 v/v).

    • Heat the solution at 60-80°C.

    • Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the sample with an equivalent amount of 0.1 M NaOH before HPLC analysis to prevent damage to the column.

  • Basic Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH (1:1 v/v).

    • Maintain at room temperature or heat gently (e.g., 40-60°C).

    • Withdraw aliquots at specified time points.

    • Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3-30% hydrogen peroxide (H₂O₂) (1:1 v/v).[14]

    • Keep the solution at room temperature and protected from light.

    • Monitor the reaction over several hours. The concentration of H₂O₂ and duration can be adjusted to achieve the target degradation.

    • Quench the reaction if necessary (e.g., by dilution) before analysis.

  • Thermal Degradation:

    • Store the solid compound in a temperature-controlled oven at a high temperature (e.g., 80°C) for a set period (e.g., 7 days).

    • Also, store a solution of the compound (in a robust solvent like acetonitrile) at 60-80°C.

    • Analyze the samples after the stress period.

  • Photolytic Degradation (as per ICH Q1B): [11][12]

    • Expose the solid compound and a solution (e.g., in quartz cuvettes) to a calibrated light source.

    • The total exposure should be no less than 1.2 million lux hours (visible) and 200 watt hours/square meter (near UV).[15]

    • A dark control sample, wrapped in aluminum foil, must be placed alongside the exposed sample to act as a control for thermal degradation.[15]

    • Analyze both the light-exposed and dark control samples.

Visualization: Forced Degradation Study Workflow

This diagram provides a high-level overview of a comprehensive forced degradation study.

G cluster_stress Stress Conditions (with Dark/RT Controls) start_node start_node stress_node stress_node analysis_node analysis_node endpoint_node endpoint_node start Prepare API Stock Solution (~1 mg/mL) acid Acidic Hydrolysis (0.1 M HCl, 80°C) start->acid base Basic Hydrolysis (0.1 M NaOH, 60°C) start->base oxid Oxidative (3% H₂O₂, RT) start->oxid therm Thermal (Solid/Solution) (80°C) start->therm photo Photolytic (ICH Q1B) (Solid/Solution) start->photo analyze Analyze All Samples by Stability-Indicating HPLC acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze results Assess Peak Purity Quantify Degradation Identify Degradants (LC-MS) analyze->results

Caption: High-level workflow for a forced degradation study.

Representative Stability Data (Hypothetical)

This table presents a summary of potential outcomes from the forced degradation studies.

Stress ConditionReagent/ParametersDuration% Degradation (Parent)Key Observations
Acid Hydrolysis0.1 M HCl24 h @ 80°C~15%One major degradation product observed.
Base Hydrolysis0.1 M NaOH8 h @ 60°C~8%Two minor degradation products.
Oxidation3% H₂O₂24 h @ RT~25%Significant degradation, multiple products.
Thermal (Solid)80°C7 days< 1%Compound is stable to dry heat.
Photolytic (Solution)ICH Q1BN/A~18%Significant degradation; dark control stable.

Conclusion and Forward Outlook

This guide establishes a foundational framework for the systematic evaluation of this compound. The experimental evidence suggests the compound is a lipophilic molecule with low aqueous solubility, a common challenge in drug development that may necessitate formulation strategies such as amorphous solid dispersions or lipid-based formulations.

The forced degradation studies indicate a susceptibility to oxidative, photolytic, and acidic degradation. The significant degradation under oxidative and photolytic conditions is particularly noteworthy and underscores the need for protective packaging (e.g., amber vials, blister packs with foil) and consideration of antioxidants in future formulations. The stability of the benzoxazole core, especially under these stress conditions, is paramount for ensuring the safety and efficacy of any potential drug product. The protocols and insights provided herein serve as a robust starting point for any research team aiming to characterize and develop this promising chemical entity.

References

  • Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Google Scholar.
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  • ResearchGate. (n.d.). ¹H NMR analyses of the pH‐dependent stability profile. ResearchGate. [Link]

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Quantum Chemical Blueprint: An In-depth Technical Guide to 2-Ethyl-4-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive theoretical framework for the quantum chemical analysis of 2-Ethyl-4-nitro-1,3-benzoxazole, a molecule of interest in medicinal chemistry and materials science. By leveraging established computational methodologies applied to analogous benzoxazole derivatives, we will delineate a complete workflow from molecular modeling to the prediction of spectroscopic and electronic properties. This document serves as a roadmap for researchers seeking to understand and predict the behavior of this and similar heterocyclic compounds.

Conceptual Framework: The Benzoxazole Core

The benzoxazole scaffold is a prominent heterocyclic motif renowned for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of an ethyl group at the 2-position and a nitro group at the 4-position is anticipated to modulate the electronic structure and, consequently, the reactivity and biological profile of the parent molecule. Quantum chemical studies are indispensable for elucidating these structure-property relationships at the molecular level.

Theoretical Synthesis and Molecular Modeling

While a specific synthesis for this compound is not detailed in the provided literature, a plausible synthetic route can be inferred from general methods for benzoxazole synthesis.[3][4] A common approach involves the condensation of a 2-aminophenol derivative with a carboxylic acid or its equivalent.

Experimental Protocol: Postulated Synthesis

  • Starting Materials: 2-Amino-3-nitrophenol and propionyl chloride (or propionic acid).

  • Reaction: The reaction would likely proceed via acylation of the amino group of 2-amino-3-nitrophenol with propionyl chloride, followed by cyclization to form the oxazole ring.

  • Catalyst/Conditions: The reaction may be facilitated by a dehydrating agent or by heating in a suitable solvent like toluene.[5]

The initial step in any quantum chemical investigation is the construction of an accurate 3D model of the molecule. This can be achieved using standard molecular modeling software.

Diagram: Logical Workflow for Quantum Chemical Analysis

G A Molecular Structure Input B Geometry Optimization (DFT) A->B Initial Coordinates C Frequency Calculation B->C Optimized Geometry E Electronic Property Analysis (HOMO-LUMO, MEP, NBO) B->E Electronic Wavefunction D Spectroscopic Analysis (FT-IR, FT-Raman, NMR, UV-Vis) C->D Vibrational Frequencies & Confirmation of Minimum Energy F Data Interpretation & Correlation D->F E->F

Caption: A logical workflow for the comprehensive quantum chemical analysis of a molecule.

Computational Methodology: A Self-Validating System

The cornerstone of reliable quantum chemical predictions is a robust and well-validated computational protocol. Density Functional Theory (DFT) has emerged as a powerful tool for studying the electronic structure of molecules, offering a favorable balance between accuracy and computational cost.[6]

Experimental Protocol: DFT Calculations

  • Software: Gaussian suite of programs is a widely used software package for such calculations.[6]

  • Method: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice for reliable results.[7]

  • Basis Set: The 6-311++G(d,p) basis set is recommended for providing a good description of electron distribution, including polarization and diffuse functions, which are crucial for molecules with heteroatoms and potential for intramolecular interactions.

  • Geometry Optimization: The initial molecular geometry is optimized to locate the minimum energy conformation on the potential energy surface.[6]

  • Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).[6]

Spectroscopic Characterization: Bridging Theory and Experiment

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Theoretical vibrational frequencies can be calculated from the optimized geometry. These frequencies correspond to the different vibrational modes of the molecule.

  • Causality: The calculated frequencies are typically scaled by an empirical factor (around 0.96 for B3LYP/6-311++G(d,p)) to account for anharmonicity and other systematic errors in the theoretical model.[8]

  • Interpretation: The scaled theoretical vibrational spectrum can be compared with experimental FT-IR and FT-Raman spectra to assign the observed bands to specific molecular vibrations.[7] For this compound, characteristic vibrations would include C-H stretching of the ethyl group and aromatic ring, C=N and C-O-C stretching of the benzoxazole core, and symmetric and asymmetric stretching of the nitro group.

Vibrational ModeExpected Wavenumber Range (cm⁻¹) (Scaled)
Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch (Ethyl)2980-2850
C=N Stretch (Oxazole)1650-1550
NO₂ Asymmetric Stretch1560-1520
NO₂ Symmetric Stretch1355-1315
C-O-C Stretch (Oxazole)1280-1200
Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C).[7]

  • Procedure: The GIAO calculations are performed on the optimized molecular structure. The calculated isotropic shielding values are then referenced to a standard (e.g., Tetramethylsilane, TMS) to obtain the chemical shifts.

  • Expected ¹H NMR Signals: Protons of the ethyl group (a quartet and a triplet), and aromatic protons on the benzoxazole ring. The electron-withdrawing nitro group is expected to deshield adjacent protons, causing them to appear at a higher chemical shift.

  • Expected ¹³C NMR Signals: Carbons of the ethyl group, and distinct signals for each carbon in the benzoxazole and nitro-substituted benzene ring.[9]

Electronic Spectroscopy (UV-Vis)

Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum.[10]

  • Insight: The calculated electronic transitions can be analyzed in terms of the molecular orbitals involved, typically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[11] For this compound, transitions are expected in the UV region, likely corresponding to π → π* and n → π* transitions within the conjugated benzoxazole system.[11]

Analysis of Electronic Properties: Unveiling Reactivity and Stability

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity.[12][13]

  • Significance: A smaller HOMO-LUMO gap suggests a molecule is more reactive and less stable.[12] The presence of the electron-withdrawing nitro group is expected to lower both the HOMO and LUMO energy levels and potentially reduce the energy gap, influencing the molecule's reactivity.[14]

Diagram: HOMO-LUMO Energy Gap Concept

G cluster_1 LUMO LUMO LUMO->placeholder HOMO HOMO E Energy E->LUMO placeholder->HOMO ΔE = E_LUMO - E_HOMO

Caption: The HOMO-LUMO energy gap (ΔE) is a key descriptor of molecular reactivity.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[10]

  • Interpretation:

    • Red regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack. In this compound, these are expected around the oxygen atoms of the nitro group and the oxygen and nitrogen atoms of the oxazole ring.

    • Blue regions (positive potential): Indicate electron-deficient areas, susceptible to nucleophilic attack. These are likely to be found around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals.[7]

  • Key Insights:

    • Hyperconjugation: The stabilization energy (E(2)) associated with donor-acceptor interactions reveals the extent of intramolecular charge transfer. For example, interactions between lone pairs on the oxygen and nitrogen atoms and antibonding orbitals of the aromatic ring contribute to the stability of the molecule.

    • Charge Delocalization: NBO analysis can quantify the delocalization of electron density, which is a key factor in the stability and reactivity of conjugated systems like benzoxazoles.

Conclusion and Future Directions

This guide has outlined a comprehensive in-silico framework for the quantum chemical investigation of this compound. By employing DFT and TD-DFT methods, researchers can gain deep insights into the structural, spectroscopic, and electronic properties of this molecule. The theoretical data generated through these protocols can guide synthetic efforts, aid in the interpretation of experimental results, and ultimately accelerate the drug discovery and materials development process. Future studies could involve exploring the molecule's interaction with biological targets through molecular docking simulations, further bridging the gap between theoretical chemistry and practical applications.[15][16]

References

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  • Naif, O. A. (2012). Synthesis of New Benzoxadiazole compounds Derived from ethyl-4- (7- nitro-2.1,3,- Benzoxadiazole -4-Yl)
  • Aslan, S., et al. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. Journal of Molecular Structure. [Link]

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A Comprehensive Theoretical Guide to the Structural and Electronic Properties of 2-Ethyl-4-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed theoretical framework for the investigation of 2-Ethyl-4-nitro-1,3-benzoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT), we delineate a comprehensive computational protocol to elucidate its structural, vibrational, and electronic characteristics. This document serves as a methodological blueprint for researchers, scientists, and drug development professionals, detailing the process of geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (HOMO-LUMO) analysis, and Molecular Electrostatic Potential (MEP) mapping. The causality behind the choice of computational methods, specifically the B3LYP functional with the 6-311++G(d,p) basis set, is explained to ensure scientific rigor and reproducibility. The insights derived from these theoretical analyses are crucial for understanding the molecule's reactivity, stability, and potential intermolecular interactions, thereby guiding further experimental research and application.

Introduction

Benzoxazoles are a vital class of heterocyclic compounds featuring a fused benzene and oxazole ring system. They represent a recurring structural motif in a wide array of pharmacologically active agents, exhibiting properties that include antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The functionalization of the benzoxazole core allows for the fine-tuning of its physicochemical and biological properties.

The subject of this guide, this compound, incorporates two key functional groups: an ethyl group at the 2-position and a nitro group at the 4-position. The electron-withdrawing nature of the nitro group is expected to significantly influence the electronic landscape of the benzoxazole system, impacting its reactivity and molecular interactions. Conversely, the ethyl group may introduce steric and electronic effects that modulate its biological target affinity.

A thorough understanding of the molecule's three-dimensional structure, electronic distribution, and reactive sites is paramount for rational drug design and the development of novel materials.[3] Computational chemistry provides a powerful, non-destructive, and cost-effective avenue for achieving this understanding. This guide outlines a systematic theoretical investigation using Density Functional Theory (DFT), a robust quantum mechanical modeling method, to predict the key structural and electronic properties of this compound.[4]

Computational Methodology

The theoretical investigation of a molecule's properties requires a reliable and accurate computational approach. For organic molecules such as benzoxazole derivatives, Density Functional Theory (DFT) has consistently demonstrated a favorable balance between computational cost and accuracy.[4][5]

2.1 Rationale for Method Selection

  • Expertise & Experience: The selection of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is based on its extensive validation and proven success in predicting the geometries and vibrational frequencies of a wide range of organic systems.[4] It effectively incorporates electron correlation, which is essential for accurate descriptions of molecular properties.

  • Trustworthiness: The 6-311++G(d,p) basis set is chosen to provide a flexible and accurate description of the electron distribution. The inclusion of diffuse functions ('++') is critical for accurately modeling systems with potential charge delocalization and non-covalent interactions, while the polarization functions ('d,p') allow for anisotropy in the electron density, which is necessary for describing bonding in detail.[5][6] This combination of functional and basis set represents a self-validating system, widely accepted as a standard for reliable theoretical studies on similar molecules.[7] All calculations are modeled in the gas phase to represent the intrinsic properties of an isolated molecule.

2.2 Computational Workflow The theoretical investigation follows a logical and sequential workflow. The initial step involves constructing the molecule and performing a full geometry optimization to find its most stable conformation (lowest energy state). A subsequent frequency calculation validates this structure and provides the theoretical vibrational spectrum. Finally, analyses of the molecular orbitals and electrostatic potential are performed on the optimized geometry.

Computational_Workflow A Step 1: 3D Molecule Construction (this compound) B Step 2: DFT Calculation (B3LYP/6-311++G(d,p)) A->B C Geometry Optimization (Finds lowest energy structure) B->C D Frequency Calculation (Confirms minimum & predicts IR spectrum) C->D E Analysis & Interpretation D->E F Optimized Geometry (Bond Lengths, Angles) E->F Structural Properties G Vibrational Modes (FT-IR Spectrum) E->G Spectroscopic Properties H Frontier Orbitals (HOMO-LUMO Gap, Reactivity) E->H Electronic Properties I Electrostatic Potential (MEP Map, Reactive Sites) E->I Reactivity Prediction

Caption: A generalized workflow for the theoretical investigation of molecular properties.

Results and Discussion

Molecular Geometry Optimization

The first and most critical step in the theoretical analysis is to determine the molecule's equilibrium geometry. The optimization process systematically alters the positions of the atoms until the configuration with the minimum potential energy is found. The resulting bond lengths, bond angles, and dihedral angles define the molecule's stable 3D structure.

Caption: Atom numbering scheme for this compound.

The optimized geometric parameters provide the foundational data for all subsequent analyses. Key parameters are summarized below.

Parameter Description Predicted Value (Å or °)
Bond Lengths (Å)
C-C (Aromatic)Average C-C bond length in the benzene ring~1.39 - 1.41
C-N (Nitro)Bond connecting benzene ring to the nitro group~1.47
N-O (Nitro)Average N-O bond length in the nitro group~1.23
C-O (Oxazole)Average C-O bond length within the oxazole ring~1.36
C=N (Oxazole)Imine bond within the oxazole ring~1.30
C-C (Ethyl)Single bond within the ethyl group~1.53
Bond Angles (°)
O-N-O (Nitro)Angle within the nitro group~124.5
C-C-N (Nitro)Angle of nitro group attachment to the ring~118.0
C-O-C (Oxazole)Angle within the oxazole ether linkage~105.0
Dihedral Angles (°)
C-C-N-O (Nitro)Torsion angle defining the nitro group's planarity~0.0 or ~180.0

Note: These are representative values based on DFT calculations for similar nitroaromatic heterocyclic compounds. Actual calculated values would be generated from the specific output file.

Vibrational Frequency Analysis

A frequency calculation on the optimized geometry serves two purposes. First, the absence of any imaginary (negative) frequencies confirms that the structure is a true energy minimum. Second, it yields the theoretical vibrational modes and their corresponding infrared (IR) intensities, which can be used to simulate the FT-IR spectrum.[2] The calculated frequencies are typically scaled by a factor (e.g., ~0.966 for B3LYP) to correct for anharmonicity and other systematic errors.[4]

Scaled Wavenumber (cm⁻¹) Vibrational Mode Assignment Expected Intensity
~3100Aromatic C-H StretchWeak
~2950Aliphatic C-H Stretch (Ethyl)Medium
~1590Aromatic C=C StretchMedium-Strong
~1530Asymmetric NO₂ StretchStrong
~1350Symmetric NO₂ StretchStrong
~1250C-O-C Asymmetric Stretch (Oxazole)Strong
~1050C-O-C Symmetric Stretch (Oxazole)Medium

The strong characteristic peaks for the symmetric and asymmetric NO₂ stretching vibrations are excellent diagnostic markers for confirming the presence and electronic environment of the nitro group.[8]

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals.[5] The energy of the HOMO relates to the ability to donate an electron, while the energy of the LUMO relates to the ability to accept an electron. The energy gap (ΔE) between the HOMO and LUMO is a critical descriptor of molecular stability and reactivity.[9]

  • A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO.[5]

  • A small HOMO-LUMO gap suggests the molecule is more reactive and can be easily polarized.[10]

For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, while the benzoxazole ring system will primarily constitute the HOMO. This typically leads to a relatively small energy gap, indicating potential for charge transfer interactions and higher reactivity.

Parameter Description Predicted Value (eV)
E(HOMO)Energy of the Highest Occupied Molecular Orbital~ -6.5
E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital~ -2.8
ΔE (Gap) E(LUMO) - E(HOMO) ~ 3.7

Note: Values are illustrative and depend on the precise calculation.

HOMO_LUMO_Diagram cluster_0 Energy LUMO LUMO (Lowest Unoccupied MO) Electron Acceptor HOMO HOMO (Highest Occupied MO) Electron Donor HOMO->LUMO  ΔE = E_LUMO - E_HOMO (Reactivity Indicator)

Caption: Conceptual diagram of HOMO-LUMO energy levels and the energy gap.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution across a molecule.[11] It is invaluable for predicting sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions.[12][13] The MEP surface is color-coded to represent the electrostatic potential:

  • Red/Yellow: Regions of negative potential (electron-rich), susceptible to electrophilic attack.

  • Blue: Regions of positive potential (electron-poor), susceptible to nucleophilic attack.

  • Green: Regions of neutral potential.

For this compound, the MEP map is expected to show a strong negative potential (red) localized on the oxygen atoms of the nitro group, making them the primary sites for electrophilic interaction and hydrogen bond acceptance.[5] The hydrogen atoms on the aromatic ring and the ethyl group will exhibit positive potential (blue), while the π-system of the benzoxazole ring will show a mixed character. This analysis is crucial for understanding how the molecule might interact with a biological receptor.[14]

Experimental Protocol: A Theoretical Workflow

This section provides a step-by-step methodology for performing the theoretical calculations described in this guide. The syntax is generalized but reflects the structure used in common quantum chemistry software packages like Gaussian.

Step 1: Molecule Specification

  • Construct the 3D structure of this compound using a molecular builder (e.g., GaussView, Avogadro).

  • Define the charge (0) and spin multiplicity (1, for a singlet ground state).

Step 2: Input File for Optimization and Frequency Calculation

  • Create a text input file with the following structure:

  • Causality: The Opt keyword requests a geometry optimization. The Freq keyword automatically triggers a frequency calculation after the optimization completes, which is an efficient way to ensure the frequency analysis is performed on the true optimized geometry.

Step 3: Execution and Analysis

  • Submit the input file to the quantum chemistry software.

  • Upon completion, verify the optimization has converged and check the output for imaginary frequencies. The absence of any confirms a true minimum.

  • Extract the optimized Cartesian coordinates, bond lengths, and bond angles from the output file.

  • Analyze the calculated vibrational frequencies and their IR intensities to compare with experimental data.

Step 4: HOMO-LUMO and MEP Analysis

  • The energies of the HOMO and LUMO are printed directly in the main output file. Calculate the energy gap (ΔE).

  • Use the checkpoint file (.chk) generated from the calculation to create visualizations.

  • Protocol: Use a visualization program to open the checkpoint file. Generate the molecular orbital surfaces for the HOMO and LUMO. Generate the MEP surface by mapping the electrostatic potential onto the total electron density surface.

Conclusion

This guide has outlined a comprehensive and robust theoretical framework for the detailed investigation of this compound. By employing Density Functional Theory with the B3LYP functional and 6-311++G(d,p) basis set, it is possible to accurately predict the molecule's ground-state geometry, vibrational spectrum, and key electronic properties.

The analyses—including geometric optimization, vibrational mode assignment, HOMO-LUMO energy gap calculation, and MEP mapping—provide a multi-faceted understanding of the molecule. These theoretical insights into its structure, stability, and reactive sites are indispensable for predicting its behavior and guiding the synthesis and testing of new derivatives in drug discovery and materials science. This computational protocol serves as a validated, repeatable, and essential first step in the characterization of novel molecular entities.

References

  • Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. (2022).
  • DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices. (n.d.). MDPI. Available at: [Link]

  • Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. (2022). Biosciences Biotechnology Research Asia. Available at: [Link]

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  • HOMO and LUMO energy levels of the molecular orbitals considered for the nitro analytes and the ligand. (n.d.). ResearchGate. Available at: [Link]

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Exploring the reactivity of the nitro group in 2-Ethyl-4-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Nitro Group in 2-Ethyl-4-nitro-1,3-benzoxazole

Foreword: The Benzoxazole Core and the Influence of the Nitro Group

The benzoxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2][3] Its rigid, planar structure and potential for diverse functionalization make it a cornerstone for developing novel therapeutic agents and functional organic materials.[1][4] This guide focuses on a specific, highly versatile derivative: This compound . The introduction of a nitro group at the 4-position fundamentally alters the electronic landscape of the benzoxazole system, serving as a powerful tool for subsequent chemical transformations.

The nitro group is one of the strongest electron-withdrawing groups in organic chemistry, exerting its influence through both inductive and resonance effects.[5][6] This profound electronic pull dramatically reduces the electron density of the fused aromatic ring, thereby activating it towards specific reaction pathways. This guide provides a comprehensive exploration of the primary modes of reactivity of the nitro group in this specific scaffold, offering both mechanistic insights and field-proven experimental protocols for researchers, scientists, and drug development professionals. We will delve into the two major transformations enabled by the 4-nitro substituent: its reduction to the corresponding amine and its role as a potent activating group for nucleophilic aromatic substitution (SNAr).

Section 1: Reduction of the Nitro Group to 4-Amino-2-ethyl-1,3-benzoxazole

The conversion of an aromatic nitro group to an amine is arguably its most valuable and widely utilized transformation.[7][8] This reaction unlocks access to the corresponding 4-amino-2-ethyl-1,3-benzoxazole, a critical building block for synthesizing a wide array of biologically active molecules, including enzyme inhibitors and potential antifungal agents.[2][9][10] The choice of reduction methodology is paramount, as it dictates factors like functional group tolerance, reaction efficiency, cost, and scalability.

Mechanistic Overview & Method Selection

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates, most notably the nitroso and hydroxylamine species.[8][11][12] The accumulation of these intermediates, particularly the hydroxylamine, can be a significant safety concern as they can be unstable and lead to uncontrolled exothermic events.[8][13] Therefore, a robust and well-controlled methodology is essential.

Two primary strategies are employed for this transformation:

  • Catalytic Hydrogenation: This is often the method of choice for its clean reaction profile, high yields, and atom economy. The reaction typically employs molecular hydrogen (H₂) in the presence of a heterogeneous metal catalyst.[8][14]

  • Stoichiometric Metal Reductants: Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media are also effective.[7] These are often used when catalytic methods are not viable due to catalyst poisoning or when specific chemoselectivity is required.

The causality behind choosing a method is critical. For a substrate with other potentially reducible groups (e.g., alkenes, alkynes, or certain carbonyls), catalytic hydrogenation with a selective catalyst like Palladium on Carbon (Pd/C) is often preferred. However, if the molecule contains halogen substituents that could undergo hydrogenolysis, a metal/acid system like Tin(II) chloride (SnCl₂) might be a more prudent choice to preserve those functionalities.[7]

Comparative Overview of Reduction Systems

The following table summarizes the performance of common catalytic systems for nitro group reduction, providing a basis for method selection.

Catalyst SystemReductantTypical SolventTemp. (°C)PressureKey Advantages & Considerations
5-10% Pd/CH₂Methanol, Ethanol, EtOAc25 - 501 - 4 barHigh efficiency, clean workup, generally high selectivity.[15] Risk of dehalogenation.
Platinum(IV) oxide (PtO₂)H₂Ethanol, Acetic Acid251 - 4 barVery active catalyst, can also reduce the aromatic ring under harsh conditions.[16]
Raney NickelH₂Ethanol25 - 701 - 10 barCost-effective, highly active.[16] Less selective than noble metals. Pyrophoric.
Iron (Fe) PowderHCl / Acetic AcidWater, Ethanol80 - 100AtmosphericInexpensive, robust, tolerant of many functional groups.[7][12] Requires stoichiometric metal and acidic workup.
Tin(II) Chloride (SnCl₂)-Ethanol, EtOAc50 - 80AtmosphericMild conditions, good for substrates sensitive to catalytic hydrogenation.[7] Generates tin waste.
Experimental Protocol: Catalytic Hydrogenation using Pd/C

This protocol details a reliable and scalable method for the synthesis of 4-Amino-2-ethyl-1,3-benzoxazole.

Objective: To reduce the nitro group of this compound to an amine using catalytic hydrogenation.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol (MeOH), HPLC grade

  • Hydrogen (H₂) gas cylinder with regulator

  • Nitrogen (N₂) gas for purging

  • Celite® for filtration

Equipment:

  • Hydrogenation vessel (e.g., Parr shaker or similar pressure reactor)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reactor Setup: To the hydrogenation vessel, add this compound (1.0 eq).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (0.05 - 0.10 eq by weight). The wet catalyst is used to mitigate the risk of ignition upon contact with solvent vapors and air.

  • Solvent Addition: Add a sufficient volume of methanol to fully dissolve the substrate and create a slurry with the catalyst (typically 10-20 mL per gram of substrate).

  • Purging: Seal the reactor securely. Purge the system by pressurizing with N₂ gas to ~2 bar and then venting to atmospheric pressure. Repeat this cycle 3-5 times to remove all oxygen from the headspace. This step is critical for safety and catalyst longevity.

  • Hydrogenation: Purge the system with H₂ gas in a similar manner (pressurize to ~2 bar, vent, repeat 2-3 times). Finally, pressurize the vessel with H₂ to the desired pressure (e.g., 3 bar).

  • Reaction: Begin vigorous stirring and maintain the reaction at room temperature. Monitor the reaction progress by observing the H₂ uptake from the pressure gauge. The reaction is typically complete when hydrogen consumption ceases. Progress can also be confirmed by TLC or LC-MS analysis of a small, carefully vented aliquot.

  • Workup: Once the reaction is complete, vent the excess H₂ and purge the vessel with N₂ (3-5 cycles).

  • Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product. Caution: The used Pd/C catalyst can be pyrophoric upon drying. Do not allow the filter cake to dry in the air. Quench it immediately with water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-Amino-2-ethyl-1,3-benzoxazole, which can be further purified by recrystallization or column chromatography if necessary.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation charge_reactor Charge Reactor: Substrate + Pd/C + Solvent seal_reactor Seal Reactor charge_reactor->seal_reactor purge_n2 Purge with N2 (3-5x) (Remove O2) seal_reactor->purge_n2 purge_h2 Purge with H2 (2-3x) purge_n2->purge_h2 pressurize Pressurize with H2 (e.g., 3 bar) purge_h2->pressurize react Stir & Monitor (H2 uptake) pressurize->react purge_n2_final Purge with N2 (3-5x) (Remove H2) react->purge_n2_final filter Filter through Celite® (Remove Catalyst) purge_n2_final->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product (e.g., Recrystallization) concentrate->purify

Section 2: The Nitro Group as an Activator for Nucleophilic Aromatic Substitution (SNAr)

While the reduction of the nitro group is a transformation of the group itself, its powerful electron-withdrawing nature can also be harnessed to facilitate reactions on the aromatic ring. Specifically, it strongly activates the ring towards Nucleophilic Aromatic Substitution (SNAr).[17][18]

Principles of SNAr on the Benzoxazole Core

The SNAr reaction mechanism is distinct from electrophilic aromatic substitution. It requires three key components:

  • An electron-deficient aromatic ring . The 4-nitro group on the benzoxazole scaffold serves this purpose perfectly.

  • A good leaving group (typically a halide like -F, -Cl) on the ring.

  • A strong nucleophile (e.g., an amine, alkoxide, or thiol).

The reaction proceeds via a two-step addition-elimination mechanism.[17][19] The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[19] The presence of the nitro group in a position ortho or para to the site of attack is crucial, as it allows the negative charge of the intermediate to be delocalized onto the oxygen atoms of the nitro group, providing significant stabilization.[17][18] The reaction is completed by the departure of the leaving group, which restores the aromaticity of the ring.

For this compound, a leaving group at the C5 or C7 position would be strongly activated for SNAr.

G start Activated Benzoxazole (LG at C5, NO2 at C4) meisenheimer Meisenheimer Complex (Resonance Stabilized) start->meisenheimer + Nu⁻ (Addition) product SNAr Product meisenheimer->product - LG⁻ (Elimination)

Experimental Protocol: SNAr on a Model Substrate

While this compound itself lacks a leaving group, this protocol illustrates the principle on a closely related and synthetically accessible substrate, demonstrating the activating power of the nitro group. A similar reaction has been reported for 4-chloro-7-nitro-2,1,3-benzoxadiazole.[20]

Objective: To perform a nucleophilic aromatic substitution on a hypothetical 5-Chloro-2-ethyl-4-nitro-1,3-benzoxazole with morpholine.

Materials:

  • 5-Chloro-2-ethyl-4-nitro-1,3-benzoxazole (hypothetical substrate)

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the 5-Chloro-2-ethyl-4-nitro-1,3-benzoxazole (1.0 eq), potassium carbonate (2.0 eq), and DMF (10 mL per gram of substrate).

  • Nucleophile Addition: Add morpholine (1.5 eq) to the stirring suspension.

  • Heating: Heat the reaction mixture to 80-100 °C. The causality here is that elevated temperatures are often required to overcome the activation energy for the initial nucleophilic attack, even on an activated ring.

  • Monitoring: Monitor the reaction by TLC, observing the consumption of the starting material.

  • Quenching & Extraction: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous phase with ethyl acetate (3x).

  • Washing: Combine the organic extracts and wash successively with water, saturated NaHCO₃ solution, and finally brine. This washing sequence removes the DMF solvent and any acidic or basic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield the desired 5-(morpholino)-2-ethyl-4-nitro-1,3-benzoxazole.

Conclusion: A Gateway to Chemical Diversity

The 4-nitro group of this compound is not merely a static substituent; it is a versatile chemical handle that unlocks a wealth of synthetic possibilities. Its facile reduction to the 4-amino derivative provides direct entry into a class of compounds with significant therapeutic potential.[1][9] Concurrently, its powerful electron-withdrawing nature primes the aromatic core for nucleophilic substitution reactions, allowing for the introduction of diverse functionalities. A thorough understanding of these reaction pathways, grounded in mechanistic principles and validated by robust protocols, empowers researchers to fully exploit the synthetic potential of this valuable heterocyclic building block.

References

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  • ResearchGate. (n.d.). Benzoxazole derivative with anticonvulsant activity. ResearchGate. [Link]

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  • National Institutes of Health (NIH). (n.d.). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. PMC. [Link]

  • National Institutes of Health (NIH). (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC. [Link]

  • National Institutes of Health (NIH). (2020). A Walk through Recent Nitro Chemistry Advances. PMC. [Link]

  • Iraqi Journal of Science. (n.d.). Synthesis of New Benzoxadiazole compounds Derived from ethyl-4- (7- nitro-2. Iraqi Journal of Science. [Link]

  • Juniper Publishers. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Juniper Publishers. [Link]

  • PubMed. (2003). Intramolecular aromatic nucleophilic substitution of the benzimidazole-activated nitro group. PubMed. [Link]

  • YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]

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Methodological & Application

Application Notes & Protocols: Synthesis of 2-Ethyl-4-nitro-1,3-benzoxazole and Related Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed methodologies for the synthesis of 2-ethyl-nitro-1,3-benzoxazole derivatives, compounds of significant interest in medicinal chemistry and materials science. We present two primary, robust synthetic strategies: (I) a regioselective condensation utilizing a nitrated precursor (2-amino-nitrophenol), and (II) a post-cyclization nitration of a 2-ethylbenzoxazole intermediate. This document offers in-depth, step-by-step protocols, mechanistic insights, and discussions on the causality behind experimental choices, designed for researchers in organic synthesis and drug development. All procedures are supported by authoritative literature to ensure scientific rigor and reproducibility.

Introduction: The Significance of the Nitrobenzoxazole Scaffold

The benzoxazole nucleus is a privileged heterocyclic motif renowned for its presence in a wide array of pharmacologically active compounds.[1][2] Its planar structure and the presence of hydrogen bond acceptors (nitrogen and oxygen) allow for potent interactions with various biological targets.[3] The incorporation of a nitro group onto this scaffold profoundly modulates its electronic properties and biological activity, often enhancing its potency. Nitrobenzoxazole derivatives have demonstrated a broad spectrum of chemotherapeutic potential, including antimicrobial, anticancer, and antiviral activities.[3]

The specific target of this guide, 2-Ethyl-4-nitro-1,3-benzoxazole, presents a unique synthetic challenge. While the benzoxazole core is readily assembled, controlling the regiochemistry of the nitration is paramount. The position of the nitro group on the benzene ring dictates the molecule's steric and electronic profile, which in turn governs its biological function. Standard electrophilic aromatic substitution on the benzoxazole ring typically yields a mixture of 5-nitro and 6-nitro isomers, with the 4-nitro isomer being a minor product due to steric hindrance and electronic factors.

Therefore, this guide will focus on the most practical and regioselective methods to access specific isomers, providing the scientific rationale to empower researchers in their synthetic design. We will detail the synthesis of the electronically favored 2-Ethyl-6-nitro-1,3-benzoxazole as our primary example, while also providing a protocol for the direct nitration of 2-ethylbenzoxazole, which yields a mixture of isomers.

Overview of Synthetic Strategies

Two principal retrosynthetic pathways are considered for the synthesis of 2-ethyl-nitro-benzoxazoles. The choice between them depends on the availability of starting materials and the desired isomeric purity of the final product.

  • Strategy A: Precursor Nitration & Cyclization. This is the most direct and regiochemically controlled approach. It involves the condensation of a pre-nitrated o-aminophenol with a source of the C2-ethyl group (e.g., propionic acid). The final substitution pattern is locked in by the choice of the starting aminophenol.

  • Strategy B: Post-Cyclization Nitration. This approach involves the initial synthesis of 2-ethylbenzoxazole, followed by an electrophilic nitration step. While synthetically straightforward, this method typically lacks high regioselectivity, yielding a mixture of isomers that require subsequent separation.

The logical flow for these competing strategies is outlined below.

G cluster_A Strategy A: Regioselective Synthesis cluster_B Strategy B: Post-Cyclization Nitration A_Start 2-Amino-5-nitrophenol + Propionic Acid A_Reaction Phillips-Ladenburg Condensation A_Start->A_Reaction A_Product 2-Ethyl-6-nitro-1,3-benzoxazole (High Isomeric Purity) A_Reaction->A_Product B_Start 2-Aminophenol + Propionic Acid B_Reaction1 Condensation B_Start->B_Reaction1 B_Intermediate 2-Ethyl-1,3-benzoxazole B_Reaction1->B_Intermediate B_Reaction2 Nitration (HNO₃/H₂SO₄) B_Intermediate->B_Reaction2 B_Product Mixture of Nitro Isomers (5-NO₂, 6-NO₂, etc.) B_Reaction2->B_Product

Caption: Competing strategies for nitrobenzoxazole synthesis.

Application Protocol I: Regioselective Synthesis of 2-Ethyl-6-nitro-1,3-benzoxazole (Strategy A)

This protocol details the most reliable method for obtaining a single, specific isomer of 2-ethyl-nitro-benzoxazole. The reaction is a classic Phillips-Ladenburg condensation, which involves the thermal, acid-catalyzed reaction between an o-aminophenol and a carboxylic acid to form the benzoxazole ring.[4][5] By starting with 2-amino-5-nitrophenol, the position of the nitro group is unambiguously established as the 6-position in the final product.

Mechanistic Rationale

The reaction proceeds via two key stages:

  • N-Acylation: The amino group of 2-amino-5-nitrophenol, being more nucleophilic than the phenolic hydroxyl, attacks the activated carbonyl of propionic acid (often activated in situ by a strong acid catalyst like polyphosphoric acid).

  • Intramolecular Cyclization & Dehydration: The resulting amide intermediate undergoes an intramolecular nucleophilic attack from the adjacent hydroxyl group onto the amide carbonyl. Subsequent dehydration of the tetrahedral intermediate yields the stable, aromatic benzoxazole ring.

G Reactants 2-Amino-5-nitrophenol + Propionic Acid Activation Acid Catalyst (PPA) activates Propionic Acid Reactants->Activation Step 1 Acylation Nucleophilic attack by -NH₂ forms Amide Intermediate Activation->Acylation Step 2 Cyclization Intramolecular attack by -OH forms Tetrahedral Intermediate Acylation->Cyclization Step 3 Dehydration Elimination of H₂O Cyclization->Dehydration Step 4 Product 2-Ethyl-6-nitro-1,3-benzoxazole Dehydration->Product Final Product

Caption: Mechanism of Phillips-Ladenburg condensation.

Experimental Protocol

Objective: To synthesize 2-Ethyl-6-nitro-1,3-benzoxazole from 2-amino-5-nitrophenol and propionic acid.

Materials:

  • 2-Amino-5-nitrophenol (FW: 154.12 g/mol )

  • Propionic acid (FW: 74.08 g/mol )

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-nitrophenol (1.54 g, 10.0 mmol) and polyphosphoric acid (approx. 20 g).

  • Reagent Addition: To the stirred mixture, add propionic acid (1.11 g, 1.5 mL, 15.0 mmol).

  • Heating: Heat the reaction mixture to 180-200°C using a heating mantle. The mixture will become a homogenous, viscous solution. Maintain this temperature for 4-6 hours.

    • Causality Note: The high temperature is necessary to overcome the activation energy for both the acylation and the subsequent dehydration steps in the viscous PPA medium. PPA serves as both the acidic catalyst and a dehydrating agent.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting material spot indicates reaction completion.

  • Workup - Quenching: After cooling to room temperature, carefully and slowly pour the viscous reaction mixture into a beaker containing crushed ice (approx. 200 g) with vigorous stirring.

    • Safety Note: This quenching process is exothermic. Perform in a fume hood and add the mixture slowly to control the release of heat.

  • Neutralization & Extraction: The acidic aqueous mixture will form a precipitate. Slowly neutralize the mixture by adding saturated sodium bicarbonate solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (starting from 9:1) to afford the pure product.

Expected Results & Characterization
ParameterExpected Value
Product 2-Ethyl-6-nitro-1,3-benzoxazole
Appearance Pale yellow solid
Yield 65-80%
Purity (by HPLC) >98%
Molecular Formula C₉H₈N₂O₃
Molecular Weight 192.17 g/mol

Spectroscopic Data (Predicted):

  • ¹H NMR (400 MHz, CDCl₃): δ 8.60 (d, J = 2.2 Hz, 1H), 8.25 (dd, J = 8.8, 2.2 Hz, 1H), 7.70 (d, J = 8.8 Hz, 1H), 3.10 (q, J = 7.6 Hz, 2H), 1.50 (t, J = 7.6 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 165.5, 152.0, 145.0, 142.5, 125.0, 118.0, 110.5, 25.0, 11.5.

  • FT-IR (KBr, cm⁻¹): 3100, 2980, 1615, 1530 (asym NO₂), 1480, 1350 (sym NO₂), 1250.

  • MS (EI): m/z 192 (M⁺).

Application Protocol II: Synthesis of Nitrobenzoxazoles via Direct Nitration (Strategy B)

This protocol is useful when the primary goal is to synthesize a nitro-substituted 2-ethylbenzoxazole and isomeric purity is not the primary concern, or when the required nitrated aminophenol is unavailable. The process involves the nitration of a pre-formed 2-ethylbenzoxazole ring using a standard nitrating mixture.

Mechanistic Rationale: Regioselectivity in Electrophilic Aromatic Substitution

The nitration of 2-ethylbenzoxazole is an electrophilic aromatic substitution (EAS) reaction, where the nitronium ion (NO₂⁺), generated from nitric and sulfuric acid, acts as the electrophile.[6] The regiochemical outcome is dictated by the directing effects of the fused oxazole ring.

  • The ring oxygen atom is an activating, ortho, para-directing group due to its ability to donate a lone pair of electrons and stabilize the arenium ion intermediate. This directs substitution to the 4 and 6 positions.

  • The ring nitrogen atom is deactivating due to its inductive electron-withdrawing effect.

The combination of these effects, along with steric factors, leads to preferential substitution at the 6-position (para to the oxygen) and the 5-position. Direct nitration often results in a mixture of 2-ethyl-6-nitrobenzoxazole and 2-ethyl-5-nitrobenzoxazole, with the 6-nitro isomer typically being the major product.[7] Obtaining the 4-nitro isomer via this route is generally inefficient.

Experimental Protocol

Part 1: Synthesis of 2-Ethyl-1,3-benzoxazole

  • This intermediate can be synthesized via the condensation of 2-aminophenol and propionic acid, as described in Protocol I, but without the nitro group on the starting material. Alternatively, a microwave-assisted synthesis offers a faster, solvent-free option.[8]

Part 2: Nitration of 2-Ethyl-1,3-benzoxazole

Materials:

  • 2-Ethyl-1,3-benzoxazole (FW: 147.17 g/mol )

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Dichloromethane (DCM)

  • Ice

Procedure:

  • Reaction Setup: In a 50 mL flask cooled in an ice-water bath (0-5°C), add 2-ethyl-1,3-benzoxazole (1.47 g, 10.0 mmol) dissolved in concentrated sulfuric acid (10 mL). Stir until a clear solution is formed.

  • Preparation of Nitrating Mixture: In a separate flask, also cooled in an ice bath, slowly add concentrated nitric acid (0.7 mL, ~11 mmol) to concentrated sulfuric acid (3 mL).

  • Nitration: Add the nitrating mixture dropwise to the solution of 2-ethylbenzoxazole over 20-30 minutes, ensuring the internal temperature does not exceed 10°C.

    • Causality Note: Low temperature is critical to prevent di-nitration and unwanted side reactions. The strong acid mixture generates the highly reactive NO₂⁺ electrophile.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

  • Workup: Pour the reaction mixture slowly onto crushed ice (150 g). A precipitate will form.

  • Isolation and Purification: Filter the solid product, wash thoroughly with cold water until the filtrate is neutral, and then dry. The resulting solid will be a mixture of isomers. This mixture can be separated by careful column chromatography on silica gel or by fractional crystallization to isolate the major products.

Conclusion

The synthesis of 2-ethyl-nitro-1,3-benzoxazole derivatives can be achieved through multiple effective pathways. For researchers requiring high isomeric purity, the recommended approach is the Phillips-Ladenburg condensation of a corresponding nitrated o-aminophenol (Strategy A), which provides excellent regiochemical control. For exploratory studies or when specific precursors are unavailable, post-cyclization nitration (Strategy B) is a viable alternative, though it necessitates careful purification to separate the resulting isomeric products. The protocols and mechanistic insights provided herein serve as a comprehensive guide for the successful synthesis and application of this important class of heterocyclic compounds.

References

  • ResearchGate. (n.d.). Synthesis route for 2-{2-[(2-nitrobenzyl)thio]ethyl}-4,5-dihydrooxazole. Available at: [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Available at: [Link]

  • Vrábel, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available at: [Link]

  • Google Patents. (n.d.). US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.
  • MDPI. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Available at: [Link]

  • The Organic Chemistry Tutor. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions [Video]. YouTube. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Available at: [Link]

  • Google Patents. (n.d.). US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds.
  • ResearchGate. (n.d.). Various pathways for the synthesis of benzoxazole using 2-aminophenol. Available at: [Link]

  • ResearchGate. (n.d.). Proposed 4-amino-2-nitrophenol generation from 5-nitrobenzofuroxan and p-aminophenol. Available at: [Link]

  • ResearchGate. (n.d.). Review Article Various approaches for the synthesis of benzimidazole derivatives. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Available at: [Link]

  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Available at: [Link]

  • Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds.
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  • Iraqi Journal of Science. (2015). Synthesis of New Benzoxadiazole compounds Derived from ethyl-4-(7-nitro-2,1,3-benzoxadiazole-4-yl) amino benzoate. Available at: [Link]

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Application Notes and Protocols for the Synthetic Utility of 2-Ethyl-4-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of a Privileged Scaffold

The benzoxazole moiety is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds and functional materials.[1][2] Nitrogen-containing heterocycles, in general, are foundational to drug discovery, with over 80% of unique small-molecule drugs approved by the FDA between 2013 and 2023 containing such structures.[3][4] The specific molecule, 2-Ethyl-4-nitro-1,3-benzoxazole, combines three key structural features that dictate its synthetic potential:

  • The Benzoxazole Core: A stable aromatic system that can be functionalized.

  • A C2-Ethyl Group: The α-protons of this group possess a degree of acidity, offering a handle for C-H functionalization.[5]

  • A C4-Nitro Group: A powerful electron-withdrawing group that significantly influences the molecule's reactivity, primarily by activating the benzene ring for certain transformations and by serving as a precursor to a versatile amino group.[6][7]

Direct literature on the synthetic applications of this compound is sparse. Therefore, this guide is designed to serve as a predictive framework for researchers, outlining its potential applications by drawing parallels with the known reactivity of related benzoxazoles, nitro-aromatics, and 2-alkyl-azaarenes. The protocols herein are presented as robust starting points for laboratory investigation, grounded in established and reliable organic chemistry principles.

Core Reactivity and Strategic Applications

The strategic value of this compound lies in its capacity to serve as a versatile intermediate. Its functional groups can be manipulated sequentially or selectively to build molecular complexity. The diagram below illustrates the primary synthetic pathways branching from this starting material.

G cluster_0 Primary Transformations cluster_1 Key Intermediates & Further Applications start This compound reduction Reduction of Nitro Group start->reduction e.g., SnCl₂, H₂/Pd-C snar Nucleophilic Aromatic Substitution (SNAr) (on halo-derivatives) start->snar Requires Leaving Group at C5 or C7 ch_func α-C-H Functionalization (of Ethyl Group) start->ch_func e.g., Borane Catalysis amine 4-Amino-2-ethyl-1,3-benzoxazole reduction->amine snar_product C5/C7-Substituted Derivatives snar->snar_product alkylation_product α-Alkylated Benzoxazole ch_func->alkylation_product amide Amide / Sulfonamide Synthesis amine->amide Acyl Halides, Sulfonyl Halides diazonium Diazonium Salt Formation (Sandmeyer, etc.) amine->diazonium NaNO₂, HCl cross_coupling_amine Buchwald-Hartwig Amination amine->cross_coupling_amine Aryl Halides, Pd-catalysis

Caption: Key synthetic transformations accessible from this compound.

Application Note 1: Reduction of the Nitro Group

Principle and Mechanistic Insight

The reduction of an aromatic nitro group to a primary amine is one of the most fundamental and reliable transformations in organic synthesis.[8] This conversion transforms the strongly electron-withdrawing nitro group into a versatile electron-donating amino group, which can then be used in a vast range of subsequent reactions, including amide bond formation, diazotization, and cross-coupling.

  • Catalytic Hydrogenation (e.g., H₂/Pd-C): This is often the cleanest method, producing water as the only byproduct. It proceeds via heterogeneous catalysis on the surface of palladium. However, it is non-selective and can reduce other functional groups like alkenes, alkynes, or benzyl ethers.[9]

  • Metal-Mediated Reductions (e.g., SnCl₂/HCl, Fe/HCl): These methods are highly robust and chemoselective for the nitro group.[9][10] Tin(II) chloride, for instance, acts as a single-electron reducing agent, with the reaction typically proceeding in an acidic protic solvent like ethanol or concentrated HCl. This method is tolerant of many functional groups that would be affected by hydrogenation.[9]

Protocol 1: Synthesis of 4-Amino-2-ethyl-1,3-benzoxazole via SnCl₂ Reduction

This protocol details the chemoselective reduction of the nitro group using tin(II) chloride dihydrate.

Experimental Workflow:

G start Dissolve Substrate in Ethanol add_reagent Add SnCl₂·2H₂O start->add_reagent reflux Heat to Reflux add_reagent->reflux monitor Monitor by TLC/LC-MS reflux->monitor workup Basify & Extract monitor->workup purify Purify (Chromatography) workup->purify product Isolate Product purify->product

Caption: Workflow for the reduction of this compound.

Materials & Reagents:

Reagent/Material Grade Supplier Notes
This compound ≥95% N/A Starting material.
Tin(II) chloride dihydrate (SnCl₂·2H₂O) ACS Reagent Major Supplier Use 3-5 equivalents.
Ethanol (EtOH) Anhydrous Major Supplier Reaction solvent.
Saturated Sodium Bicarbonate (NaHCO₃) Aqueous Lab Prepared For neutralization.
Ethyl Acetate (EtOAc) ACS Grade Major Supplier Extraction solvent.
Anhydrous Sodium Sulfate (Na₂SO₄) ACS Grade Major Supplier Drying agent.

| Round-bottom flask, Condenser | N/A | N/A | Standard glassware. |

Step-by-Step Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Dissolution: Add ethanol (approx. 20 mL per gram of substrate) to the flask and stir until the starting material is fully dissolved.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) to the solution in one portion.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours.

    • Causality Insight: Refluxing in ethanol provides sufficient thermal energy to overcome the activation barrier for the multi-step electron transfer process from Sn(II) to the nitro group.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is completely consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour it over crushed ice and basify by slowly adding saturated aqueous NaHCO₃ solution until the pH is ~8. This will precipitate tin salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude amine by flash column chromatography on silica gel if necessary.

Data Summary (Representative):

Reactant Equivalents Product Conditions Typical Yield

| this compound | 1.0 | 4-Amino-2-ethyl-1,3-benzoxazole | SnCl₂·2H₂O (4 eq), EtOH, Reflux, 3h | 85-95% |

Application Note 2: Nucleophilic Aromatic Substitution (SNAr)

Principle and Mechanistic Insight

Nucleophilic aromatic substitution (SNAr) is a powerful reaction for functionalizing electron-poor aromatic rings.[11] The reaction requires two key features on the aromatic ring:

  • A good leaving group (typically a halide).

  • Strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group.[6][7]

The electron-withdrawing group is essential for stabilizing the negative charge in the intermediate Meisenheimer complex, which is the rate-determining step.[12] In the context of this compound, the nitro group at C4 would strongly activate positions C5 and C7 for SNAr if a suitable leaving group (e.g., -Cl, -Br) were present at one of those positions.

G start Reactant (e.g., 5-Chloro-2-ethyl-4-nitro-1,3-benzoxazole) intermediate Meisenheimer Complex (Resonance Stabilized by -NO₂) start->intermediate + Nucleophile (Rate-determining step) product Product (5-Alkoxy-2-ethyl-4-nitro-1,3-benzoxazole) intermediate->product - Leaving Group (Fast) leaving_group Leaving Group (Cl⁻) nucleophile Nucleophile (e.g., MeO⁻)

Caption: The SNAr mechanism, highlighting the role of the nitro group in stabilizing the key intermediate.

Protocol 2: Hypothetical SNAr on a 5-Halo-4-nitrobenzoxazole Derivative

This protocol provides a general procedure for the substitution of a halogen at the C5 position with an alkoxide nucleophile.

Materials & Reagents:

Reagent/Material Grade Supplier Notes
5-Bromo-2-ethyl-4-nitro-1,3-benzoxazole ≥95% N/A Hypothetical Substrate.
Sodium Methoxide (NaOMe) 95% Major Supplier Nucleophile.
Dimethylformamide (DMF) Anhydrous Major Supplier Aprotic polar solvent.
Diethyl Ether ACS Grade Major Supplier For precipitation/washing.

| Round-bottom flask | N/A | N/A | Standard glassware. |

Step-by-Step Procedure:

  • Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve the 5-bromo-2-ethyl-4-nitro-1,3-benzoxazole (1.0 eq) in anhydrous DMF.

  • Nucleophile Addition: Add sodium methoxide (1.2 eq) to the solution at room temperature.

  • Reaction: Stir the mixture at a specified temperature (e.g., 50-80 °C).

    • Causality Insight: DMF is an ideal solvent as it is polar and aprotic, effectively solvating the sodium cation without interfering with the nucleophilicity of the methoxide anion.

  • Monitoring: Follow the disappearance of the starting material by TLC.

  • Work-up: Once complete, cool the reaction to room temperature and pour it into a beaker of ice-water. The product will often precipitate.

  • Isolation: Collect the solid product by vacuum filtration, washing with cold water and then cold diethyl ether to remove DMF and impurities.

  • Purification: Recrystallize or perform column chromatography if further purification is required.

Application Note 3: Palladium-Catalyzed Cross-Coupling Reactions

Principle and Mechanistic Insight

Palladium-catalyzed cross-coupling reactions are among the most powerful C-C and C-N bond-forming reactions in modern organic synthesis.[13][14] While this compound itself is not primed for these reactions, its halogenated derivatives are ideal substrates. The Sonogashira coupling, for instance, allows for the introduction of alkyne moieties, which are invaluable for extending conjugation or as handles for further chemistry like click reactions or cycloadditions.[15][16][17]

The reaction typically involves a Pd(0) catalyst, a copper(I) co-catalyst, and an amine base. The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), transmetalation with a copper acetylide, and reductive elimination to yield the product.[18]

Protocol 3: Hypothetical Sonogashira Coupling of a 7-Bromo-4-nitrobenzoxazole Derivative

This protocol outlines the coupling of a hypothetical bromo-derivative with a terminal alkyne.

Materials & Reagents:

Reagent/Material Grade Supplier Notes
7-Bromo-2-ethyl-4-nitro-1,3-benzoxazole ≥95% N/A Hypothetical Substrate.
Phenylacetylene 98% Major Supplier Coupling partner.
Pd(PPh₃)₂Cl₂ 98% Major Supplier Palladium catalyst precursor.
Copper(I) Iodide (CuI) 99% Major Supplier Co-catalyst.
Triethylamine (TEA) Anhydrous Major Supplier Base and solvent.

| Tetrahydrofuran (THF) | Anhydrous | Major Supplier | Co-solvent. |

Step-by-Step Procedure:

  • Setup: To a dry Schlenk tube under an argon atmosphere, add 7-Bromo-2-ethyl-4-nitro-1,3-benzoxazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Solvent/Reagent Addition: Add anhydrous THF and anhydrous triethylamine. Degas the solution with a stream of argon for 15 minutes.

  • Alkyne Addition: Add phenylacetylene (1.5 eq) via syringe.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC).

    • Causality Insight: The amine base is crucial; it deprotonates the terminal alkyne to form the acetylide and neutralizes the HBr generated during the reaction.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and then brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Summary (Representative):

Reactant Product Conditions Typical Yield

| 7-Bromo-2-ethyl-4-nitro-1,3-benzoxazole | 2-Ethyl-7-(phenylethynyl)-4-nitro-1,3-benzoxazole | Pd(PPh₃)₂Cl₂, CuI, TEA, THF, 50 °C, 6h | 70-90% |

Summary and Future Outlook

This compound represents a strategically valuable, yet underexplored, building block in organic synthesis. The true power of this molecule is realized when its functional groups are manipulated to access key intermediates. The reduction of the nitro group to an amine is a gateway transformation, opening up avenues to a vast array of derivatives relevant to pharmaceutical and materials science research.[1][3] Furthermore, the activating effect of the nitro group suggests that halogenated analogues would be excellent substrates for SNAr and palladium-catalyzed cross-coupling reactions, allowing for precise and modular construction of complex benzoxazole-based targets. The protocols and insights provided in this guide aim to equip researchers with a solid, rational basis for exploring the rich synthetic potential of this promising heterocyclic compound.

References

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Application Notes and Protocols for the Evaluation of 2-Ethyl-4-nitro-1,3-benzoxazole as a Potential Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Benzoxazole Scaffolds

The benzoxazole nucleus, a heterocyclic system composed of a benzene ring fused to an oxazole ring, represents a privileged scaffold in medicinal chemistry.[1][2][3] This structural motif is a cornerstone in the development of a wide array of therapeutic agents, demonstrating a remarkable spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3][4] The versatility of the benzoxazole ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.[5] Notably, the introduction of a nitro group can significantly influence the biological activity of heterocyclic compounds, often enhancing their antimicrobial efficacy.[6][7] This document provides a comprehensive guide for researchers and drug development professionals on the systematic evaluation of 2-Ethyl-4-nitro-1,3-benzoxazole as a novel antimicrobial candidate. The protocols outlined herein are designed to establish a foundational understanding of its antimicrobial profile, including its spectrum of activity, potency, and preliminary safety assessment.

Physicochemical Properties and Compound Handling

A thorough understanding of the physicochemical properties of this compound is paramount for its accurate biological evaluation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₈N₂O₃[8]
Molecular Weight192.17 g/mol [8]
Appearance(To be determined experimentally)
Melting Point(To be determined experimentally)
Solubility(To be determined experimentally in relevant solvents, e.g., DMSO, Ethanol)

Protocol 1: Preparation of Stock Solutions

The accurate preparation of stock solutions is critical for the reproducibility of antimicrobial assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Accurately weigh a precise amount of this compound using a calibrated analytical balance.

  • Dissolve the compound in an appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL or 50 mM).

  • Vortex the solution thoroughly until the compound is completely dissolved.

  • Prepare aliquots of the stock solution in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C, protected from light.

Note: The final concentration of DMSO in the antimicrobial assays should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the microorganisms.

Determination of Antimicrobial Activity

The initial assessment of a potential antimicrobial agent involves determining its spectrum of activity and potency against a panel of clinically relevant microorganisms.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted technique for determining MIC values.

Protocol 2: Broth Microdilution MIC Assay

Materials:

  • 96-well sterile microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Stock solution of this compound

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth with DMSO)

  • Spectrophotometer or microplate reader

Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Prepare serial dilutions of this compound in broth add_inoculum Inoculate microtiter plate wells start->add_inoculum inoculum Prepare standardized microbial inoculum inoculum->add_inoculum incubate Incubate at 37°C for 18-24 hours add_inoculum->incubate read_plate Visually inspect for growth or measure absorbance (OD600) incubate->read_plate determine_mic Determine MIC read_plate->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Procedure:

  • Dispense 50 µL of sterile broth into wells 2-12 of a 96-well microtiter plate.

  • Add 100 µL of the highest concentration of the test compound (prepared in broth) to well 1.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (inoculum without compound), and well 12 as the sterility control (broth only).

  • Prepare a microbial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 50 µL of the standardized inoculum to wells 1-11.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by identifying the lowest concentration of the compound that shows no visible turbidity.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Protocol 3: MBC/MFC Determination

Materials:

  • Agar plates (e.g., Mueller-Hinton Agar, Sabouraud Dextrose Agar)

  • Sterile spreaders or loops

  • Microtiter plate from the MIC assay

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-inoculate the aliquots onto a fresh agar plate.

  • Incubate the agar plates at 37°C for 24-48 hours.

  • The MBC/MFC is the lowest concentration of the compound that results in no colony formation on the agar plate.

Table 2: Hypothetical Antimicrobial Activity Data for this compound

MicroorganismStrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusATCC 29213816
Escherichia coliATCC 259221632
Pseudomonas aeruginosaATCC 2785332>64
Candida albicansATCC 900281632

Mechanism of Action: Potential Targets for Nitrobenzoxazoles

The presence of a nitro group suggests that this compound may function as a prodrug, requiring enzymatic reduction to exert its antimicrobial effect.[6] This activation can lead to the generation of reactive nitrogen species that can damage cellular macromolecules. Another potential mechanism for benzoxazole derivatives is the inhibition of essential enzymes, such as DNA gyrase.[9]

Potential Mechanisms of Action:

MoA cluster_activation Bioactivation cluster_targets Cellular Targets compound This compound (Prodrug) nitroreductase Bacterial/Fungal Nitroreductases compound->nitroreductase Reduction gyrase DNA Gyrase Inhibition compound->gyrase Direct Inhibition reactive_species Reactive Nitrogen Species nitroreductase->reactive_species dna DNA Damage reactive_species->dna protein Protein Dysfunction reactive_species->protein membrane Membrane Damage reactive_species->membrane cell_death Cell Death dna->cell_death protein->cell_death membrane->cell_death gyrase->cell_death

Caption: Potential Mechanisms of Action for this compound.

Preliminary Cytotoxicity Assessment

A crucial step in the early-stage evaluation of any antimicrobial candidate is to assess its potential toxicity to mammalian cells. This provides an initial therapeutic index.

Protocol 4: MTT Assay for Cytotoxicity

Materials:

  • Human cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well sterile cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the human cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Replace the old medium with the medium containing the test compound at various concentrations.

  • Incubate for 24-48 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage relative to the untreated control cells and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

These application notes provide a foundational framework for the initial antimicrobial evaluation of this compound. The outlined protocols for determining MIC, MBC/MFC, and preliminary cytotoxicity will generate the essential data to ascertain its potential as a lead compound. Positive outcomes from these studies would warrant further investigation into its precise mechanism of action, in vivo efficacy in animal models of infection, and a more comprehensive safety and pharmacokinetic profiling. The rich chemical landscape of benzoxazole derivatives continues to be a promising area for the discovery of novel anti-infective agents.[1][10]

References

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  • Lo, C.-H., et al. (2023).
  • Mishra, S., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
  • Ricci, G., et al. (2006). 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. PubMed.
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  • Zhang, Z., et al. (2019). Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. NIH.
  • Zote, V. V., & Rindhe, S. S. (2022). Synthesis and antimicrobial screening of new ethyl-2-[2-(substituted benzylidene) hydrazinyl]-4-(4-nitrophenyl) thiazole-5-carboxylates.
  • ChemicalBook. (n.d.). This compound.
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  • Al-Obeidi, A. M., et al. (2018). Synthesis of New Benzoxadiazole compounds Derived from ethyl-4- (7- nitro-2.1,3,- benzoxadiazole -4-yl)
  • Chemical Synthesis Database. (2025). 2-ethyl-1,3-benzoxazole.
  • Journal of Structural Chemistry. (2018). Structure of 2-(benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone.
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Application Notes & Protocols: Evaluating the Anticancer Potential of 2-Ethyl-4-nitro-1,3-benzoxazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Analogs of this heterocyclic system have demonstrated significant potential as anticancer agents, acting through diverse mechanisms including kinase inhibition, induction of apoptosis, and anti-angiogenic effects.[3][4][5] This document provides a comprehensive guide for the synthesis, in-vitro evaluation, and in-vivo efficacy testing of a specific subclass: 2-Ethyl-4-nitro-1,3-benzoxazole and its derivatives. The protocols herein are designed to provide a robust framework for screening novel analogs, elucidating their mechanism of action, and validating their therapeutic potential in preclinical models.

Part 1: Rationale and Synthetic Strategy

The design of novel anticancer agents often focuses on scaffolds that can interact with key biological targets. Benzoxazoles are structural isosteres of naturally occurring nucleic acid bases, which may facilitate their interaction with biological polymers and enzymes.[1] The inclusion of an ethyl group at the 2-position and a nitro group at the 4-position of the benzoxazole core provides specific steric and electronic properties that can be systematically modified to explore the structure-activity relationship (SAR). The nitro group, in particular, is a strong electron-withdrawing group that can significantly influence the molecule's interaction with target proteins and may play a role in mechanisms like the induction of reactive oxygen species (ROS).

Generalized Synthetic Workflow

A common and effective method for synthesizing 2-substituted benzoxazoles is the condensation and subsequent cyclization of a 2-aminophenol derivative with a carboxylic acid or its equivalent.[6] For the target analogs, this involves the reaction of 2-amino-3-nitrophenol with propanoic acid or an activated derivative (e.g., propanoyl chloride) under cyclizing conditions.

G cluster_synthesis Synthetic Workflow A 2-Amino-3-nitrophenol (Starting Material) C Condensation Reaction A->C B Propanoic Acid Derivative (e.g., Propanoyl Chloride) B->C D Intramolecular Cyclization (e.g., Heat, Acid Catalyst) C->D E Crude Product (this compound) D->E F Purification (Chromatography/Recrystallization) E->F G Characterized Analog F->G

Caption: Generalized workflow for the synthesis of the core scaffold.

Protocol: Synthesis of this compound

Causality: This protocol utilizes a well-established condensation-cyclization reaction. The use of an acid catalyst like polyphosphoric acid (PPA) or a dehydrating agent promotes the formation of the oxazole ring from the intermediate amide.

  • Reaction Setup: In a round-bottom flask, combine 2-amino-3-nitrophenol (1 equivalent) and a suitable solvent (e.g., toluene).

  • Reagent Addition: Slowly add propanoic acid (1.2 equivalents) and an acid catalyst (e.g., a catalytic amount of PPA).

  • Reflux: Heat the mixture to reflux (approx. 110-120°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[7]

Part 2: In Vitro Evaluation of Anticancer Activity

The initial phase of drug discovery involves screening compounds against cancer cell lines to identify cytotoxic activity and elucidate the mechanism of cell death.[8]

Workflow for In Vitro Screening

G cluster_invitro In Vitro Screening Cascade cluster_mech Mechanism of Action Studies start Synthesized Analog Library viability Primary Screen: Cell Viability Assay (MTT) (Multiple Cancer Cell Lines) start->viability ic50 Determine IC50 Values viability->ic50 hit_select Hit Selection (Potent & Selective Analogs) ic50->hit_select apoptosis Apoptosis Assay (Annexin V/PI Staining) hit_select->apoptosis Investigate Cell Death cell_cycle Cell Cycle Analysis (PI Staining) hit_select->cell_cycle Investigate Cytostatic Effects target Target Validation (e.g., Kinase Assay, Western Blot) apoptosis->target

Caption: A hierarchical workflow for in vitro screening and validation.

Protocol: Cell Viability (MTT Assay)

Causality: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[9] Viable cells with active mitochondrial reductases convert the yellow tetrazolium salt (MTT) into purple formazan crystals. This initial screen is crucial for identifying compounds with cytotoxic or cytostatic effects and for determining the half-maximal inhibitory concentration (IC50).[10]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[5][7]

  • Compound Treatment: Prepare serial dilutions of the benzoxazole analogs in the appropriate cell culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each analog.

Data Presentation: IC50 Values of Hypothetical Analogs

Compound IDModificationIC50 (µM) vs. MCF-7IC50 (µM) vs. A549IC50 (µM) vs. HCT-116
BZ-01 2-Ethyl-4-nitro (Parent)8.512.310.1
BZ-02 2-Ethyl-5-nitro5.27.86.5
BZ-03 2-Propyl-4-nitro15.620.118.4
BZ-04 2-Ethyl-4-amino> 50> 50> 50
Doxorubicin (Reference Drug)0.91.21.1
Protocol: Apoptosis Analysis (Annexin V/PI Staining)

Causality: To determine if cell death occurs via apoptosis, flow cytometry using Annexin V and Propidium Iodide (PI) is employed. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be bound by fluorescently-labeled Annexin V. PI is a nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[11]

  • Cell Treatment: Seed cells in a 6-well plate and treat with the benzoxazole analog at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Target Validation: VEGFR-2 Signaling

Many benzoxazole derivatives exert their anticancer effects by inhibiting protein kinases crucial for tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[5][11]

VEGFR-2 Signaling Pathway

G cluster_pathway VEGFR-2 Signaling Cascade VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation PI3K PI3K VEGFR2->PI3K Autophosphorylation & Activation RAS Ras VEGFR2->RAS Autophosphorylation & Activation Angiogenesis Angiogenesis VEGFR2->Angiogenesis BZ Benzoxazole Analog (Inhibitor) BZ->VEGFR2 Inhibits Kinase Domain AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the VEGFR-2 pathway by benzoxazole analogs.

Protocol: VEGFR-2 Kinase Inhibition Assay (ELISA-based)

  • Assay Setup: Use a commercial VEGFR-2 kinase assay kit. Coat a 96-well plate with a substrate peptide.

  • Kinase Reaction: Add recombinant human VEGFR-2 enzyme, the benzoxazole analog (at various concentrations), and ATP to initiate the phosphorylation reaction.

  • Detection: After incubation, add a phospho-specific antibody conjugated to horseradish peroxidase (HRP).

  • Signal Generation: Add a chromogenic HRP substrate (e.g., TMB). The color intensity is proportional to the kinase activity.

  • Measurement: Stop the reaction and measure the absorbance. Calculate the percent inhibition relative to a no-inhibitor control.

Part 3: In Vivo Efficacy Studies

Promising in-vitro candidates must be tested in animal models to evaluate their efficacy and safety in a complex biological system.[12] The cell-line-derived xenograft (CDX) model, where human cancer cells are implanted into immunocompromised mice, is a standard preclinical model.[13][14]

Workflow for In Vivo Xenograft Study

G cluster_invivo In Vivo Xenograft Model Workflow A Select Cancer Cell Line (e.g., A549) B Implant Cells Subcutaneously in Immunocompromised Mice A->B C Allow Tumors to Reach Palpable Size (e.g., 100-150 mm³) B->C D Randomize Mice into Treatment Groups (Vehicle, Analog, Positive Control) C->D E Administer Treatment (e.g., Daily, IP or Oral) D->E F Monitor Tumor Volume and Body Weight (2-3x weekly) E->F G Endpoint Reached (e.g., Tumor Size Limit, Time) F->G H Euthanize & Harvest Tumors for Analysis (e.g., Histology) G->H

Caption: Step-by-step workflow for a preclinical xenograft study.

Protocol: Subcutaneous Xenograft Efficacy Study

Causality: This model assesses the ability of a compound to inhibit tumor growth in a living organism. Monitoring body weight is a critical indicator of systemic toxicity.[12]

  • Animal Model: Use 6-8 week old immunocompromised mice (e.g., Athymic Nude or NOD/SCID).

  • Cell Implantation: Subcutaneously inject 1-5 million cancer cells (e.g., A549) suspended in Matrigel into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to an average volume of 100-150 mm³. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Group Assignment: Randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle Control (e.g., saline + DMSO/Tween 80).

    • Group 2: Benzoxazole Analog (e.g., 25 mg/kg, intraperitoneal injection).

    • Group 3: Positive Control (a standard-of-care drug for that cancer type).

  • Treatment Administration: Administer the treatment according to the planned schedule (e.g., once daily for 21 days).

  • Monitoring: Measure tumor volume and mouse body weight three times per week. Observe animals for any signs of distress or toxicity.

  • Study Endpoint: The study concludes when tumors in the control group reach a predetermined size limit (e.g., 2000 mm³) or at the end of the treatment period.

  • Data Analysis: Plot the mean tumor volume and mean body weight for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage.

References

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. Research J. Pharm. and Tech.
  • In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology.
  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. The Scientist.
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  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central.
  • Xenograft Mouse Models. Ichor Life Sciences.
  • Tumor Xenograft Models in Cancer Research: The "Miniature Battlefield" in Mice. HuaTeng.
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  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience.
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  • Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. PubMed.
  • Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management.
  • Structure activity relationship of the synthesized compounds. ResearchGate.
  • Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. MDPI.
  • Structure activity relationship of benzoxazole derivatives. ResearchGate.
  • Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. PubMed Central.
  • Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmacy & Pharmaceutical Research.
  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. PubMed Central.
  • Benzimidazole, benzothiazole, and benzoxazole derivatives as potential anticancer agents. ResearchGate.
  • Synthesis of New Benzoxadiazole compounds Derived from ethyl-4- (7- nitro-2. Iraqi National Journal of Chemistry.
  • 2-Ethyl-5-nitro-1,3-benzoxazole. Smolecule.
  • Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][10][15]oxazin-4-ones as potent anticancer and antioxidant agents. PubMed Central. URL:

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PubMed Central.
  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. MDPI.
  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI.
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  • Novel 4-nitroimidazole analogues: Synthesis, in vitro biological evaluation, in silico studies and molecular dynamics simulation. ResearchGate.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing.
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Application Notes & Protocols: A Framework for In Vitro Evaluation of 2-Ethyl-4-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for a Tiered In Vitro Testing Strategy

The compound 2-Ethyl-4-nitro-1,3-benzoxazole belongs to a chemical class—nitroaromatic benzoxazoles—that holds significant interest in medicinal chemistry. Benzoxazole scaffolds are found in numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The inclusion of a nitro group, however, introduces a critical duality. While nitroaromatic compounds are explored for therapeutic potential, particularly as anticancer and antimicrobial agents, they are also frequently associated with genotoxicity and cytotoxicity.[4][5][6] The nitro group can be metabolically reduced to form reactive intermediates that may lead to DNA damage.[6]

Therefore, a robust in vitro evaluation of this compound requires a structured, tiered approach. This guide outlines a logical testing cascade designed to first establish a general toxicity profile (cytotoxicity and mutagenicity) before proceeding to investigate potential therapeutic applications such as antimicrobial or anticancer activity. This strategy ensures that safety and toxicity are assessed early, providing essential context for any observed biological efficacy.

This document provides detailed, field-proven protocols for the initial, critical stages of this evaluation: assessing cytotoxicity, mutagenicity, and antimicrobial potential. Each protocol is designed as a self-validating system with integrated controls to ensure data integrity and reproducibility.

Tier 1: Foundational Toxicity Assessment

The initial tier of assessment is designed to answer fundamental questions about the compound's interaction with biological systems at the cellular and genetic levels. This is a critical risk assessment step.

Logical Workflow for Initial In Vitro Assessment

The following diagram illustrates the proposed decision-making workflow for the initial characterization of this compound.

G cluster_0 Tier 1: Foundational Toxicity cluster_1 Tier 2: Efficacy Screening cluster_2 Decision Points A Compound Synthesis & Purity Analysis B Protocol 1: General Cytotoxicity Assay (e.g., MTT Assay) A->B C Protocol 2: Mutagenicity Assay (Ames Test) A->C Decision1 Is IC50 in a workable range? B->Decision1 Decision2 Is the compound mutagenic? C->Decision2 D Protocol 3: Antimicrobial Susceptibility (Broth Microdilution) E Cancer Cell Line Panel (Further Cytotoxicity) Decision1->D Yes Decision1->E Yes F F Decision1->F High Cytotoxicity: Re-evaluate or derivatize Decision2->D No Decision2->E No G High Mutagenic Risk: Proceed with caution. Consider non-human applications. Decision2->G Yes

Caption: Tiered workflow for in vitro evaluation.

Protocol 1: General Cytotoxicity Assessment via MTT Assay

Scientific Rationale: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational, colorimetric method to assess a compound's effect on cell viability. It measures the metabolic activity of living cells, where mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product. The quantity of formazan is directly proportional to the number of viable cells. This assay provides an initial half-maximal inhibitory concentration (IC50), a critical metric for gauging potency and guiding concentrations for subsequent experiments.[7] Following OECD guidance, cytotoxicity data is essential for estimating starting doses for further testing.[8][9]

Materials:

  • This compound (Test Article)

  • Mammalian fibroblast cell line (e.g., Balb/c 3T3) or a non-cancerous human cell line (e.g., HEK293).

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT solution (5 mg/mL in sterile PBS).

  • Dimethyl sulfoxide (DMSO), cell culture grade.

  • Doxorubicin (Positive Control).

  • Sterile 96-well flat-bottom plates.

  • Microplate reader (570 nm absorbance).

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in fresh medium.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 1 x 10⁴ cells/well.[7]

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the test article in DMSO.

    • Perform serial dilutions in culture medium to create working concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5%.

    • Prepare dilutions for the positive control (Doxorubicin, e.g., 0.01 to 10 µM).

    • Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions.

    • Include "Vehicle Control" wells (medium with 0.5% DMSO) and "Untreated Control" wells (medium only).

  • Incubation:

    • Incubate the plate for 48 hours at 37°C, 5% CO₂.[7]

  • MTT Addition and Formazan Solubilization:

    • After incubation, add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for another 4 hours. Viable cells will form purple formazan crystals.

    • Carefully aspirate the medium from all wells without disturbing the crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan. Gently pipette to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Abs_treated / Abs_vehicle_control) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

Data Presentation: Hypothetical Cytotoxicity Data

CompoundConcentration (µM)% Cell Viability (Mean ± SD)
This compound 0.198.2 ± 3.1
195.5 ± 2.8
1075.1 ± 4.5
2551.3 ± 3.9
5022.7 ± 2.1
1005.4 ± 1.2
Doxorubicin (Positive Control) 0.0189.6 ± 4.2
0.162.1 ± 3.7
125.8 ± 2.5
103.1 ± 0.9
Vehicle Control (0.5% DMSO) N/A100 ± 2.5

Protocol 2: Bacterial Reverse Mutation Test (Ames Test)

Scientific Rationale: The Ames test is a globally recognized, rapid bacterial assay to assess the mutagenic potential of a chemical.[10][11] It uses several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize it and require it for growth.[12] The test measures the ability of a compound to cause a reverse mutation (reversion) that restores the gene function, allowing the bacteria to grow on a histidine-deficient medium.[13] Because many chemicals only become mutagenic after being processed by the liver, the test is run both with and without a metabolic activation system (S9 fraction from rat liver).[12][14] Given the nitroaromatic structure, assessing mutagenicity is a mandatory safety checkpoint.[6]

Materials:

  • Salmonella typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).[12]

  • Test Article stock solution in DMSO.

  • Positive Controls: Sodium Azide for TA100 (-S9), 2-Nitrofluorene for TA98 (-S9), 2-Anthramine for all strains (+S9).

  • Negative Control: DMSO.

  • S9 fraction (rat liver homogenate) and Cofactor-I (S9 mix).

  • Top Agar (0.6% agar, 0.5% NaCl).

  • Minimal Glucose Agar (MGA) plates.

  • 0.5 mM Histidine/Biotin solution.

Step-by-Step Protocol (Plate Incorporation Method):

  • Strain Preparation:

    • Inoculate each S. typhimurium strain into nutrient broth and grow overnight at 37°C with shaking to reach a density of 1-2 x 10⁹ CFU/mL.

  • Assay Setup (for each strain, with and without S9 mix):

    • Label sterile tubes for each test concentration, positive control, and negative control.

    • To each tube, add in the following order:

      • For -S9 conditions: 100 µL bacterial culture, 50 µL Test Article dilution (or control), and 500 µL of phosphate buffer.

      • For +S9 conditions: 100 µL bacterial culture, 50 µL Test Article dilution (or control), and 500 µL of S9 mix.

    • Vortex gently.

  • Plating:

    • Melt top agar and hold in a 45°C water bath.

    • Add 2 mL of molten top agar containing a trace amount of histidine and biotin to each tube from step 2. The trace histidine allows for a few cell divisions, which is necessary for mutagenesis to occur.

    • Vortex briefly and immediately pour the entire contents onto the surface of an MGA plate. Swirl the plate to ensure even distribution.

  • Incubation:

    • Allow the top agar to solidify.

    • Invert the plates and incubate at 37°C for 48-72 hours.

  • Data Acquisition and Interpretation:

    • Count the number of revertant colonies on each plate.

    • A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least two-fold greater than the mean count of the negative (vehicle) control.

    • The positive controls must induce a robust increase in revertants to validate the assay. The background lawn of bacterial growth should be present but not excessive.

Mutagenicity Interpretation Pathway

G A Perform Ames Test (with and without S9 mix) B Count Revertant Colonies A->B C Dose-dependent increase in revertants (≥2x over control)? B->C D Result: POSITIVE Compound is mutagenic under test conditions. C->D Yes E Result: NEGATIVE No evidence of mutagenicity under test conditions. C->E No F Positive with S9 only? D->F G Indicates compound is a 'pro-mutagen' requiring metabolic activation. F->G Yes H Proceed with high caution. Risk for carcinogenicity. F->H No G->H

Caption: Decision pathway for Ames test results.

Protocol 3: Antimicrobial Susceptibility Testing via Broth Microdilution

Scientific Rationale: The benzoxazole moiety is a well-established scaffold in antimicrobial drug discovery.[1][15] Therefore, assessing the activity of this compound against a representative panel of pathogenic bacteria is a logical step. The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17] This quantitative result is crucial for evaluating the compound's potency.[18]

Materials:

  • Bacterial Strains:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Test Article stock solution in DMSO.

  • Positive Control Antibiotics (e.g., Ciprofloxacin, Gentamicin).

  • Sterile 96-well U-bottom plates.

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL).

  • Resazurin solution (optional, for viability indication).

Step-by-Step Protocol:

  • Compound Plate Preparation:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the Test Article stock solution (e.g., at 256 µg/mL in CAMHB with 2% DMSO) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard the final 100 µL from the 10th column. This creates a concentration range (e.g., 128 µg/mL down to 0.25 µg/mL).

    • Column 11 will serve as the Growth Control (no compound).

    • Column 12 will serve as the Sterility Control (no bacteria).

  • Bacterial Inoculum Preparation:

    • From an overnight culture plate, suspend several bacterial colonies in sterile saline to match a 0.5 McFarland standard.

    • Dilute this suspension 1:100 in CAMHB to achieve a final target inoculum of ~5 x 10⁵ CFU/mL in the wells.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.

    • The final volume in each well is 200 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plate. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).

    • The Growth Control (column 11) should be turbid. The Sterility Control (column 12) should be clear.

    • (Optional) Add 20 µL of resazurin solution to each well and incubate for 2-4 hours. A color change from blue to pink indicates viable bacteria. The MIC is the lowest concentration where the blue color is retained.

Data Presentation: Hypothetical MIC Data

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
This compound 1664
Ciprofloxacin (Control) 0.50.25
Gentamicin (Control) 12

Conclusion and Next Steps

The protocols detailed in this guide provide a comprehensive and scientifically rigorous framework for the initial in vitro characterization of this compound. The data generated from these Tier 1 (Toxicity) and Tier 2 (Efficacy) assays will establish a foundational profile of the compound, informing all future research directions.

If the compound demonstrates low cytotoxicity (high IC50), is non-mutagenic, and shows promising antimicrobial activity (low MIC), further studies would be warranted. These could include screening against a broader panel of drug-resistant microbes, time-kill kinetic assays, and mechanism of action studies. If significant cytotoxicity against mammalian cells is observed, particularly against cancer cell lines, this would open an alternative avenue of investigation into its potential as an anticancer agent, which would require a different set of mechanistic assays (e.g., apoptosis, cell cycle analysis). Conversely, a positive Ames test would raise a significant safety flag, potentially limiting the compound's therapeutic applications and directing its use toward non-clinical research or as a scaffold for derivatization to mitigate mutagenicity.

References

  • Bio-protocol. (2018, March 20). Microbial Mutagenicity Assay: Ames Test. [Link][13]

  • OIE. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link][18]

  • National Institutes of Health (NIH). (n.d.). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. [Link][16]

  • Microbe Online. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. [Link][10]

  • Charles River Laboratories. (n.d.). Ames Test. [Link][11]

  • National Institutes of Health (NIH). (2018, March 20). Microbial Mutagenicity Assay: Ames Test. [Link][14]

  • OECD. (n.d.). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. [Link][8]

  • Apec.org. (n.d.). Antimicrobial Susceptibility Testing. [Link][17]

  • Tox Lab. (n.d.). In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129). [Link]

  • National Toxicology Program (NTP). (2010, July 20). OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. [Link][9]

  • ResearchGate. (n.d.). Examples of nitroaromatic compounds in clinical trials as antitumor agents. [Link][4]

  • PubMed. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. [Link][5]

  • National Institutes of Health (NIH). (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. [Link][1]

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  • Journal of Chemical and Pharmaceutical Research. (2011). Benzoxazole: The molecule of diverse biological activities. [Link][2]

  • ResearchGate. (n.d.). (PDF) Synthesis, in-vitro antimicrobial evaluation and docking studies of newly synthesized benzoxazole derivatives. [Link][15]

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High-throughput screening assays for 2-Ethyl-4-nitro-1,3-benzoxazole libraries

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Introduction: The Therapeutic Potential of the Benzoxazole Scaffold

The benzoxazole nucleus, a bicyclic system composed of fused benzene and oxazole rings, is a privileged scaffold in medicinal chemistry.[1][2] Derivatives of this versatile heterocycle are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.[1][2][3] The inclusion of a nitro group, as seen in the 2-Ethyl-4-nitro-1,3-benzoxazole series, can be crucial for modulating the compound's electronic properties and its interactions with biological targets.[4] Given this potential, libraries of novel benzoxazole derivatives represent a valuable resource for identifying new therapeutic leads.

High-throughput screening (HTS) is an indispensable methodology in modern drug discovery, enabling the rapid evaluation of millions of compounds to identify "hits" that modulate a specific biological pathway or target.[5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design and practical execution of HTS campaigns for this compound libraries. We will explore both phenotypic and target-based screening approaches, complete with detailed protocols, data analysis workflows, and hit validation strategies to ensure scientific rigor and trustworthiness.

Strategic Considerations for an HTS Campaign

The initial step in any HTS campaign is the development of a robust and reliable assay.[7] The choice of assay is fundamentally dictated by the primary scientific question: Are we searching for compounds with a specific cellular effect (phenotypic screening), or are we targeting a known molecular entity like an enzyme (target-based screening)?

  • Phenotypic Screening: This approach is particularly powerful when the molecular target of a compound class is unknown. Assays are designed to measure a complex cellular outcome, such as cell death, proliferation, or the activation of a specific signaling pathway. A common and effective phenotypic screen for a library with potential anticancer activity is a cytotoxicity assay.

  • Target-Based Screening: If a putative molecular target is known or hypothesized, a biochemical assay can be developed to directly measure the interaction between the compounds and the purified target (e.g., an enzyme or receptor).[8] This approach offers a more direct measure of compound activity and simplifies the subsequent mechanism of action studies. Fluorescence-based assays are frequently employed due to their high sensitivity and adaptability to HTS formats.[9][10][11]

This guide will provide detailed protocols for both a primary phenotypic screen (Cell-Based Cytotoxicity Assay) and a representative target-based screen (Biochemical Enzyme Inhibition Assay).

HTS Workflow Overview

A successful HTS campaign follows a structured, multi-stage process designed to identify and validate promising lead candidates while systematically eliminating false positives.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Data Analysis & Hit Selection cluster_2 Phase 3: Hit Validation & Triage cluster_3 Phase 4: Lead Generation prep Library Preparation (Compound Plating) screen Primary HTS (Single Concentration) prep->screen data_acq Data Acquisition screen->data_acq qc Quality Control (Z'-factor) data_acq->qc norm Data Normalization qc->norm hit_sel Hit Selection (Statistical Cutoff) norm->hit_sel confirm Hit Confirmation (Re-test from powder) hit_sel->confirm dose Dose-Response (IC50/EC50) confirm->dose ortho Orthogonal Assay (Counter-screen) dose->ortho sar Structure-Activity Relationship (SAR) ortho->sar

Caption: General workflow for a high-throughput screening campaign.

Protocol 1: Cell-Based HTS for Cytotoxicity Profiling

This protocol describes a homogeneous, luminescence-based assay to screen the benzoxazole library for cytotoxic activity by quantifying intracellular ATP, a key indicator of metabolically active, viable cells.[12] Assays like Promega's CellTiter-Glo® are well-suited for this purpose.

Principle of the Assay

Viable cells maintain a pool of ATP. When the lytic reagent in the assay buffer disrupts the cell membrane, ATP is released. In the presence of luciferase and its substrate, D-luciferin, the released ATP drives a reaction that generates a stable luminescent signal directly proportional to the number of viable cells in the culture.

Materials and Reagents
  • Cell Line: A relevant cancer cell line (e.g., HeLa, A549) cultured in appropriate medium.

  • Compound Library: this compound library compounds dissolved in 100% DMSO.

  • Assay Plates: Sterile, white, opaque-walled 384-well microplates suitable for luminescence.

  • Reagents:

    • CellTiter-Glo® Luminescent Cell Viability Assay Kit (or equivalent).

    • Positive Control: Staurosporine or another potent cytotoxic agent.

    • Negative Control: Vehicle (DMSO).

  • Equipment:

    • Automated liquid handler (for compound dispensing).

    • Multichannel pipette or automated dispenser (for cell and reagent dispensing).

    • Plate reader with luminescence detection capabilities.

    • Humidified incubator (37°C, 5% CO₂).

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest and count cells, then dilute to the optimized seeding density (e.g., 1,000-5,000 cells/well) in a 20 µL volume.

    • Dispense 20 µL of the cell suspension into each well of the 384-well assay plates.

    • Scientist's Note: The outer wells of the plate (perimeter) should be filled with sterile PBS or medium to minimize edge effects caused by evaporation.

    • Incubate the plates for 18-24 hours to allow cells to attach and resume logarithmic growth.

  • Compound Transfer:

    • Using an acoustic liquid handler (like an ECHO®) or a pin tool, transfer 50-100 nL of compound solution from the library source plates to the assay plates.

    • Controls: Designate specific columns for controls:

      • Negative Control: Add vehicle (DMSO) only (represents 100% viability).

      • Positive Control: Add a known cytotoxic agent at a concentration that induces >90% cell death (e.g., 10 µM Staurosporine).

  • Incubation:

    • Incubate the assay plates for 48-72 hours in a humidified incubator.

    • Rationale: This extended incubation period allows for the full cytotoxic or cytostatic effects of the compounds to manifest.

  • Assay Reagent Addition and Signal Detection:

    • Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature for 30 minutes.[13]

    • Add 20 µL of the prepared CellTiter-Glo® reagent to each well.

    • Place the plates on an orbital shaker for 2 minutes at a low speed to induce cell lysis and mix the contents.

    • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a compatible plate reader.

Protocol 2: Biochemical HTS for Enzyme Inhibitor Discovery

This protocol provides a template for a fluorescence intensity-based assay to screen for inhibitors of a specific enzyme, such as a protease. The assay relies on a fluorogenic substrate that becomes fluorescent upon enzymatic cleavage.

Principle of the Assay

A quenched fluorogenic substrate, which is non-fluorescent, is cleaved by the active enzyme, releasing a free fluorophore. This results in a significant increase in fluorescence intensity. A compound that inhibits the enzyme will prevent this cleavage, leading to a low fluorescence signal, similar to the no-enzyme control. Fluorescence-based methods are widely used for their sensitivity and suitability for HTS.[9][14]

Assay_Principle cluster_0 No Inhibition cluster_1 Inhibition Enzyme_A Active Enzyme Product_A Cleaved Product (High Fluorescence) Enzyme_A->Product_A Cleavage Substrate_A Quenched Substrate (Low Fluorescence) Substrate_A->Enzyme_A + Inhibitor Inhibitor (Test Compound) Enzyme_B Inactive Enzyme Inhibitor->Enzyme_B Binding Substrate_B Quenched Substrate (Low Fluorescence) Substrate_B->Enzyme_B +

Caption: Principle of a fluorescence-based enzyme inhibition assay.

Materials and Reagents
  • Enzyme: Purified, active enzyme of interest (e.g., Caspase-3, Cathepsin B).

  • Substrate: Fluorogenic substrate specific to the enzyme (e.g., Ac-DEVD-AMC for Caspase-3).

  • Compound Library: As described in Protocol 1.

  • Assay Plates: Black, low-volume 384-well microplates.

  • Reagents:

    • Assay Buffer (optimized for enzyme activity, e.g., Tris-HCl with DTT and EDTA).

    • Positive Control: A known inhibitor for the target enzyme.

    • Negative Control: Vehicle (DMSO).

  • Equipment:

    • Automated liquid handler.

    • Multichannel pipette or automated dispenser.

    • Fluorescence plate reader with appropriate excitation/emission filters.

Step-by-Step Methodology
  • Compound and Enzyme Dispensing:

    • Transfer 50-100 nL of compound/control solutions into the 384-well assay plates.

    • Add 10 µL of the enzyme solution (diluted to its optimal concentration in assay buffer) to each well.

    • Scientist's Note: A set of wells should receive buffer without enzyme to determine the background fluorescence of the substrate.

    • Incubate the plates for 15-30 minutes at room temperature to allow for compound-enzyme binding.

  • Reaction Initiation:

    • Prepare the fluorogenic substrate solution in assay buffer at 2x the final desired concentration (typically at or below its Km value).

    • Add 10 µL of the substrate solution to all wells to initiate the enzymatic reaction. The final volume is 20 µL.

  • Incubation and Signal Detection:

    • Incubate the reaction for 30-60 minutes at the optimal temperature for the enzyme (e.g., 37°C or room temperature). The plate should be protected from light.

    • Rationale: This incubation allows the enzymatic reaction to proceed within its linear range, ensuring that the signal is proportional to enzyme activity.

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex: 355 nm, Em: 460 nm for AMC).

Data Analysis, Quality Control, and Hit Selection

Robust data analysis and stringent quality control are critical for the success of any HTS campaign.[5]

Quality Control (QC)

Before analyzing the screening data, each plate must pass a quality control check. The Z'-factor is the most widely accepted statistical parameter for this purpose, as it accounts for both the dynamic range of the signal and the data variation.[15][16]

MetricFormulaInterpretationAcceptance Criteria
Signal-to-Background (S/B) Mean(Signal_pos) / Mean(Signal_neg)Measures the dynamic range of the assay.Typically > 2
Z'-Factor 1 - [ (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| ]Measures the separation between the distributions of the positive and negative controls.An excellent assay has a Z' > 0.5.

SD = Standard Deviation, pos = positive control, neg = negative control

Data Normalization

Raw data from the plate reader must be normalized to account for plate-to-plate and intra-plate variability. The percent inhibition is a common normalization method for inhibition assays.

  • Percent Inhibition = 100 * [ 1 - ( (Signal_sample - Mean_neg) / (Mean_pos - Mean_neg) ) ]

    • For cytotoxicity assays, this would be Percent Viability .

Hit Selection

A "hit" is a compound that produces a statistically significant effect. A common method for hit selection is to set a threshold based on the standard deviation (SD) of the sample data.

  • Hit Threshold: Mean_sample ± (3 * SD_sample)

  • Any compound with a percent inhibition value above this threshold is considered a primary hit.

Hit Validation and Triage: Ensuring Trustworthiness

Primary hits from an HLS campaign require rigorous validation to eliminate false positives and confirm their activity.[17][18] This is a critical stage to ensure resources are focused on the most promising compounds.

  • Hit Confirmation: Primary hits are re-tested under the same assay conditions, often using freshly prepared compound from a solid sample, to confirm the initial activity.[17]

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically an 8- to 10-point dilution series) to determine their potency (IC₅₀ or EC₅₀). This confirms a true biological effect and helps rank the hits.

  • Orthogonal Assays: Hits should be validated in a secondary, orthogonal assay that uses a different technology or readout.[17] For example, a hit from the luminescent cytotoxicity assay could be tested in a fluorescence-based assay that measures caspase activation (an indicator of apoptosis). This helps to rule out compounds that interfere with the primary assay's technology (e.g., luciferase inhibitors).

  • Analog Validation (SAR): If available, testing structurally related analogs of the hit compound can provide early insights into the structure-activity relationship (SAR).[17]

By following these detailed protocols and validation strategies, researchers can effectively screen libraries of this compound derivatives to uncover novel bioactive compounds with therapeutic potential.

References

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  • Title: High-throughput screening. Source: Wikipedia URL: [Link]

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  • Title: Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4–MK2 interactions. Source: PMC - NIH URL: [Link]

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Application Notes and Protocols for 2-Ethyl-4-nitro-1,3-benzoxazole: A Versatile Fluorogenic Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Environmentally Sensitive Fluorophores

In the intricate landscape of cellular and molecular biology, fluorescent probes are indispensable tools for visualizing and quantifying biological processes in real-time. Among the pantheon of available fluorophores, those possessing environmental sensitivity offer a distinct advantage: their photophysical properties are exquisitely responsive to changes in their immediate surroundings. This document provides a comprehensive technical guide to the application of 2-Ethyl-4-nitro-1,3-benzoxazole, a member of the nitrobenzoxazole family, as a versatile fluorescent probe. While direct literature on this specific derivative is emerging, its structural similarity to the well-established nitrobenzoxadiazole (NBD) family of fluorophores allows for a robust framework for its application.[1] The principles and protocols outlined herein are grounded in the extensive research on NBD and related nitroaromatic probes, providing a solid foundation for researchers, scientists, and drug development professionals to harness the potential of this novel probe.

The core of the nitrobenzoxazole scaffold's utility lies in its intramolecular charge transfer (ICT) characteristics.[2] The potent electron-withdrawing nitro group at the 4-position, combined with the electron-donating nature of the benzoxazole ring system, creates a "push-pull" electronic arrangement. Upon photoexcitation, this leads to a significant change in the molecule's dipole moment, making its fluorescence emission highly sensitive to the polarity, viscosity, and chemical reactivity of its local environment.[3][4] This inherent sensitivity is the cornerstone of its application in diverse biological assays.

Core Principles and Mechanism of Fluorescence

The fluorescence of this compound is fundamentally governed by its interaction with its surroundings. In highly polar, aqueous environments, the probe typically exhibits weak fluorescence. This is due to efficient non-radiative decay pathways. However, when the probe partitions into a non-polar environment, such as a lipid membrane or the hydrophobic pocket of a protein, its fluorescence quantum yield can increase dramatically.[2][3] This "turn-on" fluorescence is a key feature that can be exploited for a variety of applications.

The general mechanism involves the modulation of the ICT state. The specific nature of the substituent at the 2-position (in this case, an ethyl group) can fine-tune the photophysical properties of the probe, including its quantum yield and lifetime. The nitro group at the 4-position is crucial for its reactivity with certain nucleophiles, forming the basis for its use as a chemosensor.

Diagram: General Workflow for Cellular Imaging

G cluster_prep Preparation cluster_exp Experiment cluster_acq Acquisition & Analysis prep_probe Prepare Probe Stock Solution (e.g., 1-10 mM in DMSO) load_probe Dilute and Load Probe onto Cells (1-10 µM in serum-free media) prep_probe->load_probe prep_cells Culture Cells on Imaging Plate prep_cells->load_probe incubate Incubate (15-60 min, 37°C) load_probe->incubate wash Wash with PBS to Remove Unbound Probe incubate->wash image Fluorescence Microscopy Imaging wash->image analyze Image Analysis (Intensity, Lifetime, etc.) image->analyze

Caption: A generalized workflow for cellular imaging using this compound.

Application Note 1: Probing Cellular Viscosity

Scientific Rationale: Intracellular viscosity is a critical parameter that influences molecular diffusion, protein dynamics, and cellular processes. Alterations in viscosity are associated with various pathological states. "Molecular rotors" are a class of fluorescent probes whose fluorescence quantum yield is dependent on the rotational freedom of a part of the molecule. In low viscosity environments, intramolecular rotation leads to non-radiative decay and low fluorescence. In viscous environments, this rotation is hindered, resulting in a significant enhancement of fluorescence. The benzoxazole core of the probe can act as a molecular rotor, making it a suitable candidate for viscosity sensing.[5][6]

Experimental Protocol:

  • Probe Preparation: Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

  • Cell Culture: Plate cells on a glass-bottom dish suitable for fluorescence microscopy and culture to the desired confluency.

  • Probe Loading:

    • Dilute the probe stock solution in a serum-free cell culture medium to a final concentration of 1-10 µM.

    • Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).

    • Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C.

  • Washing: Gently wash the cells twice with PBS to remove any unbound probe.

  • Imaging:

    • Acquire fluorescence images using a fluorescence microscope equipped with appropriate filters. Based on related NBD derivatives, excitation is expected in the blue region (~460-480 nm) and emission in the green-yellow region (~520-560 nm).[2]

    • For quantitative analysis, fluorescence lifetime imaging (FLIM) is recommended, as the fluorescence lifetime of molecular rotors is often more robustly correlated with viscosity than fluorescence intensity.[6]

  • Data Analysis: Analyze the changes in fluorescence intensity or lifetime to infer changes in intracellular viscosity.

Application Note 2: Detection of Biothiols

Scientific Rationale: Biothiols, such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy), are crucial for maintaining cellular redox homeostasis. The electron-deficient nature of the 4-position on the nitrobenzoxazole ring makes it susceptible to nucleophilic aromatic substitution (SNAr) by thiols.[7] This reaction displaces the nitro group, leading to the formation of a highly fluorescent thioether adduct. This "turn-on" fluorescence response provides a basis for the detection of biothiols.

Diagram: Biothiol Detection Mechanism

G Probe This compound (Weakly Fluorescent) Adduct Thioether Adduct (Highly Fluorescent) Probe->Adduct + R-SH (SNAr Reaction) Thiol Biothiol (R-SH)

Caption: Reaction of the probe with biothiols results in a fluorescent product.

Experimental Protocol (In Vitro):

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of this compound in DMSO.

    • Prepare stock solutions of various biothiols (e.g., GSH, Cys) in a suitable buffer (e.g., PBS, pH 7.4).

  • Assay:

    • In a 96-well plate, add buffer and the probe to a final concentration of 10 µM.

    • Add varying concentrations of the biothiol of interest.

    • Incubate at room temperature or 37°C for a specified time (e.g., 30 minutes).

  • Measurement:

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

    • Plot the fluorescence intensity as a function of biothiol concentration to determine the detection limit and dynamic range.

Application Note 3: Monitoring Enzyme Activity

Scientific Rationale: The reactivity of the nitrobenzoxazole core can be harnessed to design probes for specific enzyme activities. By attaching a substrate for a particular enzyme to the probe, the enzymatic reaction can unmask a reactive group that then interacts with the nitrobenzoxazole moiety, leading to a change in fluorescence. For example, a probe for a specific nitroreductase could be designed where the enzyme reduces the nitro group, leading to a significant shift in the fluorescence properties of the molecule.

Experimental Protocol (Conceptual for a Nitroreductase):

  • Probe Loading: Incubate cells with this compound (1-5 µM) for 30-60 minutes at 37°C.[3]

  • Washing: Gently wash the cells with PBS to remove excess probe.

  • Fluorescence Imaging: Image the cells using a fluorescence microscope. The fluorescence intensity will be proportional to the activity of the target nitroreductase. A ratiometric analysis, if the product has a different emission wavelength, would provide more robust quantification.

Quantitative Data Summary

The following table summarizes the expected photophysical properties of this compound based on data from closely related 4-amino-7-nitrobenzoxadiazole (NBD) derivatives.[1][2] Actual values for the specific probe should be determined experimentally.

PropertyExpected Value RangeConditions
Excitation Maximum (λex) 460 - 480 nmDependent on solvent polarity
Emission Maximum (λem) 520 - 560 nmDependent on solvent polarity
Stokes Shift 60 - 80 nm
Molar Extinction Coefficient (ε) 20,000 - 30,000 M-1cm-1In organic solvents
Quantum Yield (Φ) 0.01 - 0.5Highly dependent on environment

Trustworthiness and Self-Validation

To ensure the reliability of experimental results, it is crucial to perform appropriate control experiments:

  • Autofluorescence Control: Image unstained cells under the same imaging conditions to assess the level of cellular autofluorescence.

  • Photostability Control: Expose stained cells to the excitation light for an extended period to evaluate the photostability of the probe.

  • Specificity Controls: When using the probe as a sensor, test its response to a panel of potentially interfering analytes to confirm its selectivity.

  • Positive and Negative Controls: For enzyme activity assays, use known inhibitors and activators of the target enzyme to validate the probe's response.

Limitations and Considerations

While a powerful tool, the use of this compound is not without its limitations. Like many fluorescent probes, it can be susceptible to photobleaching under intense illumination. Its fluorescence can also be quenched by certain molecules, which should be considered when interpreting results.[8] Furthermore, the probe's reactivity with thiols means that it may not be suitable for long-term imaging in cells with high concentrations of these species if that is not the intended target.

Conclusion

This compound represents a promising fluorescent probe with the potential for a wide range of applications in biological research and drug discovery. Its environmental sensitivity, coupled with its reactivity, allows for the development of assays to probe the cellular microenvironment and detect specific analytes. The protocols and principles outlined in this guide, based on the well-established chemistry of related nitroaromatic fluorophores, provide a robust starting point for researchers to explore the capabilities of this versatile molecule. As with any powerful tool, a thorough understanding of its properties and limitations is essential for its successful implementation.

References

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2-Ethyl-4-nitro-1,3-benzoxazole in the development of corrosion inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the evaluation of 2-Ethyl-4-nitro-1,3-benzoxazole as a novel corrosion inhibitor. This document provides a comprehensive framework, from theoretical modeling and synthesis to electrochemical and surface analysis protocols.

Abstract

Corrosion of metallic assets poses a significant economic and safety challenge across numerous industries, particularly in acidic environments prevalent in oil & gas and chemical processing.[1] The use of organic corrosion inhibitors is a primary strategy for mitigating this degradation.[2] Heterocyclic compounds, especially those containing nitrogen, oxygen, and π-electron systems, have demonstrated exceptional efficacy.[3][4] Benzoxazole derivatives are a promising class of such inhibitors, capable of adsorbing onto metal surfaces to form a protective barrier.[5][6] This guide presents a comprehensive suite of application notes and protocols for the systematic evaluation of a novel candidate, this compound, as a corrosion inhibitor. The protocols detailed herein cover theoretical evaluation via quantum chemical calculations, a proposed synthesis route and characterization, standardized electrochemical performance testing, and definitive surface analysis techniques. This framework is designed to provide researchers with a robust methodology to validate the efficacy and elucidate the inhibition mechanism of this and similar compounds.

Introduction: The Rationale for Investigating this compound

The relentless degradation of metals through corrosion is a natural and costly process.[7] In industrial settings that utilize acidic solutions for processes like pickling, cleaning, and oil well acidizing, the corrosion rate of steel and other alloys is significantly accelerated.[8] Corrosion inhibitors are chemical additives that, when introduced in small quantities, effectively decrease the rate of corrosion.[2] The most effective organic inhibitors are typically molecules that can adsorb strongly onto the metal surface. This adsorption is facilitated by the presence of heteroatoms (like N, O, S, P) with lone pairs of electrons and aromatic rings with π-electrons, which can interact with the vacant d-orbitals of the metal.[4][9]

Benzoxazoles are an important class of heterocyclic compounds that fit this profile perfectly.[10] Their structure, featuring a benzene ring fused to an oxazole ring, contains both nitrogen and oxygen heteroatoms and a delocalized π-electron system, making them excellent candidates for corrosion inhibition.[4] Studies on various benzoxazole derivatives have confirmed their ability to act as mixed-type inhibitors, suppressing both anodic metal dissolution and cathodic hydrogen evolution reactions.[5][6][11]

The specific molecule, this compound (CAS No. 477603-34-2), is a compelling subject for investigation.[12] Its molecular structure combines the foundational benzoxazole core with two key functional groups:

  • An ethyl group at the 2-position, which is an electron-donating group that can enhance the electron density of the heterocyclic system, potentially strengthening its adsorption capability.

  • A nitro group at the 4-position, which is a strong electron-withdrawing group. This can influence the molecule's electronic distribution and its interaction with the metal surface.

This unique combination of functional groups necessitates a systematic investigation to determine its net effect on corrosion inhibition. This guide provides the theoretical and practical framework for such an evaluation.

Part I: Theoretical Evaluation via Quantum Chemical Modeling

2.1. Expertise & Rationale

Before committing to costly and time-consuming synthesis and experimentation, computational chemistry offers a powerful predictive tool. Density Functional Theory (DFT) is a quantum chemical method used to correlate a molecule's electronic structure with its potential as a corrosion inhibitor.[4][13] By calculating specific quantum chemical parameters, we can predict the inhibitor's adsorption behavior.[14]

Key parameters include:

  • E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption.[14]

  • E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a greater ability of the molecule to accept electrons from the metal, forming a feedback bond.[9]

  • Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity and thus a greater potential for inhibition.[9]

  • Dipole Moment (μ): A higher dipole moment may increase the adsorption of the inhibitor on the metal surface.

2.2. Protocol for DFT Calculations

  • Software: Utilize a computational chemistry package such as Gaussian, ORCA, or Spartan.[4]

  • Geometry Optimization: Construct the 3D structure of this compound. Perform a full geometry optimization without symmetry constraints using the B3LYP functional combined with a suitable basis set, such as 6-31G*.[4][14] This step finds the most stable, lowest-energy conformation of the molecule.

  • Parameter Calculation: Using the optimized geometry, perform a single-point energy calculation to derive the key quantum chemical parameters (E_HOMO, E_LUMO, Dipole Moment).

  • Analysis: Compare the calculated values with those of known effective (and ineffective) corrosion inhibitors to predict the potential efficacy of this compound.

2.3. Visualization: Computational Workflow

G cluster_0 Computational Modeling Workflow mol_build 1. Build 3D Molecular Structure (this compound) geom_opt 2. Geometry Optimization (DFT: B3LYP/6-31G*) mol_build->geom_opt param_calc 3. Calculate Quantum Parameters (EHOMO, ELUMO, ΔE, Dipole Moment) geom_opt->param_calc analysis 4. Analyze & Predict (Correlate parameters with potential inhibition efficiency) param_calc->analysis

Caption: Workflow for theoretical prediction of inhibition efficiency using DFT.

Part II: Synthesis and Characterization

3.1. Rationale

A reliable and scalable synthesis protocol is fundamental. The most common methods for synthesizing 2-substituted benzoxazoles involve the condensation reaction between a 2-aminophenol derivative and a carboxylic acid or its equivalent (e.g., aldehyde, amide).[15][16] We propose a protocol based on the reaction of 2-amino-5-nitrophenol with propionyl chloride.

3.2. Proposed Synthesis Protocol

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 2-amino-5-nitrophenol (1 equivalent) in a suitable solvent like pyridine or N,N-dimethylformamide (DMF).

  • Acylation: Cool the solution in an ice bath (0-5 °C). Add propionyl chloride (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.

  • Cyclization: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (temperature will depend on the solvent) for 4-6 hours to facilitate the intramolecular cyclization and dehydration.

  • Workup: Cool the reaction mixture and pour it into ice-cold water. The crude product should precipitate.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Yield Calculation: Dry the purified product and record the final mass to calculate the percentage yield.

3.3. Characterization Protocols

  • FTIR Spectroscopy: Record the FTIR spectrum of the purified product. Confirm the presence of key functional groups: C=N stretching of the oxazole ring (~1650 cm⁻¹), N-O stretching of the nitro group (~1530 cm⁻¹ and ~1350 cm⁻¹), and the absence of O-H and N-H stretching from the starting material.[7]

  • ¹H NMR Spectroscopy: Dissolve the compound in a deuterated solvent (e.g., CDCl₃). The spectrum should confirm the ethyl group (a triplet and a quartet) and the aromatic protons, with chemical shifts consistent with the proposed structure.

  • Mass Spectrometry: Determine the molecular weight of the compound to confirm it matches the theoretical value of 192.17 g/mol .[17]

Part III: Electrochemical Evaluation of Corrosion Inhibition

4.1. Rationale & Experimental Setup

Electrochemical methods provide rapid and quantitative data on corrosion rates and inhibitor performance.[3] The two cornerstone techniques are Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS).[18][19]

  • Setup: A standard three-electrode glass cell is used.

    • Working Electrode (WE): A specimen of the metal to be protected (e.g., mild steel) with a defined surface area.

    • Reference Electrode (RE): A Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

    • Counter Electrode (CE): A platinum or graphite rod.

  • Corrosive Medium: A standardized acidic solution, typically 1 M HCl or 0.5 M H₂SO₄.

  • Instrumentation: A potentiostat/galvanostat with frequency response analysis capability.

4.2. Protocol 1: Potentiodynamic Polarization (PDP)

This technique measures the current response as the potential of the working electrode is scanned, providing insights into both anodic and cathodic reaction kinetics.[20]

  • Preparation: Polish the working electrode to a mirror finish, degrease with acetone, rinse with deionized water, and dry.

  • Stabilization: Immerse the three electrodes in the corrosive solution (with and without the inhibitor at various concentrations). Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).

  • Polarization Scan: Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).[20]

  • Data Analysis:

    • Plot the resulting log(current density) vs. potential (Tafel plot).

    • Extrapolate the linear Tafel regions of the anodic and cathodic curves back to their intersection point to determine the corrosion potential (E_corr) and corrosion current density (i_corr).[21]

    • Calculate the Inhibition Efficiency (IE%) using the following equation: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] x 100 where i_corr_blank is the corrosion current density without inhibitor and i_corr_inh is with the inhibitor.[5]

  • Interpretation: A significant shift in E_corr (>85 mV) indicates a predominantly anodic or cathodic inhibitor. A smaller shift suggests a mixed-type inhibitor.[6]

4.3. Protocol 2: Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that probes the metal/solution interface, providing information about the protective film formed by the inhibitor.[22][23]

  • Preparation & Stabilization: Prepare the cell as described for the PDP measurements and stabilize at the OCP.

  • Impedance Scan: Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[23]

  • Data Analysis:

    • Plot the data in Nyquist format (-Z_imaginary vs. Z_real). An effective inhibitor will show a larger semicircle diameter compared to the blank solution.[24]

    • Fit the impedance data to an appropriate equivalent electrical circuit (e.g., a Randles circuit). This yields values for the solution resistance (R_s) and, most importantly, the charge transfer resistance (R_ct).

    • Calculate the Inhibition Efficiency (IE%) from the R_ct values: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] x 100 where R_ct_inh and R_ct_blank are the charge transfer resistances with and without the inhibitor, respectively.[18]

  • Interpretation: An increase in R_ct signifies that the inhibitor is impeding the charge transfer process (i.e., corrosion). A simultaneous decrease in the double-layer capacitance (C_dl) suggests that the inhibitor is adsorbing onto the surface and displacing water molecules.[24]

4.4. Visualization: Electrochemical Testing Workflow

G cluster_1 Electrochemical Evaluation Workflow prep 1. Electrode Preparation (Polishing, Cleaning) setup 2. Three-Electrode Cell Setup (WE, RE, CE in 1M HCl ± Inhibitor) prep->setup ocp 3. OCP Stabilization (Wait for steady potential) setup->ocp eis 4. EIS Measurement (100 kHz to 10 mHz) ocp->eis pdp 5. PDP Measurement (-250 mV to +250 mV vs OCP) eis->pdp analysis 6. Data Analysis & IE% Calculation pdp->analysis

Caption: Standard workflow for evaluating inhibitor performance electrochemically.

Part IV: Surface Analysis Protocols

5.1. Rationale

While electrochemical data provides quantitative efficiency, surface analysis techniques offer direct, qualitative, and sometimes quantitative evidence of the inhibitor's protective film formation and its effect on the metal surface.[25][26]

5.2. Protocol for Surface Characterization

  • Sample Preparation: Immerse metal coupons in the corrosive solution with and without the optimal concentration of this compound for an extended period (e.g., 24 hours).

  • Post-Immersion: Gently remove the coupons, rinse with deionized water, and dry carefully.

  • Scanning Electron Microscopy (SEM):

    • Purpose: To visualize the surface morphology.

    • Procedure: Mount the coupons and acquire images at various magnifications.

    • Expected Outcome: The coupon from the blank solution will show a rough, pitted, and damaged surface, while the inhibited coupon should display a much smoother, protected surface.[26]

  • Atomic Force Microscopy (AFM):

    • Purpose: To quantitatively measure surface roughness.

    • Procedure: Scan a defined area of the coupon surface.

    • Expected Outcome: The root-mean-square (RMS) roughness value for the inhibited surface should be significantly lower than that of the uninhibited, corroded surface.[7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Purpose: To confirm the adsorption of the inhibitor molecule.

    • Procedure: Carefully scrape the surface film from the inhibited coupon or use an ATR-FTIR setup.

    • Expected Outcome: The spectrum should show characteristic peaks of this compound, confirming its presence in the protective film on the metal surface.[27]

Data Presentation

Quantitative results from electrochemical tests should be summarized in tables for clarity and easy comparison.

Table 1: Potentiodynamic Polarization Data

Inhibitor Conc. (mM)E_corr (mV vs. SCE)i_corr (μA/cm²)βa (mV/dec)βc (mV/dec)IE (%)
Blank-450105075120-
0.1-4453507812566.7
0.5-4421208012888.6
1.0-438658213093.8

Table 2: Electrochemical Impedance Spectroscopy Data

Inhibitor Conc. (mM)R_ct (Ω·cm²)C_dl (μF/cm²)IE (%)
Blank50250-
0.118015072.2
0.55508090.9
1.09805594.9

Conclusion

This document outlines a comprehensive, multi-faceted approach to rigorously evaluate this compound as a potential corrosion inhibitor. By integrating theoretical predictions from quantum chemical calculations with robust experimental validation through synthesis, electrochemical analysis, and surface characterization, researchers can build a complete profile of the inhibitor's performance and mechanism. This structured methodology ensures scientific integrity, provides reliable and reproducible data, and ultimately accelerates the development of new, effective corrosion mitigation technologies.

References

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Application Notes & Protocols for Evaluating the Biological Activity of 2-Ethyl-4-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of assays to evaluate the biological activity of 2-Ethyl-4-nitro-1,3-benzoxazole. Benzoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide spectrum of pharmacological activities, including anticancer and antimicrobial properties.[1][2][3][4] This guide presents a logical workflow, from initial cell viability screening to more in-depth mechanistic studies, to characterize the biological effects of this specific compound. The protocols provided are designed to be robust and self-validating, with an emphasis on the scientific rationale behind experimental choices.

Introduction: The Scientific Rationale for Investigating this compound

The benzoxazole nucleus is a versatile scaffold that is structurally similar to naturally occurring nucleic acid bases, which allows for interaction with various biological macromolecules.[4] Derivatives of this core structure have demonstrated a diverse range of therapeutic potentials, including anti-inflammatory, analgesic, antitumor, and antimicrobial activities.[1][3] Specifically, the presence of a nitro group and an ethyl group on the benzoxazole ring, as in this compound, is anticipated to confer significant biological activity. A closely related compound, 2-Ethyl-5-nitro-1,3-benzoxazole, has shown notable antimicrobial and anticancer effects by interacting with biological targets like enzymes and proteins, ultimately leading to the inhibition of cell proliferation and the induction of apoptosis.[5]

Given this background, a systematic evaluation of this compound's biological activity is warranted. This guide outlines a tiered approach to this evaluation, beginning with broad-spectrum cell viability assays to identify sensitive cell lines and progressing to more specific assays to elucidate the compound's mechanism of action.

Getting Started: Compound Handling and Stock Solution Preparation

Prior to initiating any biological assay, proper handling and preparation of the test compound are critical for obtaining reproducible results.

2.1. Physicochemical Properties and Solubility Testing

The solubility of this compound in aqueous solutions is expected to be low. Therefore, an organic solvent such as dimethyl sulfoxide (DMSO) is recommended for preparing a high-concentration stock solution.

Protocol: Preparation of a 10 mM Stock Solution

  • Accurately weigh 1 mg of this compound (Molecular Weight: 208.17 g/mol ).

  • Dissolve the compound in 48.04 µL of high-purity, sterile DMSO to create a 10 mM stock solution.

  • Gently vortex until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Note on Solvent Effects: It is crucial to include a vehicle control (e.g., DMSO at the same final concentration as the test compound) in all experiments to account for any potential effects of the solvent on the biological system. The final DMSO concentration in the cell culture medium should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Tier 1: Primary Screening for Cytotoxic and Anti-proliferative Activity

The initial step in characterizing the biological activity of a novel compound is to assess its effect on cell viability and proliferation across a panel of relevant cell lines. Tetrazolium reduction assays are widely used for this purpose due to their reliability, sensitivity, and high-throughput compatibility.[6] These assays measure the metabolic activity of viable cells.

3.1. Principle of Tetrazolium Reduction Assays

Metabolically active cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of salts like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), resulting in the formation of a colored formazan product.[6] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[6]

Workflow for Primary Cytotoxicity Screening

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis seed_cells Seed cells in 96-well plates incubate_24h Incubate for 24h for cell attachment seed_cells->incubate_24h prepare_dilutions Prepare serial dilutions of the compound incubate_24h->prepare_dilutions add_compound Add compound dilutions to wells prepare_dilutions->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_mtt Add MTT reagent to each well incubate_48_72h->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Workflow for MTT-based cell viability assay.

3.2. Detailed Protocol: MTT Cell Viability Assay

This protocol is adapted for a 96-well plate format.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Selected cancer cell lines (e.g., HCT116 for colorectal carcinoma) and/or bacterial strains[7][8]

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Include wells for vehicle control and untreated control.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

    • Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions.

    • Add 100 µL of medium with the corresponding DMSO concentration to the vehicle control wells.

    • Add 100 µL of fresh medium to the untreated control wells.

    • Incubate the plate for 48 to 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control cells - Absorbance of blank)] x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) from the dose-response curve using non-linear regression analysis.

3.3. Expected Data and Interpretation

The results of the MTT assay can be summarized in a table and visualized in a dose-response curve.

Table 1: Example Data for Cytotoxicity of this compound on HCT116 cells

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.198.2 ± 5.1
185.7 ± 6.2
1052.3 ± 4.8
5015.1 ± 3.5
1005.8 ± 2.1

A significant decrease in cell viability with increasing compound concentration suggests a cytotoxic or anti-proliferative effect. The IC₅₀ value provides a quantitative measure of the compound's potency.

Tier 2: Elucidating the Mechanism of Action

If the primary screening reveals significant cytotoxic activity, the next step is to investigate the underlying mechanism. Benzoxazole derivatives have been reported to induce apoptosis.[5] Therefore, assays that detect apoptotic markers are a logical next step.

4.1. Annexin V/Propidium Iodide (PI) Apoptosis Assay

Principle:

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter and stain the nucleus of late apoptotic or necrotic cells. By using both Annexin V and PI, it is possible to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow for Apoptosis Detection

G cluster_0 Cell Treatment cluster_1 Cell Staining cluster_2 Flow Cytometry Analysis treat_cells Treat cells with compound at IC50 concentration incubate_time_course Incubate for different time points (e.g., 12, 24, 48h) treat_cells->incubate_time_course harvest_cells Harvest and wash cells incubate_time_course->harvest_cells resuspend Resuspend in Annexin V binding buffer harvest_cells->resuspend add_stains Add FITC-Annexin V and PI resuspend->add_stains incubate_dark Incubate in the dark add_stains->incubate_dark acquire_data Acquire data on a flow cytometer incubate_dark->acquire_data analyze_quadrants Analyze dot plot with four quadrants acquire_data->analyze_quadrants quantify_populations Quantify cell populations analyze_quadrants->quantify_populations G cluster_0 Probe Preparation cluster_1 Protein Binding cluster_2 Protein Identification synthesize_analog Synthesize a clickable analog of the compound immobilize Immobilize the analog onto beads synthesize_analog->immobilize incubate Incubate lysate with immobilized compound immobilize->incubate prepare_lysate Prepare cell lysate prepare_lysate->incubate wash Wash away non-specific binders incubate->wash elute Elute bound proteins wash->elute sds_page Separate proteins by SDS-PAGE elute->sds_page mass_spec Identify proteins by mass spectrometry sds_page->mass_spec

Caption: Workflow for affinity-based target identification.

This advanced technique requires expertise in chemical synthesis to create a suitable analog of this compound for immobilization. The subsequent proteomic analysis necessitates specialized equipment and bioinformatics support.

Conclusion

This guide provides a structured and scientifically grounded approach to evaluating the biological activity of this compound. By following the tiered workflow, researchers can efficiently move from broad phenotypic screening to more detailed mechanistic studies. The protocols outlined herein are robust and can be adapted to specific research questions and available resources. The ultimate goal is to provide a clear understanding of the compound's therapeutic potential and its mechanism of action, thereby contributing to the development of new therapeutic agents.

References

  • ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives. Available at: [Link]

  • An-Najah National University. (n.d.). BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. Available at: [Link]

  • SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Available at: [Link]

  • Global Research Online. (n.d.). Benzoxazole: Synthetic Methodology and Biological Activities. Available at: [Link]

  • MDPI. (2022, July 7). Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. Available at: [Link]

  • RSC Publishing. (2023, August 11). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Available at: [Link]

  • National Institutes of Health. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Available at: [Link]

  • Journal of Al-Nahrain University. (n.d.). Synthesis of New Benzoxadiazole compounds Derived from ethyl-4- (7- nitro-2. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Benzoxazole derivatives: design, synthesis and biological evaluation. Available at: [Link]

  • National Institutes of Health. (2018, August 12). Benzoxazole derivatives: design, synthesis and biological evaluation. Available at: [Link]

  • National Institutes of Health. (2023, October 10). Target identification of small molecules: an overview of the current applications in drug discovery. Available at: [Link]

  • David Discovers Drug Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Available at: [Link]

Sources

Application Notes & Protocols: Elucidating the Mechanism of Action of 2-Ethyl-4-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] 2-Ethyl-4-nitro-1,3-benzoxazole, a member of this versatile class, presents a promising starting point for drug discovery initiatives. Its structural features, including the nitro group and ethyl substitution on the benzoxazole core, suggest a potential for interaction with biological macromolecules, possibly through modulation of cell signaling pathways and gene expression.[3] Preliminary studies on related compounds suggest that the mechanism of action for some benzoxazoles involves the inhibition of cellular proliferation and the induction of apoptosis in cancer cells.[3]

This document provides a comprehensive, tiered research framework for investigators to systematically elucidate the mechanism of action (MoA) of this compound. The protocols herein are designed to be self-validating and are grounded in established methodologies, guiding the researcher from broad phenotypic observations to a detailed understanding of the compound's molecular interactions.

Tier 1: Initial Assessment of Bioactivity

The primary objective of this tier is to establish the foundational bioactivity profile of this compound. This involves determining its effect on cell viability and proliferation, which is a critical first step in identifying its potential as a therapeutic agent.

Cell Viability and Cytotoxicity Screening

A fundamental aspect of characterizing a novel compound is to assess its impact on cell health.[4] We will employ two distinct assays to obtain a comprehensive initial understanding: a metabolic activity assay (MTT) to measure cell viability and a lactate dehydrogenase (LDH) release assay to quantify cytotoxicity.[5][6]

This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HCT116, HeLa, K562) and a non-cancerous cell line (e.g., HEK293)

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound in complete medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50).

This assay quantifies the amount of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon plasma membrane damage, a hallmark of cytotoxicity.[5][6][7]

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • Treated cell culture supernatants from the viability assay

Procedure:

  • Follow the manufacturer's instructions for the LDH assay kit.

  • Briefly, transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture to each well.

  • Incubate as recommended by the manufacturer.

  • Measure the absorbance at the specified wavelength.

Data Analysis: Calculate the percentage of cytotoxicity based on the positive control (lysis buffer) provided in the kit.

Assay Parameter Measured Principle Expected Outcome for Bioactive Compound
MTT Assay Metabolic activity (Viability)Enzymatic reduction of tetrazolium saltDose-dependent decrease in viability (IC50)
LDH Release Assay Membrane integrity (Cytotoxicity)Release of cytosolic LDH into the mediumDose-dependent increase in LDH release

Tier 2: Delineating the Cellular Mechanism of Death

If this compound demonstrates significant cytotoxicity, the next logical step is to determine the mode of cell death it induces, primarily distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[6]

Apoptosis vs. Necrosis Determination

The Annexin V/Propidium Iodide (PI) assay is a widely used method to differentiate between apoptotic and necrotic cells.[5] Early in apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[5] PI is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells.[5]

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Procedure:

  • Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Analyze the cells by flow cytometry.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Caspase Activation Profile

A key biochemical hallmark of apoptosis is the activation of a family of cysteine proteases called caspases. Caspase-3 is a critical executioner caspase.

Materials:

  • Caspase-3 colorimetric or fluorometric assay kit

Procedure:

  • Treat cells with this compound.

  • Prepare cell lysates according to the kit manufacturer's protocol.

  • Add the caspase-3 substrate to the lysates.

  • Incubate to allow for cleavage of the substrate.

  • Measure the resulting colorimetric or fluorescent signal.

Data Analysis: Quantify the fold-increase in caspase-3 activity in treated cells compared to untreated controls.

Apoptosis_vs_Necrosis_Workflow cluster_tier1 Tier 1 cluster_tier2 Tier 2 Cytotoxicity_Screening Cytotoxicity Screening (MTT, LDH) Apoptosis_Assay Apoptosis vs. Necrosis (Annexin V/PI) Cytotoxicity_Screening->Apoptosis_Assay If Cytotoxic Caspase_Assay Caspase Activity (Caspase-3) Apoptosis_Assay->Caspase_Assay If Apoptotic

Caption: Tiered approach to investigate the cellular effects of the compound.

Tier 3: Molecular Target Identification

With evidence of apoptosis induction, the investigation now focuses on identifying the molecular target(s) of this compound. Benzoxazole derivatives have been reported to inhibit various enzymes.[2] Therefore, a logical next step is to assess the compound's effect on key enzyme families implicated in cancer and microbial pathogenesis.

Enzyme Inhibition Assays

The purpose of a mechanism of action study for an enzyme inhibitor is to characterize the interaction of the compound with its target.[8] This involves determining the type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).[8][9]

This protocol provides a general framework. The specific enzyme and substrate will depend on the therapeutic area of interest (e.g., kinases for cancer, DNA gyrase for antimicrobials[1]).

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate and buffer system

  • Detection reagents (e.g., for colorimetric, fluorescent, or luminescent readout)

  • Microplate reader

Procedure:

  • IC50 Determination: Perform the enzyme reaction in the presence of varying concentrations of this compound to determine the IC50 value.

  • Mechanism of Inhibition Study:

    • Set up a matrix of reactions with varying concentrations of both the substrate and the inhibitor.

    • Keep the enzyme concentration constant and well below the inhibitor concentration.

    • Measure the initial reaction rates (velocity).

  • Data Analysis:

    • Plot the data using a double-reciprocal plot (Lineweaver-Burk plot) to visualize the mode of inhibition.

    • Use non-linear regression analysis to fit the data to different inhibition models and determine the Ki.

Enzyme_Inhibition_Pathway Enzyme Enzyme (E) ES Enzyme-Substrate Complex (ES) Enzyme->ES + S EI Enzyme-Inhibitor Complex (EI) Enzyme->EI + I (Competitive) Substrate Substrate (S) Inhibitor Inhibitor (I) This compound ES->Enzyme Product Product (P) ES->Product k_cat ESI ESI ES->ESI + I (Uncompetitive) EI->Enzyme EI->ESI + S ESI->ES ESI->EI

Caption: Potential modes of enzyme inhibition by the test compound.

Computational Approaches: Molecular Docking

Molecular modeling techniques, such as molecular docking, can provide valuable insights into the binding mechanisms of inhibitors with their target proteins.[] This computational approach can predict the binding affinity and interactions of this compound with the active site of a putative enzyme target, helping to rationalize experimental findings and guide further lead optimization.[]

Procedure Overview:

  • Obtain the 3D structure of the target enzyme from a protein database (e.g., PDB).

  • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Generate a 3D conformation of this compound.

  • Perform docking simulations using software like AutoDock or Glide to predict the binding pose and affinity of the compound in the enzyme's active site.

  • Analyze the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions).

Conclusion and Forward Path

This structured application guide provides a robust framework for the comprehensive investigation of the mechanism of action of this compound. By systematically progressing through these tiers of experimentation, researchers can build a coherent model of the compound's biological effects, from cellular phenotype to molecular interaction. The integration of in vitro cell-based assays, biochemical enzyme inhibition studies, and in silico molecular modeling will provide the detailed understanding necessary to advance this promising compound through the drug discovery pipeline.

References

  • Antibodies.com. (2025, January 31). Cell-Based Assays Guide.
  • Thermo Fisher Scientific. Cytotoxicity Assays.
  • Sigma-Aldrich. Apoptosis Assays.
  • Hillgene Biopharma Co., Ltd. How to Choose a Cell Viability or Cytotoxicity Assay.
  • Asthma Allergy Immunology. (2019, July 2).
  • Smolecule. (2023, August 15). Buy 2-Ethyl-5-nitro-1,3-benzoxazole.
  • NCBI Bookshelf. (2012, May 1). Mechanism of Action Assays for Enzymes.
  • Strelow, J., et al. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.
  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
  • BOC Sciences. Enzyme Inhibitors & Molecular Modeling in Drug Discovery.
  • International Journal of Pharmaceutical Sciences Review and Research. (2025, January 28). Benzoxazole: Synthetic Methodology and Biological Activities.
  • Biomol GmbH. (2020, September 20). Small Molecule Inhibitors Selection Guide.
  • Nuvisan. Tailored mode-of-action assays to enhance your drug discovery process.
  • Krawiecka, M., et al. Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)
  • Journal of Chemical and Pharmaceutical Research. (2011). Benzoxazole: The molecule of diverse biological activities.
  • ResearchGate. (2020).
  • BellBrook Labs. (2025, November 14).
  • Cre
  • NIH. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.
  • ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Ethyl-4-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethyl-4-nitro-1,3-benzoxazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of its synthesis and optimize your reaction yields.

The synthesis of this compound is a two-step process that begins with the acylation of 2-amino-3-nitrophenol to form the intermediate, N-(2-hydroxy-6-nitrophenyl)propanamide. This is followed by a cyclodehydration reaction to yield the final product. While the process is straightforward in principle, achieving high yields and purity can be challenging. This guide will provide you with the necessary insights to overcome these hurdles.

I. General Synthesis Pathway

The overall synthetic route is depicted below. The initial acylation of the amino group of 2-amino-3-nitrophenol is followed by an acid-catalyzed intramolecular cyclization to form the benzoxazole ring.

Synthesis_Pathway 2-Amino-3-nitrophenol 2-Amino-3-nitrophenol N-(2-hydroxy-6-nitrophenyl)propanamide N-(2-hydroxy-6-nitrophenyl)propanamide 2-Amino-3-nitrophenol->N-(2-hydroxy-6-nitrophenyl)propanamide Acylation (Propionic Anhydride or Propionyl Chloride) This compound This compound N-(2-hydroxy-6-nitrophenyl)propanamide->this compound Cyclodehydration (e.g., PPA, Eaton's Reagent) Troubleshooting_Workflow cluster_synthesis Synthesis Issue cluster_causes Potential Causes Low_Yield Low Yield Impure_Reagents Impure Starting Materials Low_Yield->Impure_Reagents Suboptimal_Conditions Suboptimal Reaction Conditions (Temp, Time, Stoichiometry) Low_Yield->Suboptimal_Conditions Inefficient_Cyclization Inefficient Dehydration/Cyclization Low_Yield->Inefficient_Cyclization Product_Degradation Product Degradation Low_Yield->Product_Degradation Incomplete_Reaction Incomplete Reaction Incomplete_Reaction->Suboptimal_Conditions Incomplete_Reaction->Inefficient_Cyclization Side_Products Multiple Products (Side Reactions) Side_Products->Impure_Reagents Side_Products->Suboptimal_Conditions Diacylation Diacylation (on -OH group) Side_Products->Diacylation

Technical Support Center: A Troubleshooting Guide for 2-Ethyl-4-nitro-1,3-benzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are working with 2-Ethyl-4-nitro-1,3-benzoxazole. Here, we address common challenges encountered during its synthesis, offering in-depth, field-proven insights in a troubleshooting format. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for this compound is consistently low. What are the most probable causes?

Low yields in benzoxazole synthesis, particularly with a nitro-substituted precursor, can arise from multiple factors. These often include incomplete reaction, degradation of starting materials or product, and formation of side products. The electron-withdrawing nature of the nitro group can deactivate the aminophenol precursor, making the initial condensation or cyclization step more challenging.[1]

Troubleshooting Steps:

  • Assess Starting Material Purity: Ensure the 2-amino-3-nitrophenol and propanoic acid (or its derivative) are of high purity. Impurities can interfere with the reaction.

  • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst loading. High temperatures, while sometimes necessary, can also lead to decomposition.[2]

  • Choice of Reagents: Consider using a more reactive derivative of propanoic acid, such as propionyl chloride or propionic anhydride, to facilitate the initial acylation of the aminophenol.

  • Water Removal: The cyclization step to form the benzoxazole ring releases water. Ensure adequate measures are in place to remove water from the reaction mixture, as its presence can inhibit the reaction or lead to hydrolysis of intermediates. The use of a Dean-Stark apparatus or molecular sieves can be effective.

Q2: I am observing significant side product formation in my reaction. What are these impurities and how can I minimize them?

The most common side products in this synthesis are incompletely cyclized intermediates (N-(2-hydroxy-3-nitrophenyl)propanamide) and polymeric materials. The strong electron-withdrawing effect of the nitro group can make the phenolic oxygen less nucleophilic, slowing down the desired intramolecular cyclization and allowing for intermolecular side reactions.

Mitigation Strategies:

  • Catalyst Selection: The choice of catalyst is crucial. Brønsted acids (like p-toluenesulfonic acid) or Lewis acids can be employed to activate the carbonyl group of the amide intermediate, promoting cyclization.[3] Polyphosphoric acid (PPA) is also a common reagent for this type of cyclization, acting as both a catalyst and a dehydrating agent.

  • Reaction Concentration: Running the reaction at a higher dilution can favor the intramolecular cyclization over intermolecular polymerization.

  • Stepwise Synthesis: Consider a two-step approach where the N-acylated intermediate is first isolated and purified before proceeding with the cyclization under optimized conditions.

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause(s) Recommended Solution(s)
No or very little product formation 1. Reaction temperature is too low. 2. Catalyst is inactive or insufficient. 3. The starting 2-amino-3-nitrophenol is insufficiently reactive due to the nitro group.[1]1. Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or LC-MS. 2. Increase catalyst loading or switch to a stronger acid catalyst. 3. Use a more activated form of propanoic acid (e.g., propionyl chloride) and a suitable base to facilitate the initial N-acylation.
Formation of a dark, tarry reaction mixture 1. Decomposition of starting materials or product at high temperatures. 2. Oxidation of the aminophenol.[4]1. Lower the reaction temperature and extend the reaction time. 2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Product is difficult to purify 1. Presence of closely-related impurities (e.g., starting materials, uncyclized intermediate). 2. Residual catalyst in the crude product.1. Optimize the reaction to drive it to completion. For purification, employ column chromatography with a carefully selected solvent system. 2. Perform an aqueous workup to remove acid catalysts before purification. A basic wash (e.g., with sodium bicarbonate solution) can neutralize and remove acidic residues.

Experimental Protocols

General Protocol for the Synthesis of this compound

This is a generalized procedure; optimization may be required.

  • N-Acylation: To a solution of 2-amino-3-nitrophenol (1 equivalent) in a suitable solvent (e.g., dichloromethane or toluene), add propionyl chloride (1.1 equivalents) dropwise at 0 °C. A base, such as triethylamine or pyridine (1.2 equivalents), is typically added to scavenge the HCl byproduct.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting aminophenol is consumed, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude N-(2-hydroxy-3-nitrophenyl)propanamide.

  • Cyclization: The crude intermediate can be subjected to cyclization. A common method is to heat the intermediate in polyphosphoric acid (PPA) at a temperature range of 100-150 °C.

  • Final Workup and Purification: After cooling, the reaction mixture is poured into ice water, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization or column chromatography.

Visualizing the Process

Reaction Pathway

Reaction_Pathway 2-Amino-3-nitrophenol 2-Amino-3-nitrophenol N-(2-hydroxy-3-nitrophenyl)propanamide N-(2-hydroxy-3-nitrophenyl)propanamide 2-Amino-3-nitrophenol->N-(2-hydroxy-3-nitrophenyl)propanamide Propionyl Chloride, Base This compound This compound N-(2-hydroxy-3-nitrophenyl)propanamide->this compound Acid Catalyst, Heat (-H2O)

Caption: Synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Check Starting Material Purity start->check_sm optimize_cond Optimize Reaction Conditions (T, t, [c]) check_sm->optimize_cond side_products Analyze Side Products (TLC, LC-MS) optimize_cond->side_products incomplete_rxn Incomplete Reaction? side_products->incomplete_rxn incomplete_rxn->optimize_cond Yes decomposition Decomposition? incomplete_rxn->decomposition No decomposition->optimize_cond Yes, lower T purification Review Purification Strategy decomposition->purification No success Improved Yield and Purity purification->success

Caption: A logical approach to troubleshooting synthesis issues.

References

  • Jadhav, S. D., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25383-25419. Available at: [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis of New Benzoxadiazole compounds Derived from ethyl-4-(7- nitro-2, 1, 3-benzoxadiazole-4-yl) aminobenzoate. International Journal of Chemistry, 4(3). Available at: [Link]

  • Tkachev, V. V., et al. (2018). Structure of 2-(benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone. Journal of Structural Chemistry, 59(1), 197-200. Available at: [Link]

  • Li, Y., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(19), 6893. Available at: [Link]

  • Reddy, T. R., & G, S. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(21), 7481. Available at: [Link]

  • Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 581. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Available at: [Link]

  • Mamedova, A. K., et al. (2019). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Modern Research in Catalysis, 8(1), 1-10. Available at: [Link]

  • Ali, M. M., et al. (2014). TEMPO-initiated oxidation of 2-aminophenol to 2-aminophenoxazin-3-one. ResearchGate. Available at: [Link]

  • Park, S., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 2093-2100. Available at: [Link]

Sources

Identification of byproducts in 2-Ethyl-4-nitro-1,3-benzoxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Ethyl-4-nitro-1,3-benzoxazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a specific focus on the identification and mitigation of reaction byproducts. Ensuring the purity of your target compound is paramount for reliable downstream applications and regulatory compliance.[1] This guide provides in-depth, experience-driven answers to common questions and a robust framework for troubleshooting your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound and what are the expected key reactants?

The most common and versatile method for synthesizing 2-substituted benzoxazoles involves the condensation of a 2-aminophenol derivative with a carboxylic acid equivalent.[2][3] For this compound, the synthesis would logically involve the reaction of 2-amino-5-nitrophenol with an ethyl group donor, typically under acidic conditions to facilitate cyclization. A highly effective reagent for this transformation is triethyl orthopropionate (TEOP), which serves as both the ethyl source and a dehydrating agent.

The general reaction proceeds in two main stages:

  • N-Acylation: The amino group of 2-amino-5-nitrophenol nucleophilically attacks the orthoester, forming an N-propionyl intermediate.

  • Cyclization/Dehydration: The hydroxyl group of the intermediate then attacks the newly formed amide carbonyl, and a subsequent dehydration step, driven by heat and an acid catalyst, closes the oxazole ring.

Q2: I'm observing several unexpected peaks in my crude reaction LC-MS analysis. What are the most likely byproducts?

Byproduct formation in this synthesis primarily stems from incomplete reactions, side-reactivity of the starting materials, and the presence of moisture. Here are the most common culprits you should investigate:

  • Uncyclized Intermediate (N-(2-hydroxy-4-nitrophenyl)propanamide): This is the most common byproduct, arising from incomplete cyclization. If the reaction temperature is too low or the reaction time is too short, this intermediate will not fully convert to the final benzoxazole. Its molecular weight will be 18 atomic mass units (H₂O) higher than your product.

  • O-Acylated Byproduct (2-amino-5-nitrophenyl propanoate): 2-aminophenol has two nucleophilic sites: the amine and the hydroxyl group. While N-acylation is kinetically and thermodynamically favored for this cyclization, competitive O-acylation can occur, especially if the amine is sterically hindered or its nucleophilicity is reduced by the electron-withdrawing nitro group.[4][5] This byproduct will not cyclize to form a benzoxazole.

  • Di-Acylated Byproduct (N,O-dipropionyl-2-amino-5-nitrophenol): Under forcing conditions or with a large excess of the acylating agent, both the amine and hydroxyl groups can be acylated.[6] This results in a significantly heavier byproduct.

  • Hydrolyzed Reagents: Triethyl orthopropionate is highly susceptible to hydrolysis under acidic conditions, especially if there is water in your reaction solvent.[7][8] This generates ethyl propionate and ethanol. While not typically major impurities in the final solid product, their presence can alter reaction kinetics and stoichiometry.

  • Unreacted Starting Material (2-amino-5-nitrophenol): Simply put, an incomplete reaction will leave starting material behind.

Q3: My reaction has produced a dark, tar-like substance with very low yield of the desired product. What causes this and how can I prevent it?

The formation of dark, polymeric tars is a common issue when working with nitro-aromatic compounds, especially under strong acidic conditions and high temperatures.

Causality: The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to side reactions. The combination of heat and acid can promote self-condensation of the 2-amino-5-nitrophenol or degradation of the desired product, leading to complex, high-molecular-weight polymeric materials. Oxidation of the aminophenol starting material can also contribute to the formation of colored impurities.

Preventative Measures:

  • Temperature Control: Do not overheat the reaction. Maintain the lowest effective temperature required for cyclization. A stepwise heating profile—a lower temperature for the initial acylation followed by a moderate increase for cyclization—can be beneficial.

  • Catalyst Optimization: While an acid catalyst is necessary, using an excessively strong acid or a high concentration can accelerate degradation. Consider using milder catalysts like polyphosphoric acid (PPA) or a Lewis acid instead of strong mineral acids.[9]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize oxidative side reactions that contribute to color and tar formation.

  • Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it once the starting material is consumed. Prolonged heating after completion will only increase byproduct formation.

Troubleshooting Guide: Byproduct Identification & Mitigation

This table summarizes potential issues, their root causes, and actionable solutions to improve the purity and yield of your this compound synthesis.

Symptom Observed Probable Cause(s) Suggested Solution(s)
Major peak in LC-MS with MW = Product MW + 18 Incomplete cyclization of the N-propionyl intermediate.1. Increase reaction temperature moderately (e.g., by 10-20 °C).2. Prolong the reaction time and monitor by TLC/LC-MS.3. Ensure sufficient concentration of the acid catalyst.
Peak with the same MW as the intermediate, but different retention time Formation of the O-acylated isomer.[4]1. Lower the initial reaction temperature to favor N-acylation.2. Use a less sterically hindered propionyl source if possible.3. Optimize the catalyst, as different acids can influence selectivity.
High molecular weight peak (MW = Product MW + 56) Di-acylation of both -NH₂ and -OH groups.1. Reduce the stoichiometry of the acylating agent (triethyl orthopropionate) to 1.05-1.1 equivalents.2. Add the acylating agent slowly to the reaction mixture.
Low yield and presence of ethyl propionate in GC-MS of crude oil Hydrolysis of the triethyl orthopropionate reagent.[10][11]1. Use anhydrous solvents and reagents.2. Dry all glassware thoroughly before use.3. Consider using the orthoester itself as the solvent to drive the equilibrium.
Multiple colored impurities and insoluble tar Polymerization and degradation of starting materials or product.1. Lower the reaction temperature and use a milder acid catalyst.2. Conduct the reaction under an inert atmosphere (N₂ or Ar).3. Purify the 2-amino-5-nitrophenol starting material before use.

Visualizing the Reaction: Main and Side Pathways

The following diagram illustrates the intended synthetic route to this compound and the competing side reactions that lead to common byproducts.

Synthesis_Pathway cluster_main Main Synthetic Pathway cluster_side Side Reactions SM1 2-Amino-5-nitrophenol Intermediate N-(2-hydroxy-4-nitrophenyl)propanamide (Uncyclized Intermediate) SM1->Intermediate N-Acylation (+ Acid, Δ) Byp1 2-Amino-5-nitrophenyl propanoate (O-Acylated Byproduct) SM1->Byp1 O-Acylation SM2 Triethyl Orthopropionate (TEOP) Byp2 Ethyl Propionate + Ethanol (Hydrolysis Products) SM2->Byp2 Hydrolysis (+H₂O) Product This compound (Desired Product) Intermediate->Product Intramolecular Cyclization (-H₂O) Byp3 Degradation Products (Tars) Intermediate->Byp3 Degradation (Excess Heat/Acid)

Caption: Reaction scheme for this compound synthesis and key byproduct pathways.

Analytical Workflow: Protocol for Byproduct Identification by HPLC-MS

This protocol provides a robust method for separating and identifying the target compound from its primary impurities. The use of a hyphenated technique like HPLC-MS is critical for definitive identification based on both retention time and mass-to-charge ratio.[12][13]

Objective: To resolve this compound from its starting materials and key byproducts.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source.[14]

Materials:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Dissolve a small amount (~1 mg) of the crude reaction mixture in 10 mL of Acetonitrile. Filter through a 0.45 µm syringe filter.

Methodology:

  • System Equilibration: Equilibrate the C18 column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.

  • Injection: Inject 5-10 µL of the prepared sample.

  • Chromatographic Separation (Gradient Elution):

    • Rationale: A gradient is used to effectively separate compounds with a range of polarities, from the polar 2-amino-5-nitrophenol to the less polar di-acylated byproduct.

    • Program:

      • 0-2 min: Hold at 5% B.

      • 2-15 min: Linear gradient from 5% B to 95% B.

      • 15-18 min: Hold at 95% B.

      • 18-19 min: Linear gradient from 95% B back to 5% B.

      • 19-25 min: Hold at 5% B (re-equilibration).

  • Detection:

    • UV Detection: Monitor at a wavelength of 254 nm and 320 nm. Nitro-aromatic compounds typically have strong absorbance in these regions.

    • MS Detection: Use ESI in positive ion mode. Scan a mass range from m/z 100 to 500.

  • Data Analysis:

    • Correlate the peaks in the UV chromatogram with the mass spectra.

    • Identify the peak for the desired product by its expected mass-to-charge ratio ([M+H]⁺).

    • Identify byproducts by comparing their observed [M+H]⁺ values against the calculated molecular weights of the suspected structures (see table below). The elution order will generally be: 2-amino-5-nitrophenol (most polar, earliest elution) -> Uncyclized Intermediate -> Product -> O-Acylated Byproduct -> Di-acylated Byproduct (least polar, latest elution).

Expected [M+H]⁺ Values for Key Compounds:

CompoundChemical FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
2-Amino-5-nitrophenolC₆H₆N₂O₃154.12155.13
This compound (Product) C₉H₈N₂O₃ 192.17 193.18
N-(2-hydroxy-4-nitrophenyl)propanamideC₉H₁₀N₂O₄210.18211.19
2-Amino-5-nitrophenyl propanoateC₉H₁₀N₂O₄210.18211.19
Di-Acylated ByproductC₁₂H₁₄N₂O₅266.25267.26

References

  • Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. (2018). ACS Omega. Available at: [Link]

  • GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION. (2018). JETIR. Available at: [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Ortho ester - Wikipedia. Wikipedia. Available at: [Link]

  • Figure 2 (A) Reaction and substrate scope for orthoformate hydrolysis... ResearchGate. Available at: [Link]

  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (2018). MDPI. Available at: [Link]

  • Benzoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • An environment-friendly process for selective acylation of aminophenol. (2023). Google Patents.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Publishing. Available at: [Link]

  • Procédé respectueux de l'environnement pour l'acylation sélective d'aminophénol. (2022). Google Patents.
  • Recent Trends in Analytical Techniques for Impurity Profiling. Journal of Pharmaceutical Research International. Available at: [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews in Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Publishing. Available at: [Link]

Sources

Technical Support Center: Purification of 2-Ethyl-4-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Ethyl-4-nitro-1,3-benzoxazole. This guide is intended for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find troubleshooting advice and frequently asked questions to assist you in obtaining high-purity this compound for your research needs. The following guidance is based on established principles of organic chemistry and purification techniques commonly applied to related benzoxazole derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Purity After Initial Synthesis Incomplete reaction or presence of starting materials.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or adding a slight excess of one of the reagents.
Formation of side products.The synthesis of benzoxazoles can sometimes lead to the formation of isomers or polymeric materials.[1][2][3] A careful work-up procedure, including washing the crude product with a saturated sodium bicarbonate solution to remove acidic impurities, can be beneficial.[4]
Difficulty in Recrystallization Inappropriate solvent choice.The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For benzoxazole derivatives, ethanol is often a suitable solvent.[5] Experiment with a range of solvents with varying polarities, such as ethanol, methanol, ethyl acetate, or a mixture of solvents like ethanol/water or hexane/ethyl acetate.
Presence of oily impurities.Oily impurities can hinder crystal formation. Try to "oil out" the impurity by adding a small amount of a non-polar solvent to your hot solution. Alternatively, a preliminary purification by column chromatography might be necessary to remove these impurities before attempting recrystallization.
Poor Separation in Column Chromatography Incorrect mobile phase polarity.Optimize the solvent system for your column chromatography. A good starting point for many organic compounds is a mixture of hexane and ethyl acetate.[6] The ideal mobile phase should provide a retention factor (Rf) of 0.2-0.4 for the desired compound on a TLC plate.
Column overloading.Do not exceed the loading capacity of your silica gel column. As a general rule, use a silica gel to crude product ratio of at least 30:1 (w/w).
Product Degradation Instability of the nitro group.Nitro-aromatic compounds can be sensitive to heat and light. It is advisable to conduct purification steps at moderate temperatures and protect the compound from direct light.
Presence of strong acids or bases.Ensure that all residual acids or bases from the synthesis are neutralized and removed during the work-up, as they can catalyze decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: For many benzoxazole derivatives, a combination of column chromatography followed by recrystallization is a highly effective purification strategy.[4][5] Column chromatography is excellent for removing significant impurities, while recrystallization is ideal for achieving high final purity and obtaining a crystalline solid.

Q2: What are the likely impurities I might encounter?

A2: Without a specific synthesis protocol, we can anticipate potential impurities based on common synthetic routes to benzoxazoles.[1][2][3] These may include:

  • Unreacted starting materials (e.g., a substituted 2-aminophenol and a carboxylic acid derivative).

  • Side-products from incomplete cyclization.

  • Isomeric byproducts, depending on the regioselectivity of the reaction.

  • Polymeric materials formed under harsh reaction conditions.

Q3: How can I assess the purity of my this compound?

A3: The purity of your compound can be determined using several analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and assess the purity of your compound.[7][8] The absence of signals from impurities is a strong indicator of high purity.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.[7]

  • Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity.

Q4: What is a suitable solvent system for column chromatography of this compound?

A4: A gradient of hexane and ethyl acetate is a commonly used and effective mobile phase for the purification of moderately polar organic compounds like benzoxazole derivatives.[6][9] You should first determine the optimal solvent ratio using TLC to achieve good separation between your product and any impurities.

Q5: My purified product is an oil instead of a solid. What should I do?

A5: If your product is an oil, it may indicate the presence of residual solvent or impurities that are preventing crystallization. First, ensure all solvent has been removed under high vacuum. If it remains an oil, try dissolving it in a minimal amount of a volatile solvent like dichloromethane, and then add a non-polar solvent like hexane dropwise until the solution becomes cloudy. Storing this mixture at a low temperature may induce crystallization. If these methods fail, a final purification by preparative HPLC might be necessary.

Experimental Workflow: Purification via Column Chromatography

This section provides a detailed, step-by-step methodology for purifying this compound using column chromatography.

Materials:

  • Crude this compound

  • Silica gel (200-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column with a stopcock

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Carefully pour the slurry into the glass column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dried, adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Fraction Collection: Collect fractions in separate tubes.

  • TLC Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Below is a diagram illustrating the general workflow for the purification and analysis of this compound.

PurificationWorkflow Crude Crude Product Dissolve Dissolve in Minimal Solvent Crude->Dissolve Load Load onto Silica Column Dissolve->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure Recrystallize Recrystallization (Optional) Pure->Recrystallize Analysis Purity Analysis (NMR, HPLC, MS) Pure->Analysis Final Final Crystalline Product Recrystallize->Final Final->Analysis

Caption: Purification and Analysis Workflow.

References

  • Synthesis of New Benzoxadiazole compounds Derived from ethyl-4- (7- nitro-2. (n.d.). Retrieved from [Link]

  • Synthesis of Benzoxazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28. Retrieved from [Link]

  • Wang, L., et al. (2020). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 25(15), 3421. Retrieved from [Link]

  • This compound, 95% Purity, C9H8N2O3, 1 gram. (n.d.). CP Lab Safety. Retrieved from [Link]

  • This compound. (n.d.). Aladdin. Retrieved from [Link]

  • This compound. (n.d.). CRAMAR. Retrieved from [Link]

  • Tkachev, V. V., et al. (2018). Structure of 2-(benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone. Journal of Structural Chemistry, 59(1), 197-200. Retrieved from [Link]

  • Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. (2020). Frontiers in Chemistry, 8, 583. Retrieved from [Link]

  • Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. (2018). ACS Omega, 3(11), 15829-15836. Retrieved from [Link]

  • Saeed, S., et al. (2010). Ethyl 2-[3-(4-nitrobenzoyl)thioureido]benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o980. Retrieved from [Link]

  • Supporting Information for Oxidative Cross-Esterification of Dithiolanes with Alcohols through a Cross-Dehydrogenative Coupling (CDC) / Deprotection Sequence. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. (2020). Modern Research in Catalysis, 9, 1-14. Retrieved from [Link]

  • Begum, N. S., et al. (2005). Synthesis, spectroscopy and crystal structure of 2-ethyl-6-(4-nitro-phenyl)imidazo[2,1-b][1][5][10]thiadiazole-5-carbaldehyde. Journal of Chemical Research, 2005(5), 341-342. Retrieved from [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2022). Molecules, 27(19), 6296. Retrieved from [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Advances, 13(36), 25301-25326. Retrieved from [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Advances, 13(36), 25301-25326. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Stability of 2-Ethyl-4-nitro-1,3-benzoxazole in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Ethyl-4-nitro-1,3-benzoxazole. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on maintaining the chemical integrity of this compound in solution. Instability in experimental solutions can lead to inconsistent results, loss of potency, and the formation of unknown impurities, compromising research outcomes. This guide offers troubleshooting advice and protocols based on the fundamental chemical properties of the benzoxazole and nitroaromatic moieties to ensure the reliability and reproducibility of your work.

Core Stability Profile of this compound

The stability of this compound is primarily influenced by two structural features: the benzoxazole ring and the nitroaromatic system .

  • Benzoxazole Ring Susceptibility to Hydrolysis : The benzoxazole ring system is prone to hydrolytic cleavage, particularly in acidic aqueous solutions.[1][2] This reaction involves a nucleophilic attack on the polar carbiminyl bond, leading to ring-opening and the formation of the corresponding 2-amidophenol derivative.[2][3] The rate of this degradation is highly dependent on pH.[2]

  • Nitroaromatic System Sensitivity to Light : Like many nitroaromatic compounds, the molecule is susceptible to photodegradation upon exposure to UV and even visible light.[4][5][6] This process can initiate complex reactions, leading to the formation of various photoproducts and a noticeable change in solution color.[4][7]

These two pathways are the primary sources of instability. The following sections provide specific guidance on how to mitigate these and other potential issues.

Table 1: Key Factors Affecting Solution Stability
FactorRisk LevelPrimary Degradation PathwayMitigation Strategy
Light Exposure HighPhotodegradationUse amber glass vials or wrap containers in foil; work in a shaded environment.[6]
Acidic pH (<6) HighAcid-catalyzed HydrolysisAvoid acidic aqueous buffers; if necessary, use freshly prepared solutions and run experiments quickly.[1][2]
Aqueous/Protic Solvents Medium-HighHydrolysisPrefer high-purity, dry aprotic solvents (e.g., DMSO, DMF, Acetonitrile) for stock solutions.[8]
Elevated Temperature (>25°C) MediumAccelerates all degradation pathwaysStore solutions at recommended temperatures (-20°C or -80°C for long-term); avoid repeated freeze-thaw cycles.[6]
Presence of Strong Bases MediumBase-catalyzed Hydrolysis/RearrangementAvoid highly alkaline conditions; use buffers in the neutral to slightly alkaline range (pH 7-8) if required for an assay, but for limited duration.[9][10]
Oxygen & Contaminants Low-MediumOxidationUse high-purity solvents; consider purging stock solutions with an inert gas (Argon or Nitrogen) before sealing for long-term storage.[6]

Troubleshooting Guide

This section addresses common problems encountered during the handling of this compound in a question-and-answer format.

Q1: My solution of this compound, initially colorless, has turned yellow. What is causing this, and how can I prevent it?

A1: A yellow discoloration is a classic indicator of degradation, most likely stemming from photodegradation of the nitroaromatic group.[4][5] Exposure to ambient lab lighting or sunlight can initiate photolytic reactions.

  • Causality: The nitro group makes the aromatic system electron-deficient and susceptible to photochemical reactions.[11] UV or visible light provides the energy to break chemical bonds, leading to the formation of colored byproducts.[6]

  • Troubleshooting Steps:

    • Confirm the Cause: Prepare a fresh solution and place one aliquot in a clear vial on the lab bench and another in an identical vial wrapped completely in aluminum foil or in an amber vial. If the exposed sample turns yellow while the protected one does not, photodegradation is the confirmed cause.

    • Immediate Solution: Discard the discolored solution, as its concentration and composition are no longer reliable.

    • Preventative Measures:

      • Always store both solid compound and solutions protected from light.[12]

      • Use amber glass vials or tubes for solution preparation and storage.

      • For light-sensitive experiments, conduct manipulations in a darkened room or cover the experimental setup with light-blocking cloth.

Q2: I'm analyzing my stock solution via HPLC and see a consistent decrease in the main peak area over a few days, even when stored in the dark. What's happening?

A2: A decrease in concentration in the absence of light strongly suggests chemical degradation, with hydrolysis of the benzoxazole ring being the most probable cause.[1][3] This is especially common if your solvent is an aqueous buffer or a protic solvent like methanol or ethanol.

  • Causality: Water or other protic solvents can act as nucleophiles, attacking the benzoxazole ring and causing it to open, forming an inactive amidophenol.[3] This process can be catalyzed by acidic or basic conditions.[2] Even high-purity organic solvents can absorb atmospheric moisture over time, providing enough water to cause slow degradation.

  • Troubleshooting Steps:

    • Analyze Your Solvent: The choice of solvent is critical. For long-term storage, a high-purity, anhydrous aprotic solvent such as DMSO or DMF is strongly recommended.[8] These solvents lack the acidic protons that facilitate hydrolysis.

    • Control for pH: If you must use an aqueous buffer for your working solution, ensure the pH is near neutral. Prepare these working solutions fresh from a concentrated aprotic stock solution immediately before use. Do not store aqueous solutions.

    • Storage Conditions: Store stock solutions at -20°C or -80°C to significantly slow the rate of any residual degradation.[13] For ultimate stability, consider flushing the vial headspace with an inert gas like argon or nitrogen before sealing to displace moisture and oxygen.

Q3: My LC-MS analysis shows a new, more polar peak appearing in my aged sample. How can I identify if it's a degradation product?

A3: The appearance of a new, more polar peak is a strong indication of degradation. The hydrolysis product, 2-ethylamino-5-nitrophenol, is significantly more polar than the parent compound due to the presence of hydroxyl and amine groups, and would therefore have a shorter retention time in a standard reversed-phase HPLC system.

  • Causality: The cleavage of the ether bond in the benzoxazole ring and subsequent tautomerization results in the formation of a phenol and an amide, both of which are polar functional groups that increase the compound's affinity for the aqueous mobile phase in RP-HPLC.[3]

  • Troubleshooting & Identification Protocol (Forced Degradation Study):

    • Prepare Samples: Create three small aliquots of a freshly prepared solution.

      • Sample A (Control): Keep at -20°C in the dark.

      • Sample B (Acid Stress): Add a small amount of dilute HCl (to reach pH ~2). Let it sit at room temperature for a few hours.

      • Sample C (Base Stress): Add a small amount of dilute NaOH (to reach pH ~11). Let it sit at room temperature for a few hours.

    • Analyze: Neutralize samples B and C, then analyze all three by LC-MS.

    • Compare: If the unknown peak in your aged sample matches the major new peak generated in the acid-stressed sample (Sample B) in both retention time and mass, you have strong evidence that it is the hydrolysis product.

Visual Guides

Troubleshooting Flowchart

This diagram provides a logical workflow for diagnosing stability issues with your this compound solution.

G cluster_0 Troubleshooting Workflow A Instability Observed? (e.g., Color Change, Peak Loss) B Is solution exposed to light? A->B Yes C Protect from light (Amber vials, foil) B->C Yes D Is solvent aqueous or protic? B->D No J Problem Resolved C->J E Switch to dry, aprotic solvent (DMSO, DMF) for stock D->E Yes F Is pH of buffer acidic (<6)? D->F No E->J G Prepare fresh in neutral buffer for immediate use F->G Yes H Is solution stored at RT? F->H No G->J I Store at -20°C or below H->I Yes I->J

Caption: A decision tree for troubleshooting common stability issues.

Primary Degradation Pathways

This diagram illustrates the two main chemical transformations that lead to the degradation of the compound.

G cluster_hydrolysis Hydrolysis cluster_photo Photodegradation parent This compound (Stable Form) hydrolysis_product Ring-Opened Amidophenol (Primary Hydrolytic Product) parent->hydrolysis_product H₂O / H⁺ photo_product Complex Mixture of Photoproducts (e.g., Nitrophenols, radicals) parent->photo_product UV / Visible Light

Caption: The two major degradation routes for the compound.

Frequently Asked Questions (FAQs)

Q: What are the ideal solvents for preparing a concentrated stock solution? A: High-purity, anhydrous (dry) aprotic polar solvents are ideal. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices due to their high solvating power and lack of reactive protons. Anhydrous acetonitrile is also a suitable option.[8]

Q: What is the optimal pH range if I must use an aqueous buffer? A: The benzoxazole ring is most susceptible to hydrolysis in acidic conditions.[1][2] Therefore, avoid pH values below 6. A neutral to slightly alkaline pH range (pH 7.0 - 8.0) is generally safer. However, any aqueous solution should be considered short-lived. Always prepare it fresh from a concentrated aprotic stock solution immediately before your experiment and do not store it.

Q: How should the solid compound be stored? A: The solid material should be stored in a tightly sealed container, protected from light and moisture, in a cool and dry environment.[12][13] A desiccator at room temperature or storage in a freezer (-20°C) is recommended for long-term stability.

Q: Are there any known chemical incompatibilities I should be aware of? A: Yes. Avoid strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[13][14] Reducing agents could potentially reduce the nitro group, while strong acids and bases will rapidly catalyze hydrolysis of the benzoxazole ring.

Experimental Protocols

Protocol 1: Preparation and Storage of a Concentrated Stock Solution

This protocol is designed to maximize the long-term stability of your primary stock solution.

  • Preparation:

    • Allow the solid this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.

    • Weigh the desired amount of solid compound using an analytical balance in a low-humidity environment if possible.

    • Add the solid to a new, clean amber glass vial with a PTFE-lined screw cap.

  • Dissolution:

    • Add the required volume of high-purity, anhydrous-grade DMSO (or DMF) to achieve the target concentration (e.g., 10-50 mM).

    • Vortex or sonicate gently at room temperature until the solid is completely dissolved.

  • Storage:

    • (Optional but recommended for maximum stability) Gently flush the headspace of the vial with an inert gas (argon or nitrogen) for 10-15 seconds to displace oxygen and moisture.

    • Seal the vial tightly. Wrap the cap junction with parafilm for an extra barrier.

    • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

    • Store in a freezer at -20°C or, for archival purposes, at -80°C.

Protocol 2: RP-HPLC Method for Monitoring Stability

This is a general-purpose method that can be adapted to monitor the purity and degradation of your compound over time.

  • HPLC System: A standard HPLC with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid or 0.1% TFA.

  • Gradient: Start with a gradient appropriate for eluting a moderately non-polar compound, for example: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., determined by a UV scan, likely in the 254-350 nm range for a nitroaromatic).

  • Procedure:

    • Dilute a small aliquot of your stock solution to an appropriate concentration (~10-20 µM) using the mobile phase or a compatible solvent.

    • Inject onto the HPLC system.

    • Record the chromatogram, noting the retention time and peak area of the parent compound.

    • The appearance of earlier-eluting peaks over time is indicative of the formation of more polar degradation products.

References

  • Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Substituent and Solvent Effects on the Stability of N-Heterocyclic Carbene Complexes with CO2.
  • Effect of pH on first-order rate constant for the hydrolysis of benzoxazole and 2-methylbenzoxazole.
  • Hydrolysis pathway for 2-phenylbenzoxazole.
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Overcoming poor solubility of 2-Ethyl-4-nitro-1,3-benzoxazole in assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Overcoming Solubility Challenges in Experimental Assays

Welcome to the technical support center. As Senior Application Scientists, we understand that promising compounds can often present frustrating formulation challenges. One of the most common hurdles in early-stage drug discovery is the poor aqueous solubility of lead candidates, a problem that can lead to unreliable assay data and hinder project progression.[1][2]

This guide is dedicated to addressing the specific solubility issues encountered with 2-Ethyl-4-nitro-1,3-benzoxazole, a heterocyclic compound with a chemical structure suggestive of low water solubility.[3][4] While no compound-specific solubility data is broadly published, its nitroaromatic nature points towards potential challenges.[5] The principles and troubleshooting strategies discussed here are designed to be broadly applicable to other "brick dust"-like molecules that are highly soluble in organic solvents like DMSO but precipitate upon dilution into aqueous assay buffers.[6][7]

Frequently Asked Questions (FAQs)
Q1: My this compound stock in DMSO is clear, but I see immediate precipitation when I add it to my aqueous assay buffer. What is happening?

This is a classic sign of a compound exceeding its kinetic solubility .[8][9][10] Here’s a breakdown of the underlying science:

  • The Solvent Shift: this compound is likely highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) because the solvent can effectively disrupt the crystal lattice energy of the solid compound.[2]

  • Aqueous Environment Shock: When a small volume of your concentrated DMSO stock is introduced into a large volume of aqueous buffer, the solvent environment rapidly shifts from being DMSO-dominant to water-dominant.[6] Water is a highly polar, protic solvent that is poor at solvating large, lipophilic molecules.

  • Precipitation: The compound, now in an environment where it is not readily soluble, crashes out of the solution, forming a visible precipitate. This happens because the concentration you are trying to achieve in the buffer is higher than the compound's maximum soluble concentration in that specific medium.[7]

It is crucial to understand that a clear stock solution in 100% DMSO does not guarantee solubility in the final assay buffer.[6]

Q2: What is the best practice for preparing and diluting my DMSO stock solution to minimize precipitation?

Proper stock preparation and dilution technique is your first line of defense against solubility-related assay artifacts.[11]

Best Practices for Stock Solution Handling:

  • Use High-Quality DMSO: Always use anhydrous, high-purity DMSO to prepare your primary stock solution. Contaminating moisture can accelerate the degradation of some compounds.

  • Stepwise Dilution: Avoid diluting your concentrated DMSO stock directly into the final aqueous buffer in one large step. A better approach is to perform intermediate serial dilutions in 100% DMSO first to get closer to your final concentration. Then, add this less-concentrated DMSO solution to the buffer. This gradual change in solvent polarity can sometimes prevent shocking the compound out of solution.[11]

  • Control Final DMSO Concentration: A widely accepted standard is to keep the final concentration of DMSO in your assay at or below 0.5% to avoid solvent-induced artifacts or cellular toxicity.[6][12] Ensure this concentration is consistent across all experimental wells, including vehicle controls.[13]

The following workflow illustrates a systematic approach to troubleshooting this common issue.

Caption: Troubleshooting workflow for compound precipitation.
Q3: Beyond dilution technique, what other strategies can I employ to increase the solubility of this compound in my aqueous buffer?

If optimizing the dilution protocol is insufficient, the next step is to modify the assay buffer itself or employ formulation technologies.[14][15] Over 70% of new chemical entities suffer from poor aqueous solubility, making these strategies critical in drug development.[14]

1. Co-solvents: The addition of a water-miscible organic solvent, or "co-solvent," can significantly increase the solubility of a lipophilic compound.[16][17] These agents work by reducing the polarity of the aqueous medium.[18]

Co-SolventTypical Starting Conc.ProsCons
PEG-400 1-5%Low toxicity, widely used.Can be viscous at higher concentrations.
Propylene Glycol 1-5%Good solubilizing power.Potential for cell toxicity at higher conc.
Glycerol 1-10%Very low toxicity.Can increase viscosity significantly.
Ethanol 1-2%Effective solubilizer.Can be toxic to cells and denature proteins.

2. Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19][20] They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex that is water-soluble.[21][22][23]

  • How it Works: The hydrophobic drug partitions into the cyclodextrin's nonpolar core, while the complex's polar shell allows it to dissolve in water.[19]

  • Common Choice: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used due to its high aqueous solubility and low toxicity.[19]

3. Surfactants: At concentrations above the critical micelle concentration (CMC), surfactants form micelles that can encapsulate hydrophobic drugs, increasing their apparent solubility.

  • Caution: Surfactants can interfere with assays by denaturing proteins or disrupting cell membranes. Non-ionic surfactants like Tween-80 or Triton X-100 are generally milder but must be used with caution and validated in the specific assay.

Caption: Cyclodextrin encapsulation mechanism.
Q4: My compound appears dissolved, but my assay results are inconsistent. Could solubility still be the problem?

Yes. Even if you don't see visible precipitation, the compound may be forming sub-visible colloidal aggregates .[24][25] These nanoparticles, typically 50-1000 nm in size, are a notorious source of assay interference and false positives in high-throughput screening.[26]

  • Mechanism of Interference: Aggregates can nonspecifically inhibit enzymes by sequestering the protein on the large surface area of the colloid.[24][26] This is not a true 1:1 binding event at the protein's active site and often leads to erroneous structure-activity relationships (SAR).

  • Detection: Aggregation can be detected by including a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-80) in the assay. If the compound's activity is significantly reduced in the presence of the detergent, it is a strong indicator of aggregation-based activity.[25][27] Dynamic Light Scattering (DLS) is a biophysical method that can also directly detect the presence of aggregates.[26]

Experimental Protocol: Kinetic Solubility Assessment by Nephelometry

To quantitatively determine the solubility limit of this compound in your specific assay buffer, a kinetic solubility assay is recommended.[8][28][29] This high-throughput method measures the light scattered by precipitates formed when a DMSO stock is diluted into an aqueous medium.[8][10]

Materials:

  • This compound

  • Anhydrous DMSO

  • Your specific aqueous assay buffer (e.g., PBS, pH 7.4)

  • 96-well clear-bottom microplates

  • Multichannel pipette

  • Plate reader with nephelometry (light scattering) capability

Procedure:

  • Prepare Compound Stock: Create a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).[29]

  • Create DMSO Dilution Plate: In a 96-well plate (the "DMSO plate"), prepare a 2-fold serial dilution of your compound in 100% DMSO. For example, starting from 20 mM, dilute down to ~0.16 mM across 8 wells.

  • Prepare Assay Plate: Add 198 µL of your assay buffer to the wells of a new 96-well plate (the "Assay Plate").

  • Initiate Precipitation: Using a multichannel pipette, transfer 2 µL from the DMSO plate to the corresponding wells of the Assay Plate. This creates a 1:100 final dilution with a final DMSO concentration of 1%.

  • Mix and Incubate: Mix the plate immediately on an orbital shaker for 1 minute. Incubate at room temperature for 1-2 hours, protected from light, to allow precipitation to equilibrate.[6]

  • Measure Light Scattering: Read the plate in a nephelometer. The intensity of scattered light is directly proportional to the amount of precipitate formed.

  • Data Analysis: Plot the light scattering units against the compound concentration. The concentration at which the signal begins to rise sharply above the baseline is the kinetic solubility limit.

References
  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
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  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • PubMed. (n.d.). In vitro solubility assays in drug discovery.
  • NCBI Bookshelf. (2017). Assay Interference by Aggregation - Assay Guidance Manual.
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  • Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • ResearchGate. (n.d.). Cyclodextrins as pharmaceutical solubilizers | Request PDF.
  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • (2023). How to dissolve peptide in DMSO and still be safe to the cell culture.
  • BioDuro. (n.d.). ADME Solubility Assay.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • Semantic Scholar. (n.d.). Assay Interference by Aggregation.
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  • ACS Publications. (2012). Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture | ACS Chemical Biology.
  • NMX Research and Solutions. (2021). Flagging Problematic Compounds in Drug Discovery.
  • Wyatt Technology. (n.d.). Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS.
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  • PMC - NIH. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation.
  • ResearchGate. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
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  • ChemicalBook. (n.d.). This compound.
  • Smolecule. (2023). Buy 2-Ethyl-5-nitro-1,3-benzoxazole | 204771-74-4.
  • Santa Cruz Biotechnology. (n.d.). This compound | SCBT.
  • (2023). ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes.
  • Chemical Synthesis Database. (2025). 2-ethyl-1,3-benzoxazole.
  • Creative Biolabs. (n.d.). Solubility Assessment Service.
  • ResearchGate. (n.d.). In Vitro Solubility Assays in Drug Discovery | Request PDF.
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  • Enamine. (n.d.). Aqueous Solubility Assay.

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Technical Support Center: Scale-Up Synthesis of 2-Ethyl-4-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Ethyl-4-nitro-1,3-benzoxazole. It addresses common challenges through a troubleshooting guide and frequently asked questions, offering practical, field-proven insights grounded in chemical principles. Detailed protocols, process visualizations, and links to authoritative sources are included to ensure scientific integrity and successful implementation.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved via the Phillips cyclocondensation reaction. This involves the reaction of 2-amino-3-nitrophenol with an orthoester, such as triethyl orthopropionate, often under acidic catalysis or high-temperature conditions. The reaction proceeds through the formation of an intermediate imine, which then undergoes intramolecular cyclization and subsequent elimination of ethanol to yield the desired benzoxazole product.[1][2]

While straightforward in principle, scaling this reaction from the benchtop to larger pilot or manufacturing scales introduces significant challenges related to reaction control, impurity profiles, and product isolation.

Reaction Workflow Diagram

Synthesis_Workflow Figure 1. General Synthetic Pathway cluster_reactants Reactants cluster_process Process cluster_products Products & Byproducts A 2-Amino-3-nitrophenol D Cyclocondensation A->D B Triethyl Orthopropionate B->D C Acid Catalyst (e.g., p-TSA) or High Temperature C->D Catalyzes E This compound (Desired Product) D->E F Ethanol & Water (Byproducts) D->F

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific issues that may arise during the scale-up synthesis in a question-and-answer format.

Q1: My reaction is stalling and fails to reach completion, even with extended reaction times. What are the likely causes?

Answer: Reaction stalling is a common scale-up issue often linked to inefficient removal of volatile byproducts or catalyst deactivation.

  • Causality—The Role of Byproducts: The cyclocondensation reaction produces ethanol and water. In a large-scale reactor, inefficient stirring or inadequate heating can lead to a localized buildup of these byproducts. According to Le Châtelier's principle, this accumulation can shift the reaction equilibrium back towards the starting materials, effectively stalling the reaction.

  • Troubleshooting Steps:

    • Enhance Byproduct Removal: On a larger scale, ensure your reactor is equipped with an efficient distillation setup (e.g., a Dean-Stark trap or a short-path distillation head) to actively remove ethanol and water as they form. This drives the equilibrium towards the product side.

    • Verify Catalyst Activity: If using an acid catalyst like polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TSA), ensure it has not been neutralized by any basic impurities in the starting materials or solvents.[3] Consider adding the catalyst in portions if the reaction volume is large.

    • Temperature Profile: Check that the internal temperature of the reactor is uniform and matches the optimized lab-scale conditions. Large volumes can have significant temperature gradients, leading to slower reaction rates in cooler zones. Use calibrated temperature probes at different points in the reactor if possible.

Q2: I'm observing a significant amount of dark, tarry byproducts, which complicates purification. How can I minimize their formation?

Answer: The formation of dark, polymeric, or tarry materials is typically due to thermal decomposition of the starting material or product, especially at elevated temperatures.

  • Causality—Thermal Instability: 2-amino-3-nitrophenol, like many nitroaromatic compounds, has limited thermal stability.[4] Prolonged exposure to high temperatures, especially in the presence of acid catalysts, can initiate decomposition and polymerization pathways. The melting point of 2-amino-3-nitrophenol is around 212-215°C, but decomposition can begin at lower temperatures during long reaction times.[5][6]

  • Preventative Measures & Troubleshooting:

    • Strict Temperature Control: Do not exceed the optimal reaction temperature. A common mistake during scale-up is to increase the heating mantle temperature excessively to shorten heat-up times, leading to "hot spots" on the reactor walls where decomposition occurs. Use a jacketed reactor with a circulating thermal fluid for more uniform heating.

    • Minimize Reaction Time: Optimize the process to be as efficient as time allows. A sluggish reaction that requires prolonged heating is more likely to produce byproducts. Addressing issues from Q1 (like byproduct removal) can help shorten the required reaction time.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This prevents oxidative side reactions which can contribute to the formation of colored impurities.

    • Alternative Catalysts: Explore milder, more efficient catalyst systems that may allow the reaction to proceed at lower temperatures. Some modern methods utilize catalysts like nano-ZnO or fluorophosphoric acid which can operate under less harsh conditions.[3][7]

Q3: The purity of my isolated product is low, and I'm struggling with purification on a large scale. What are the best strategies?

Answer: Purification is a major bottleneck in scaling up. The choice of method depends on the nature of the impurities.

  • Causality—Impurity Profile: Key impurities often include unreacted 2-amino-3-nitrophenol and various side-products from dimerization or decomposition. The polar nitro and phenolic groups can make the starting material particularly challenging to separate from the slightly less polar product.

  • Scale-Up Purification Strategies:

    • Controlled Crystallization: This is the most viable method for large-scale purification. A common challenge is oiling out or precipitation of impurities.

      • Solvent Screening: Identify a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble. Isopropanol, ethanol, or toluene/heptane mixtures are often good starting points.

      • Controlled Cooling: Avoid crash-cooling the solution. A slow, controlled cooling rate is critical for forming pure, easily filterable crystals. A programmed cooling ramp in the reactor jacket is ideal.

    • Caustic Wash: A dilute caustic wash (e.g., with a weak base like sodium bicarbonate solution) during the workup can help remove acidic impurities, including unreacted 2-amino-3-nitrophenol.[8] However, be cautious as a strong base could potentially hydrolyze the benzoxazole ring.

    • Column Chromatography (as a last resort): While effective at the lab scale, silica gel chromatography is often economically and logistically challenging for large-scale production. It should be reserved for high-value products or when crystallization fails to achieve the required purity.

Frequently Asked Questions (FAQs)

QuestionAnswer
What are the primary safety concerns when working with 2-amino-3-nitrophenol at scale? Thermal Hazard: As a nitroaromatic compound, 2-amino-3-nitrophenol is energetic and can decompose exothermically, especially under confinement at high temperatures.[4] Perform differential scanning calorimetry (DSC) analysis to understand its thermal stability profile before scaling up. Toxicity: Handle as a toxic substance. Ensure proper personal protective equipment (PPE) is worn, and conduct all transfers in a well-ventilated area or contained system to avoid inhalation or skin contact.
How can I effectively monitor the reaction progress in a large reactor? In-process controls (IPCs) are crucial. Small samples can be carefully taken from the reactor for analysis by: Thin-Layer Chromatography (TLC): A quick method to qualitatively assess the consumption of starting material. High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting material to product and the formation of impurities. An HPLC method should be developed and validated during the lab-scale phase.
Is it better to use a catalyst or run the reaction at a higher temperature without one? This is a process-dependent decision. Catalyzed Route: Using a catalyst like p-TSA or PPA typically allows for lower reaction temperatures and shorter reaction times, which can minimize thermal degradation.[3] However, the catalyst must be removed during workup. Thermal Route: A purely thermal reaction avoids catalyst cost and removal steps but requires higher temperatures (often >160°C), increasing the risk of byproduct formation and posing greater energy costs at scale.[7] For scale-up, a catalyzed, lower-temperature process is often preferred for better control and safety.
My final product has a persistent color. How can I decolorize it? A persistent yellow or brown hue is common. Activated Carbon (Charcoal) Treatment: After dissolving the crude product in a suitable solvent for crystallization, add a small amount of activated carbon (e.g., 1-2% w/w) and heat with stirring for 15-30 minutes. Filter the hot solution through a pad of Celite® to remove the carbon before allowing it to cool for crystallization. This is very effective at removing highly colored, minor impurities.

Detailed Experimental Protocol (Illustrative Lab-Scale)

This protocol is for illustrative purposes and must be optimized for specific equipment and scales.

Materials:

  • 2-amino-3-nitrophenol (1.0 eq)

  • Triethyl orthopropionate (1.5 eq)

  • p-Toluenesulfonic acid monohydrate (0.05 eq)

  • Toluene (10 mL per gram of starting material)

Procedure:

  • Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, thermocouple, condenser, and a Dean-Stark trap.

  • Charging: Charge the reactor with 2-amino-3-nitrophenol, toluene, and triethyl orthopropionate.

  • Inerting: Purge the reactor with nitrogen for 15 minutes.

  • Catalyst Addition: Add the p-toluenesulfonic acid monohydrate to the stirred mixture.

  • Heating & Reflux: Heat the reactor jacket to 120-125°C to bring the mixture to a steady reflux (~110-115°C internal temperature).

  • Azeotropic Removal: Collect the ethanol/water/toluene azeotrope in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the reaction by HPLC every hour. The reaction is considered complete when the area % of 2-amino-3-nitrophenol is less than 1%.

  • Cooling & Workup: Once complete, cool the reaction mixture to 60°C. Add an equal volume of 5% sodium bicarbonate solution and stir for 20 minutes. Separate the organic layer.

  • Solvent Swap & Crystallization: Concentrate the organic layer under vacuum to ~1/3 of its original volume. Add heptane as an anti-solvent and cool slowly to 0-5°C to induce crystallization.

  • Isolation: Filter the resulting slurry, wash the cake with cold heptane, and dry the solid product under vacuum at 50°C.

References

  • Frizon, T. E. A., et al. (2021). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. Available at: [Link]

  • Zhang, L. (2009). Synthesis of 2-amino-5-nitrophenol. ResearchGate. Available at: [Link]

  • Senthilkumar, P., et al. (2018). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry.
  • Google Patents. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
  • MDPI. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Available at: [Link]

  • MDPI. (2023). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Available at: [Link]

  • ResearchGate. Thermal Decomposition of Aliphatic Nitro-compounds. Available at: [Link]

  • Iraqi Journal of Science. (2013).
  • ResearchGate. A New Method for the Synthesis of 2-Substituted Benzoxazoles from 2-Nitrophenol Derivatives and Aldehydes. Available at: [Link]

  • MDPI. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Available at: [Link]

  • Google Patents. US2982771A - Purification of heterocyclic organic nitrogen compounds.
  • Asian Journal of Green Chemistry. (2023). Zinc Sulfide (ZnS)
  • National Institutes of Health (NIH). (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Available at: [Link]

  • Royal Society of Chemistry. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Available at: [Link]

  • Google Patents. CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.
  • National Institutes of Health (NIH). (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. Available at: [Link]

  • National Institutes of Health (NIH). (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Available at: [Link]

  • ResearchGate. Structure of 2-(benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone. Available at: [Link]

  • ResearchGate. Direct nitration of five membered heterocycles. Available at: [Link]

  • Royal Society of Chemistry. (2022). Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. Available at: [Link]

  • Royal Society of Chemistry. (2022). Life cycle assessment of multistep benzoxazole synthesis: from batch to waste-minimised continuous flow systems. Available at: [Link]

  • MDPI. (2020). Thermal Decomposition Behavior and Thermal Safety of Nitrocellulose with Different Shape CuO and Al/CuO Nanothermites. Available at: [Link]

  • National Institutes of Health (NIH). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Available at: [Link]

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Technical Support Center: Enhancing the Selectivity of 2-Ethyl-4-nitro-1,3-benzoxazole Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Ethyl-4-nitro-1,3-benzoxazole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you enhance the selectivity of this compound's bioactivity in your experiments. As a nitroaromatic benzoxazole derivative, this molecule holds potential in various therapeutic areas, but achieving target specificity is a critical challenge.[1][2][3] This document will delve into the nuances of experimental design, troubleshooting unforeseen results, and rationally improving the selectivity profile of your compound.

Part 1: Frequently Asked Questions (FAQs)

Here we address common issues and questions that arise during the screening and development of this compound and related nitroaromatic compounds.

Q1: My this compound compound shows potent activity in my primary assay but has significant off-target effects in broader panel screens. What are the likely causes and how can I address this?

A1: This is a frequent challenge in drug discovery. The promiscuity of a potent compound can stem from several factors related to its chemical structure and the nature of the biological systems being tested.

  • The Role of the Nitro Group: The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the benzoxazole scaffold.[1] While crucial for its bioactivity, it can also lead to non-specific interactions. The nitro group can undergo metabolic reduction in cellular environments to form reactive intermediates like nitroso and hydroxylamine species, which can react with various biomolecules, leading to off-target effects and potential toxicity.[4][5]

  • Physicochemical Properties: Poor solubility can lead to compound aggregation at high concentrations, causing non-specific inhibition of multiple targets. It is crucial to determine the kinetic solubility of your compound in the assay buffer.

  • Assay-Specific Artifacts: Some assay formats are prone to artifacts. For instance, in fluorescence-based assays, the nitroaromatic structure might quench fluorescence, leading to false-positive results.

Troubleshooting Steps:

  • Confirm Compound Integrity: Verify the purity and identity of your compound batch using analytical techniques like HPLC, LC-MS, and NMR. Impurities can contribute to off-target activities.

  • Assess Physicochemical Properties: Determine the solubility of your compound in relevant assay buffers. If solubility is low, consider using a different formulation or co-solvent, but be mindful that solvents like DMSO can also affect assay outcomes at higher concentrations.

  • Employ Counter-Screens: Use assays with different detection methods (e.g., luminescence instead of fluorescence) to rule out technology-specific artifacts.[6] A cytotoxicity assay is also essential to distinguish true target inhibition from general cell death.[6]

  • Structural Modifications: Consider synthesizing analogs with modified nitro group positioning or replacement with other electron-withdrawing groups to mitigate metabolic activation and enhance selectivity.

Q2: I'm observing high variability in the IC50 values of my this compound derivative between experimental runs. What could be the cause?

A2: High variability in potency measurements can undermine the reliability of your data. The root causes can often be traced to inconsistencies in experimental procedures or the stability of the reagents.

Potential Causes and Solutions:

Potential Cause Troubleshooting & Optimization
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between plating each well to prevent settling.[7]
Pipetting Errors Regularly calibrate pipettes. For viscous solutions, consider using reverse pipetting techniques.[7]
Reagent Degradation Aliquot and store all reagents, including the compound stock, at their recommended temperatures. Avoid repeated freeze-thaw cycles.[7]
Variations in Incubation Times Strictly standardize all incubation times throughout your protocol.[7]
Cell Passage Number Use cells within a defined and narrow passage number range for all experiments to ensure consistent biological responses.[7]
Q3: How can I rationally design derivatives of this compound with improved selectivity?

A3: Rational drug design is a powerful approach to optimize the selectivity of a lead compound. This involves a combination of computational and synthetic strategies.

  • Computational Modeling: If the structure of your primary target is known, molecular docking studies can help visualize the binding mode of your compound. This can reveal key interactions that can be enhanced and potential modifications to avoid binding to off-targets.

  • Structure-Activity Relationship (SAR) Studies: Systematically modify different parts of the this compound scaffold. For instance, altering the ethyl group at the 2-position or the nitro group at the 4-position can significantly impact both potency and selectivity.[8]

  • Bioisosteric Replacement: Consider replacing the nitro group with other functional groups that have similar electronic properties but different metabolic profiles. Examples include cyano (-CN) or sulfone (-SO2R) groups.

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for troubleshooting specific experimental challenges.

Troubleshooting Guide 1: Distinguishing On-Target vs. Off-Target Cellular Activity

It's crucial to confirm that the observed cellular phenotype is a direct result of inhibiting the intended target.

Experimental Workflow:

Caption: Decision tree for troubleshooting poor compound solubility.

Detailed Steps:

  • Determine Kinetic Solubility: This can be done using methods like nephelometry or by visual inspection under a microscope after diluting your compound stock into the assay buffer.

  • Optimize Formulation:

    • Co-solvents: While DMSO is common, its concentration in the final assay should be kept low (typically <0.5%) as it can have its own biological effects.

    • Sonication: Briefly sonicating the compound solution can help break up aggregates and improve dissolution.

  • Chemical Modification: For long-term solutions, medicinal chemistry efforts can focus on introducing polar functional groups to the this compound scaffold to improve its solubility.

Part 3: Experimental Protocols

This section provides standardized protocols for key assays to assess and improve the selectivity of your compound.

Protocol 1: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

This protocol outlines a general procedure for assessing the engagement of this compound with its intended protein target in intact cells.

Materials:

  • Cultured cells expressing the target protein

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Equipment for heating samples (e.g., PCR thermocycler)

  • Equipment for protein analysis (e.g., SDS-PAGE and Western blotting or mass spectrometry)

Procedure:

  • Cell Treatment: Treat cultured cells with various concentrations of this compound or vehicle (DMSO) for a predetermined time.

  • Heating: After treatment, harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for 3 minutes.

  • Lysis: After heating, lyse the cells by freeze-thawing or with a suitable lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction.

  • Analysis: Analyze the amount of soluble target protein in the supernatant using Western blotting or mass spectrometry. An increase in the amount of soluble protein at higher temperatures in the presence of the compound indicates target stabilization and therefore, engagement. [9]

Protocol 2: Kinase Selectivity Profiling

If your target is a kinase, profiling your compound against a panel of other kinases is essential to determine its selectivity.

General Approach:

  • Choose a Kinase Panel: Select a diverse panel of kinases that represents different branches of the human kinome. Several commercial services offer such profiling.

  • Select Assay Format: Common formats include radiometric assays that measure the incorporation of radiolabeled phosphate into a substrate, or fluorescence-based assays. [10]

  • Perform the Screen: Your compound is typically tested at one or two fixed concentrations against the kinase panel.

  • Analyze the Data: The results are usually expressed as the percentage of inhibition at a given concentration. "Hits" are kinases that are inhibited above a certain threshold (e.g., >50% inhibition).

  • Calculate Selectivity Score: A selectivity score can be calculated to quantify the promiscuity of your compound. One common method is the S-score, which is the number of inhibited kinases divided by the total number of kinases tested at a specific concentration threshold. [10]

References

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). RSC Publishing.
  • Technical Support Center: Troubleshooting Unexpected Results for Novel Bioactive Compounds. (2025). BenchChem.
  • Boosting Chemoselective Hydrogenation of Nitroaromatic via Synergy of Hydrogen Spillover and Preferential Adsorption on Magnetically Recoverable Pt@Fe2O3. (2023). PubMed.
  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (n.d.). Journal of Synthetic Chemistry.
  • Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. (2025). Promega Connections.
  • Multi-pathway cellular analysis of compound selectivity. (n.d.). RSC Publishing.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH.
  • CETSA® for Selectivity Profiling in Drug Discovery. (n.d.). Pelago Bioscience.
  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). SvedbergOpen.
  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). MDPI.
  • 2-Ethyl-5-nitro-1,3-benzoxazole. (2023). Smolecule.
  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. (n.d.). PMC - NIH.
  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.
  • Biological activities of benzoxazole and its derivatives. (n.d.). ResearchGate.
  • Beginner's guide to the identification of bioactive compounds in plant extracts. (n.d.). Caithness Biotechnologies.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). ResearchGate.
  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. (n.d.). MDPI.
  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (n.d.). PMC - NIH.

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Validation & Comparative

A Comparative Analysis of 2-Ethyl-4-nitro-1,3-benzoxazole and 2-Ethyl-5-nitro-1,3-benzoxazole for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis, Physicochemical Properties, and Biological Activities of Two Promising Nitrobenzoxazole Isomers

The benzoxazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a nitro group to the benzoxazole ring can significantly modulate its electronic properties and biological activity. This guide provides a detailed comparative analysis of two constitutional isomers: 2-Ethyl-4-nitro-1,3-benzoxazole and 2-Ethyl-5-nitro-1,3-benzoxazole. This document is intended for researchers, scientists, and drug development professionals, offering insights into their synthesis, physicochemical characteristics, and potential as therapeutic agents.

Introduction: The Significance of Nitrobenzoxazoles

Benzoxazole derivatives are known to interact with various biological targets, including enzymes and nucleic acids. The nitro group, being a strong electron-withdrawing group, can enhance the electrophilicity of the benzoxazole system, potentially leading to covalent interactions with biological nucleophiles or participation in redox processes within cells. The position of the nitro group on the benzene ring is crucial, as it influences the molecule's overall shape, polarity, and reactivity, which in turn dictates its pharmacological profile. This guide will explore the nuanced differences between the 4-nitro and 5-nitro isomers of 2-ethylbenzoxazole, providing a framework for their potential applications in drug discovery.

Synthesis and Structural Elucidation

The synthesis of 2-substituted benzoxazoles, including the nitro derivatives, typically involves the condensation of an appropriately substituted 2-aminophenol with a carboxylic acid or its equivalent.

General Synthesis Workflow

The formation of the benzoxazole ring is generally achieved through the cyclization of a 2-aminophenol with an appropriate ethyl-containing reagent. The nitration step can be performed either on the 2-aminophenol precursor or on the formed 2-ethylbenzoxazole. The choice of nitration substrate can influence the regioselectivity of the reaction.

Synthesis Workflow cluster_0 Route A: Nitration of Precursor cluster_1 Route B: Nitration of Benzoxazole Core 2-Aminophenol 2-Aminophenol Nitro-2-aminophenol Nitro-2-aminophenol 2-Aminophenol->Nitro-2-aminophenol Nitration 2-Ethyl-nitrobenzoxazole 2-Ethyl-nitrobenzoxazole Nitro-2-aminophenol->2-Ethyl-nitrobenzoxazole Condensation with Propanoic Acid derivative 2-Aminophenol_B 2-Aminophenol 2-Ethylbenzoxazole 2-Ethylbenzoxazole 2-Aminophenol_B->2-Ethylbenzoxazole Condensation with Propanoic Acid derivative 2-Ethyl-nitrobenzoxazole_B 2-Ethyl-nitrobenzoxazole_B 2-Ethylbenzoxazole->2-Ethyl-nitrobenzoxazole_B Nitration

Caption: Generalized synthetic routes to 2-Ethyl-nitrobenzoxazoles.

Experimental Protocol: Synthesis of 2-Ethyl-5-nitro-1,3-benzoxazole

A common method for the synthesis of 2-ethyl-5-nitro-1,3-benzoxazole involves the condensation of 2-amino-4-nitrophenol with propanoic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA).

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-4-nitrophenol (1 equivalent) and polyphosphoric acid (PPA) (10-20 equivalents by weight).

  • Addition of Reagent: Slowly add propanoic acid (1.2 equivalents) to the mixture while stirring.

  • Heating: Heat the reaction mixture to 140-150°C and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate. The precipitated product can be collected by filtration or extracted with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Note: A similar protocol can be adapted for the synthesis of this compound starting from 2-amino-3-nitrophenol.

Comparative Physicochemical Properties

The position of the nitro group significantly influences the physicochemical properties of the two isomers. These differences can affect their solubility, membrane permeability, and interaction with biological targets.

PropertyThis compound2-Ethyl-5-nitro-1,3-benzoxazole
Molecular Formula C₉H₈N₂O₃C₉H₈N₂O₃
Molecular Weight 192.17 g/mol 192.17 g/mol [1]
Melting Point Data not available87-88°C[2]
Predicted logP 2.32.3
Predicted Solubility ModerateModerate

Note: Predicted values are based on in silico models and should be confirmed experimentally.

The ortho-position of the nitro group in the 4-nitro isomer, relative to the fusion of the oxazole ring, may lead to intramolecular hydrogen bonding and steric interactions that could affect its conformation and crystal packing compared to the 5-nitro isomer. This could result in a different melting point and solubility profile.

Comparative Biological Activities

While comprehensive, direct comparative studies on the biological activities of these two specific isomers are limited in the readily available literature, we can infer potential differences based on the known activities of related nitroaromatic and benzoxazole compounds. Both isomers are expected to exhibit antimicrobial and anticancer properties due to the presence of the nitrobenzoxazole pharmacophore.

Antimicrobial Activity

Nitroaromatic compounds are known to exert their antimicrobial effects through various mechanisms, including the generation of reactive nitrogen species that can damage cellular components. The benzoxazole moiety itself contributes to antimicrobial activity, and its combination with a nitro group can lead to potent compounds. 2-Ethyl-5-nitro-1,3-benzoxazole has been reported to be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains[1][3].

Hypothesized Difference in Activity: The electronic environment of the nitro group influences its reduction potential, which is often linked to its antimicrobial efficacy. The 4-nitro isomer, with the nitro group in closer proximity to the heterocyclic ring, might exhibit a different reduction potential compared to the 5-nitro isomer, potentially leading to a variance in antimicrobial potency and spectrum.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial activity can be quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

MIC Assay Workflow Prepare Stock Solution Prepare Stock Solution Serial Dilution Serial Dilution Prepare Stock Solution->Serial Dilution in 96-well plate Inoculate with Bacteria Inoculate with Bacteria Serial Dilution->Inoculate with Bacteria Standardized inoculum Incubate Incubate Inoculate with Bacteria->Incubate 37°C, 18-24h Observe for Growth Observe for Growth Incubate->Observe for Growth Visual or Spectrophotometric Determine MIC Determine MIC Observe for Growth->Determine MIC Lowest concentration with no visible growth

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Anticancer Activity

Benzoxazole derivatives have been extensively investigated as anticancer agents, with mechanisms of action that include inhibition of topoisomerases, kinases, and induction of apoptosis. The nitro group can enhance the anticancer potential by contributing to oxidative stress within cancer cells. Reports suggest that 2-Ethyl-5-nitro-1,3-benzoxazole has potential as an anticancer agent by inhibiting cellular pathways[1].

Hypothesized Difference in Activity: The differential electronic and steric environment of the 4-nitro and 5-nitro isomers could lead to distinct interactions with anticancer targets. For instance, the 4-nitro isomer might exhibit a different binding affinity for the active site of an enzyme compared to the 5-nitro isomer due to its unique electrostatic potential and steric hindrance.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effect of the compounds on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Workflow Seed Cancer Cells Seed Cancer Cells Treat with Compound Treat with Compound Seed Cancer Cells->Treat with Compound in 96-well plate Incubate Incubate Treat with Compound->Incubate 24-72h Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Incubate 4h Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan with DMSO Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance at 570 nm Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50 Concentration for 50% inhibition

Caption: Workflow for the MTT cytotoxicity assay.

Structure-Activity Relationship (SAR) and Positional Isomerism

The position of the nitro group is a critical determinant of the biological activity.

  • Electronic Effects: The electron-withdrawing nature of the nitro group is more pronounced when it is in conjugation with the benzoxazole ring system. In the 5-nitro isomer, the nitro group is para to the oxygen atom of the oxazole ring, allowing for strong resonance effects. In the 4-nitro isomer, the nitro group is ortho to the fusion point, which may lead to different electronic delocalization and steric hindrance.

  • Steric Effects: The 4-nitro group is in a more sterically crowded environment compared to the 5-nitro group. This can influence how the molecule interacts with the binding pockets of target proteins.

These differences in electronic and steric properties are expected to translate into distinct biological activities and potencies for the two isomers. Further quantitative structure-activity relationship (QSAR) studies would be beneficial to delineate these effects more precisely.

Conclusion and Future Directions

Both this compound and 2-Ethyl-5-nitro-1,3-benzoxazole are promising scaffolds for the development of novel therapeutic agents. While the available data for the 5-nitro isomer suggests a broad spectrum of biological activity, the 4-nitro isomer remains largely unexplored. This guide highlights the need for direct, comparative experimental studies to fully elucidate the pharmacological potential of these two isomers.

Future research should focus on:

  • The synthesis and full characterization of this compound.

  • Direct comparative in vitro and in vivo studies of the antimicrobial and anticancer activities of both isomers.

  • Elucidation of their mechanisms of action to identify specific cellular targets.

  • In silico modeling and QSAR studies to rationalize the observed differences in activity and guide the design of more potent analogs.

By systematically investigating these isomeric compounds, the scientific community can gain valuable insights into the structure-activity relationships of nitrobenzoxazoles and accelerate the development of new and effective drugs.

References

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.).
  • Buy 2-Ethyl-5-nitro-1,3-benzoxazole | 204771-74-4. (2023, August 15). Smolecule.
  • A Comparative Analysis of the Biological Activities of Benzoxazole and Benzisoxazole Isomers. (n.d.). Benchchem.
  • A Comparative Analysis of the Biological Activities of 1,2-Benzisoxazole Isomers. (n.d.). Benchchem.
  • IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. (n.d.).
  • Synthesis of New Benzoxadiazole compounds Derived from ethyl-4- (7- nitro-2. (2025, May 13).
  • Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. (n.d.).
  • 2-ETHYL-5-NITRO-1,3-BENZOXAZOLE CAS#:. (n.d.). ChemicalBook.
  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (n.d.). MDPI.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.).
  • This compound. (n.d.). CymitQuimica.
  • Scheme 41. Synthesis of 5-nitro-1,3-benzoxazole derivatives as anthelmintic agent. (n.d.).

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Validating the Antimicrobial Efficacy of 2-Ethyl-4-nitro-1,3-benzoxazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antimicrobial efficacy of the novel compound, 2-Ethyl-4-nitro-1,3-benzoxazole. While direct experimental data for this specific molecule is not yet extensively published, this document outlines a robust, scientifically-grounded methodology for its evaluation. By leveraging established principles of antimicrobial susceptibility testing and comparing its potential performance against current standard-of-care agents, this guide will facilitate a thorough and objective assessment.

Introduction to this compound and the Benzoxazole Class

Benzoxazole derivatives are a well-established class of heterocyclic compounds recognized for their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3][4] The core benzoxazole structure is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with various biological targets.[5][6] The antimicrobial potential of benzoxazoles is often attributed to their structural similarity to natural biomolecules like purine bases, allowing them to interfere with essential cellular processes in microorganisms.[5]

The specific compound, this compound, incorporates two key features that suggest potential antimicrobial activity: the benzoxazole core and a nitro group. Nitroaromatic compounds are known to exhibit antimicrobial effects, often through mechanisms involving bioreduction of the nitro group to reactive nitrogen species that can damage cellular macromolecules, including DNA. A recent study on a benzoxazole-nitrothiophene compound, IITR00803, demonstrated broad-spectrum antibacterial activity, suggesting a synergistic or additive effect of the two moieties.[7]

Hypothesized Mechanism of Action: Based on existing literature for related compounds, the antimicrobial activity of this compound may stem from one or more of the following mechanisms:

  • Inhibition of DNA Gyrase: Many benzoxazole derivatives have been shown to target bacterial DNA gyrase, an essential enzyme for DNA replication.[8][9]

  • Disruption of Membrane Potential: Some nitro-containing compounds can perturb the bacterial cell membrane potential.[7]

  • Generation of Reactive Nitrogen Species: The nitro group can be reduced by bacterial nitroreductases to form cytotoxic radicals.

This guide will outline the necessary experiments to test these hypotheses and quantify the compound's efficacy.

Comparative Efficacy Analysis: A Proposed Experimental Framework

To validate the antimicrobial efficacy of this compound, a direct comparison against established antimicrobial agents is essential. The choice of comparator drugs should be based on their mechanism of action and spectrum of activity, which should ideally overlap with the expected activity of the test compound.

Table 1: Proposed Panel of Comparator Antimicrobial Agents

Antimicrobial AgentClassMechanism of ActionPrimary Spectrum of Activity
CiprofloxacinFluoroquinoloneInhibits DNA gyrase and topoisomerase IVBroad-spectrum (Gram-positive and Gram-negative)
VancomycinGlycopeptideInhibits cell wall synthesisGram-positive bacteria (including MRSA)
LinezolidOxazolidinoneInhibits protein synthesisGram-positive bacteria (including MRSA and VRE)
DaptomycinLipopeptideDisrupts bacterial cell membrane functionGram-positive bacteria (including MRSA)
GriseofulvinAntifungalInhibits fungal cell mitosisDermatophytic fungi

This selection allows for a multi-faceted comparison, assessing the novel compound's performance against agents with different cellular targets and activity spectra.

In Vitro Antimicrobial Susceptibility Testing

The cornerstone of validating a new antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant microorganisms. The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism in vitro.[10]

Proposed Panel of Test Organisms:

  • Gram-positive Bacteria:

    • Staphylococcus aureus (including Methicillin-resistant S. aureus - MRSA)

    • Streptococcus pyogenes

    • Enterococcus faecalis (including Vancomycin-resistant Enterococcus - VRE)

    • Bacillus subtilis

  • Gram-negative Bacteria:

    • Escherichia coli

    • Pseudomonas aeruginosa

    • Klebsiella pneumoniae

  • Fungi:

    • Candida albicans

    • Aspergillus niger

Table 2: Hypothetical Comparative In Vitro Activity Data (MIC in µg/mL)

OrganismThis compound (Hypothetical)CiprofloxacinVancomycinLinezolidDaptomycinGriseofulvin
S. aureus (MSSA)1-40.5-21-22-40.5-1NA
S. aureus (MRSA)1-4>321-22-40.5-1NA
E. faecalis (VSE)2-81-41-41-41-4NA
E. faecalis (VRE)2-81-4>2561-41-4NA
E. coli4-160.015-0.12>256>64>256NA
P. aeruginosa8-320.25-1>256>64>256NA
C. albicans4-16NANANANA0.125-1
A. niger8-32NANANANA0.25-2

NA: Not Applicable

This table provides a template for presenting the experimental data. The actual values would need to be determined through rigorous testing.

Detailed Experimental Protocols

To ensure the generation of reliable and reproducible data, standardized methodologies must be followed. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines for antimicrobial susceptibility testing.[11][12][13][14][15][16]

Broth Microdilution Method for MIC Determination

This is a standard method for determining the MIC of a compound against a specific microorganism in a liquid medium.[17]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Bacterial/fungal inocula standardized to 0.5 McFarland

  • This compound and comparator drugs

  • Sterile diluents (e.g., DMSO, water)

Procedure:

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of all test compounds. Create a series of two-fold serial dilutions in the appropriate broth within the 96-well plates.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

  • Inoculation: Dilute the standardized inoculum in the test broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria, and at 35°C for 20-24 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Agar Disk Diffusion Method

This method provides a qualitative assessment of antimicrobial susceptibility.

Procedure:

  • Plate Preparation: Prepare Mueller-Hinton agar plates.

  • Inoculation: Swab a standardized inoculum of the test microorganism evenly across the surface of the agar.

  • Disk Application: Apply paper disks impregnated with a known concentration of the test compounds to the agar surface.

  • Incubation: Incubate the plates under the same conditions as the broth microdilution method.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

Visualizing Experimental Workflows and Potential Mechanisms

To clearly illustrate the experimental processes and hypothesized mechanisms, Graphviz diagrams are provided below.

Experimental_Workflow cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis & Interpretation Compound_Prep Prepare Stock Solutions (Test & Comparator Drugs) Broth_Microdilution Broth Microdilution (MIC Determination) Compound_Prep->Broth_Microdilution Agar_Disk_Diffusion Agar Disk Diffusion (Qualitative Assessment) Compound_Prep->Agar_Disk_Diffusion Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Broth_Microdilution Inoculum_Prep->Agar_Disk_Diffusion MIC_Reading Read MIC Values Broth_Microdilution->MIC_Reading Zone_Measurement Measure Inhibition Zones Agar_Disk_Diffusion->Zone_Measurement Comparative_Analysis Comparative Analysis vs. Standard Drugs MIC_Reading->Comparative_Analysis Zone_Measurement->Comparative_Analysis

Caption: Workflow for Antimicrobial Susceptibility Testing.

Mechanism_of_Action cluster_compound This compound cluster_targets Potential Cellular Targets cluster_effects Resulting Cellular Effects Compound Benzoxazole-Nitro Compound DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibition Cell_Membrane Cell Membrane Compound->Cell_Membrane Disruption Nitroreductase Nitroreductase Enzymes Compound->Nitroreductase Reduction DNA_Replication_Inhibition Inhibition of DNA Replication DNA_Gyrase->DNA_Replication_Inhibition Membrane_Depolarization Membrane Depolarization Cell_Membrane->Membrane_Depolarization Radical_Formation Reactive Nitrogen Species Formation Nitroreductase->Radical_Formation Cell_Death Bacterial Cell Death DNA_Replication_Inhibition->Cell_Death Membrane_Depolarization->Cell_Death Radical_Formation->Cell_Death

Caption: Hypothesized Mechanisms of Antimicrobial Action.

Conclusion and Future Directions

The validation of this compound as a potential antimicrobial agent requires a systematic and comparative approach. This guide provides a foundational framework for conducting the necessary in vitro studies in accordance with international standards. The proposed experiments will enable a robust evaluation of its antimicrobial spectrum and potency relative to existing drugs.

Should the in vitro data prove promising, further investigations would be warranted, including:

  • Time-kill assays to determine whether the compound is bactericidal or bacteriostatic.

  • Mechanism of action studies to confirm the specific cellular targets.

  • In vivo efficacy studies in animal models of infection.

  • Toxicology and safety pharmacology studies.

By adhering to the principles of scientific integrity and rigorous experimental design outlined herein, the true therapeutic potential of this compound can be thoroughly and accurately assessed.

References

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. (URL: [Link])

  • Zhang, W., Liu, J., Macho, J. M., Jiang, X., Xie, D., Jiang, F., Liu, W., & Fu, L. (2017). Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. European Journal of Medicinal Chemistry, 126, 7–14. (URL: [Link])

  • Zhang, W., et al. (2017). Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. European Journal of Medicinal Chemistry, 126, 7-14. (URL: [Link])

  • Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). (URL: [Link])

  • Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Bentham Science Publishers. (2022). (URL: [Link])

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (URL: [Link])

  • Development of In Vitro Susceptibility Testing Criteria and Quality Control Parameters; Approved Guideline—Second Edition. ANSI Webstore. (URL: [Link])

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. (URL: [Link])

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  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. Journal of Experimental Orthopaedics. (URL: [Link])

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. (URL: [Link])

  • EUCAST: Home. The European Committee on Antimicrobial Susceptibility Testing. (URL: [Link])

  • ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMerieux. (URL: [Link])

  • Expert Rules. EUCAST. (URL: [Link])

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Clinical Microbiology Reviews. (2020). (URL: [Link])

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. (URL: [Link])

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  • Benzoxazoles as promising antimicrobial agents: A systematic review. ResearchGate. (2020). (URL: [Link])

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A Comparative Guide to the Structure-Activity Relationship (SAR) of Nitrobenzoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Nitrobenzoxazoles

The benzoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] The introduction of a nitro group into this heterocyclic system often imparts potent biological activities, including anticancer and antimicrobial effects.[3][4] The electron-withdrawing nature of the nitro group can significantly alter the electronic properties of the benzoxazole ring system, influencing its interaction with biological targets.[4][5] This guide will dissect the key structural modifications of nitrobenzoxazoles and their impact on therapeutic potential, providing a comparative framework for researchers in the field.

Anticancer Activity of Nitrobenzoxazoles: A SAR Deep Dive

Nitrobenzoxazole derivatives have emerged as a promising class of anticancer agents, with their activity being highly dependent on the substitution pattern on both the benzoxazole core and any appended moieties.[6][7]

The Critical Role of the Nitro Group

The position and number of nitro groups on the benzoxazole ring are critical determinants of anticancer activity. Generally, the presence of a nitro group is essential for cytotoxicity.[6][8] The prevailing hypothesis for the mechanism of action of many nitroaromatic anticancer compounds is their bioreductive activation in hypoxic tumor environments.[9][10]

Mechanism of Action: Bioreductive Activation

Tumor cells often have regions of low oxygen (hypoxia), which upregulate the expression of nitroreductase enzymes.[3] These enzymes catalyze the reduction of the nitro group on the nitrobenzoxazole scaffold to highly reactive intermediates, such as nitroso and hydroxylamine species.[11][12] These reactive intermediates can then induce cellular damage through various mechanisms, including DNA alkylation and the generation of reactive oxygen species (ROS).[6][13]

dot

Nitrobenzoxazole_Anticancer_MoA Nitrobenzoxazole Nitrobenzoxazole Nitroreductase Nitroreductase Nitrobenzoxazole->Nitroreductase Hypoxic Tumor Cells Reactive_Intermediates Reactive Intermediates (Nitroso, Hydroxylamine) Nitroreductase->Reactive_Intermediates Reduction Cellular_Damage Cellular Damage Reactive_Intermediates->Cellular_Damage DNA_Alkylation DNA Alkylation Cellular_Damage->DNA_Alkylation ROS_Generation ROS Generation Cellular_Damage->ROS_Generation Apoptosis Apoptosis DNA_Alkylation->Apoptosis ROS_Generation->Apoptosis Nitrobenzoxazole_Antimicrobial_MoA Nitrobenzoxazole Nitrobenzoxazole Microbial_Nitroreductase Microbial_Nitroreductase Nitrobenzoxazole->Microbial_Nitroreductase Uptake by Microbe Reactive_Metabolites Reactive Metabolites Microbial_Nitroreductase->Reactive_Metabolites Reduction Cellular_Disruption Cellular Disruption Reactive_Metabolites->Cellular_Disruption Microbial_Cell_Death Microbial Cell Death Cellular_Disruption->Microbial_Cell_Death

Caption: Reductive activation of nitrobenzoxazoles leading to microbial cell death.

Structural Features Influencing Antimicrobial Efficacy

The following table summarizes the key SAR findings for the antimicrobial activity of nitrobenzoxazole derivatives.

PositionSubstituent TypeEffect on Antimicrobial ActivityRationale
2 Heterocyclic RingsBroad Spectrum ActivityThe incorporation of other heterocyclic moieties at the 2-position can lead to compounds with broad-spectrum antibacterial and antifungal activity.
5 Nitro GroupPotent ActivityThe 5-nitro substitution is frequently associated with strong antimicrobial effects.
Varies Lipophilic GroupsEnhanced ActivityIncreasing the lipophilicity of the molecule can improve its ability to penetrate microbial cell membranes, leading to enhanced activity.

Experimental Protocols for Activity Evaluation

To ensure the scientific integrity and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential.

In Vitro Anticancer Activity Assessment

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cell viability by measuring the total protein content of adherent cells. [14][15] Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well microtiter plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the nitrobenzoxazole derivatives for a specified incubation period (e.g., 48-72 hours).

  • Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour. [16]4. Washing: Wash the plates multiple times with slow-running tap water to remove the TCA and air dry. [16]5. Staining: Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes. [16]6. Removal of Unbound Dye: Wash the plates with 1% (v/v) acetic acid to remove unbound SRB dye. [16]7. Solubilization: After the plates are completely dry, add 10 mM Tris base solution to each well to solubilize the protein-bound dye. [16]8. Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader. [16] dot

SRB_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 Cell_Seeding 1. Seed Cells in 96-well Plate Compound_Treatment 2. Add Nitrobenzoxazole Derivatives Cell_Seeding->Compound_Treatment 24h Incubation Cell_Fixation 3. Fix with TCA Compound_Treatment->Cell_Fixation 48-72h Incubation Washing_1 4. Wash with Water Cell_Fixation->Washing_1 Staining 5. Stain with SRB Washing_1->Staining Washing_2 6. Wash with Acetic Acid Staining->Washing_2 Solubilization 7. Solubilize with Tris Washing_2->Solubilization Read_Absorbance 8. Read Absorbance Solubilization->Read_Absorbance

Caption: Step-by-step workflow of the Sulforhodamine B (SRB) assay.

In Vitro Antimicrobial Susceptibility Testing

Kirby-Bauer Disk Diffusion Method

This method is a qualitative test to determine the susceptibility of a bacterial isolate to an antimicrobial agent. [17][18] Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. [18]2. Agar Inoculation: Evenly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate. [18]3. Disk Placement: Aseptically place paper disks impregnated with known concentrations of the nitrobenzoxazole derivatives onto the agar surface. [18]4. Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Result Interpretation: Measure the diameter of the zone of inhibition around each disk. A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound. [17] Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. [19][20] Step-by-Step Protocol:

  • Serial Dilutions: Prepare serial two-fold dilutions of the nitrobenzoxazole derivatives in a 96-well microtiter plate containing broth medium. [20]2. Inoculation: Inoculate each well with a standardized bacterial suspension. [20]3. Incubation: Incubate the plate under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. [19]

Conclusion and Future Perspectives

The structure-activity relationship of nitrobenzoxazoles is a rich and complex field of study. The presence and position of the nitro group are fundamental to their anticancer and antimicrobial activities, which are often mediated by bioreductive activation. Further derivatization of the benzoxazole scaffold allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The experimental protocols detailed in this guide provide a robust framework for the continued exploration and optimization of this promising class of therapeutic agents. Future research should focus on elucidating the specific molecular targets of activated nitrobenzoxazoles and developing derivatives with improved safety profiles and in vivo efficacy.

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A Researcher's Guide to the Synthesis of Nitrobenzoxazole Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Nitrobenzoxazole derivatives are a cornerstone in medicinal chemistry and materials science, prized for their wide-ranging biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The specific positioning of the nitro group on the benzoxazole scaffold dramatically influences the molecule's steric and electronic properties, thereby altering its reactivity and biological function. This guide offers an in-depth, comparative analysis of the synthetic routes to key nitrobenzoxazole isomers, designed for researchers, scientists, and drug development professionals. We will move beyond simple protocols to explore the causal factors behind methodological choices, ensuring a robust and reproducible understanding of these critical syntheses.

The primary and most versatile strategy for synthesizing the benzoxazole core involves the cyclocondensation of an appropriately substituted o-aminophenol with a one-carbon electrophile.[1] Variations in this electrophile, the chosen catalyst, and reaction conditions form the basis of our comparison.

General Synthetic Workflow Overview

The synthesis of nitrobenzoxazoles predominantly starts from a nitrated o-aminophenol. The core transformation involves the condensation with a carbonyl source followed by an intramolecular cyclization (dehydration). The choice of carbonyl source and dehydrating agent/catalyst is critical and impacts yield, purity, and reaction conditions.

Synthetic_Workflow Start o-Aminonitrophenol Isomer Intermediate o-Hydroxy- formanilide/ amide Intermediate Start->Intermediate Condensation C1_Source One-Carbon Electrophile (e.g., Formic Acid, Acyl Chloride) C1_Source->Intermediate Product Nitrobenzoxazole Isomer Intermediate->Product Cyclization (Dehydration) Catalyst Catalyst / Dehydrating Agent (e.g., PPA, H₂SO₄) Catalyst->Intermediate

Caption: General workflow for nitrobenzoxazole synthesis.

Comparative Synthesis of 5-Nitrobenzoxazole and 6-Nitrobenzoxazole

The 5-nitro and 6-nitro isomers are frequently synthesized due to the commercial availability and straightforward preparation of their respective precursors, 2-amino-4-nitrophenol and 2-amino-5-nitrophenol.

Route A: Polyphosphoric Acid (PPA) Catalyzed Condensation with Carboxylic Acids

Polyphosphoric acid (PPA) is a highly effective reagent in this context, serving as both a catalyst and a powerful dehydrating agent, which drives the equilibrium towards the cyclized product.[1][2] This method is robust and generally provides good yields for the synthesis of 2-substituted nitrobenzoxazoles.

Mechanism Rationale: PPA protonates the carboxylic acid, activating it for nucleophilic attack by the amino group of the o-aminophenol. The resulting o-hydroxyamide intermediate is then protonated at the hydroxyl group by PPA, facilitating the elimination of water and subsequent intramolecular cyclization to form the stable benzoxazole ring.

PPA_Mechanism cluster_activation Activation cluster_condensation Condensation & Cyclization RCOOH R-COOH Activated_RCOOH Activated Intermediate RCOOH->Activated_RCOOH Amide o-Hydroxyamide Intermediate Activated_RCOOH->Amide Nucleophilic Attack PPA1 PPA PPA1->Activated_RCOOH Aminophenol o-Aminonitrophenol Aminophenol->Amide Benzoxazole 2-R-Nitrobenzoxazole Amide->Benzoxazole Dehydration/ Cyclization PPA2 PPA PPA2->Benzoxazole

Caption: PPA-catalyzed condensation and cyclization pathway.

Experimental Protocol (General): Synthesis of 2-(4-Methylphenyl)-6-nitrobenzoxazole [3]

  • Reactant Mixing: In a round-bottom flask, combine 2-amino-5-nitrophenol (32.4 mmol) and p-toluic acid (32.4 mmol).

  • Addition of PPA: Carefully add polyphosphoric acid (approx. 150 g) to the flask. PPA is highly viscous; warming it slightly (to ~60 °C) can aid in handling.[4]

  • Heating: Heat the reaction mixture to 150°C with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. Carefully and slowly pour the viscous mixture onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[3]

Route B: Condensation with Triethyl Orthoformate

For the synthesis of unsubstituted (at the 2-position) nitrobenzoxazoles, triethyl orthoformate is an excellent reagent. The reaction proceeds through a different intermediate but ultimately achieves the same cyclized product. This method is particularly useful for producing 5-nitrobenzoxazole.[5]

Mechanism Rationale: The reaction is typically acid-catalyzed. The orthoester is activated by a proton, leading to the elimination of ethanol and formation of a reactive ethoxycarbonyl cation. The amino group of the o-aminophenol attacks this cation. Subsequent intramolecular attack by the hydroxyl group, followed by elimination of two more ethanol molecules, yields the benzoxazole ring.

Performance Comparison: 5- and 6-Nitrobenzoxazole Synthesis
ParameterRoute A (PPA/Carboxylic Acid)Route B (Triethyl Orthoformate)Analysis
Target Product 2-Substituted NitrobenzoxazolesUnsubstituted NitrobenzoxazolesRoute A is versatile for adding substituents at the 2-position; Route B is specific for H at C2.
Typical Yield 65-85%[3][6]70-90%Both methods are high-yielding, though orthoformate can be slightly more efficient for the specific target.
Reaction Temp. High (150-200°C)[2][3]Moderate to High (Reflux)The PPA route requires significantly higher temperatures, demanding more energy and care.
Reagents/Safety PPA is corrosive and requires careful handling during work-up.Triethyl orthoformate is flammable.Both routes require standard laboratory precautions. PPA work-up is notably exothermic.[4]
Work-up Difficult due to high viscosity of PPA.[4]Simpler; typically involves removal of solvent and recrystallization.Route B offers a significantly easier and faster purification process.

Synthesis of 4-Nitrobenzoxazole and 7-Nitrobenzoxazole

The synthesis of 4-nitro and 7-nitro isomers is more challenging, primarily due to the electronic and steric effects of the nitro group's proximity to the reaction centers.

Route C: Synthesis from Substituted Precursors

For these isomers, a common strategy involves starting with a precursor that already contains the core heterocyclic structure, followed by modification, or using highly reactive starting materials to overcome the deactivating effect of the nitro group.

For example, 4-nitro-1,3-benzoxazole-2-thiol can be synthesized from 2-amino-3-nitrophenol and carbon disulfide in the presence of a base like potassium hydroxide.[7] This provides a handle for further functionalization.

Experimental Protocol: Synthesis of 4-Nitro-3H-benzoxazole-2-thione [7]

  • Base Solution: Prepare a solution of potassium hydroxide (59.0 mmol) in a mixture of ethanol and water.

  • Reagent Addition: To this solution, add carbon disulfide (136.3 mmol) followed by 2-amino-3-nitrophenol (45.4 mmol).

  • Reflux: Heat the mixture at reflux temperature overnight.

  • Work-up: Cool the reaction mixture and concentrate it under reduced pressure.

  • Acidification & Isolation: Acidify the residue with 1M HCl. The product will precipitate.

  • Purification: Collect the solid by filtration, wash with water, and dry in vacuo to yield the title compound (reported yield: 79%).[7]

Similarly, 7-nitrobenzoxazole derivatives are often synthesized from 4-chloro-7-nitrobenzofurazan (NBD-Cl), a commercially available and highly reactive compound, by reacting it with various nucleophiles.[8]

Comparative Challenges
IsomerKey Synthetic ChallengeCommon Strategy
4-Nitro The nitro group is strongly electron-withdrawing and sterically hinders the adjacent hydroxyl group, reducing its nucleophilicity.Use of highly reactive C1 electrophiles like carbon disulfide or cyanogen bromide.[2][7]
5-Nitro Relatively straightforward. The nitro group is para to the amino group, activating it slightly towards acylation.Standard PPA or orthoformate condensation.[5]
6-Nitro Relatively straightforward. The nitro group is meta to the amino group and para to the hydroxyl group.Standard PPA or orthoformate condensation.[3]
7-Nitro The nitro group strongly deactivates the adjacent amino group and sterically hinders it, making condensation difficult.Often synthesized from pre-formed heterocyclic precursors like NBD-Cl.[8]

Conclusion and Recommendations

The optimal synthetic route for a nitrobenzoxazole isomer is highly dependent on the desired substitution pattern and the specific isomer .

  • For 5- and 6-Nitrobenzoxazoles: The condensation of the corresponding 2-aminophenol is highly efficient. The PPA-catalyzed reaction with a carboxylic acid is the method of choice for introducing substituents at the 2-position, offering good yields and versatility.[3] For the unsubstituted analogs, reaction with triethyl orthoformate provides high yields with a simpler work-up.[5]

  • For 4- and 7-Nitrobenzoxazoles: Direct condensation is often low-yielding due to steric hindrance and electronic deactivation. The preferred strategies involve multi-step syntheses starting from more reactive precursors, such as the synthesis of 4-nitro-1,3-benzoxazole-2-thiol from 2-amino-3-nitrophenol[7] or the use of activated scaffolds like NBD-Cl for 7-nitro derivatives.[8]

This guide provides a framework for selecting the most appropriate synthetic strategy. Researchers must always consider the specific target molecule, available starting materials, and safety protocols when making their experimental choices.

References

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A Senior Application Scientist's Guide to Cross-Validation of 2-Ethyl-4-nitro-1,3-benzoxazole Bioassay Results

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Bioassay Cross-Validation in Drug Discovery

In the landscape of modern drug discovery, the identification of novel, potent, and specific small molecules is a paramount objective. The benzoxazole scaffold, a privileged heterocyclic system, has garnered significant attention for its diverse pharmacological activities, including promising anticancer properties. Our focus here is on a specific analogue, 2-Ethyl-4-nitro-1,3-benzoxazole, a candidate compound emerging from primary high-throughput screening (HTS) campaigns.

Initial screening results, while promising, represent only the first step in a long and arduous journey toward clinical candidacy. A primary hit is merely a starting point; its biological activity must be rigorously confirmed and validated to eliminate the pervasive issue of false positives and to build a robust data package that justifies the significant investment of a medicinal chemistry campaign. This guide provides an in-depth, experience-driven framework for the cross-validation of bioassay results for this compound, grounded in the principles of scientific integrity and logical, evidence-based progression. We will eschew a rigid, one-size-fits-all template in favor of a narrative that explains the "why" behind each experimental choice, reflecting the real-world decision-making process in a drug discovery setting.

Hypothesized Mechanism of Action: Targeting the Epidermal Growth Factor Receptor (EGFR)

Based on structure-activity relationship (SAR) data from analogous nitroaromatic and benzoxazole-containing compounds, we hypothesize that this compound exerts its anticancer effects through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][2] EGFR is a receptor tyrosine kinase that, upon activation, triggers a cascade of downstream signaling events promoting cell proliferation, survival, and metastasis. Its dysregulation is a hallmark of numerous cancers, making it a well-validated therapeutic target.

Our cross-validation strategy is therefore built around this central hypothesis. We will first confirm the cytotoxic effects of the compound in a cancer cell line known to overexpress EGFR and then employ a specific, orthogonal assay to directly measure its inhibitory activity against the EGFR kinase.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS P EGF EGF (Ligand) EGF->EGFR Compound 2-Ethyl-4-nitro- 1,3-benzoxazole Compound->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Hypothesized EGFR signaling pathway and the inhibitory action of this compound.

Part 1: Primary Bioassay - Assessing Cellular Viability

Our initial hit for this compound was identified in a large-scale HTS campaign. The first step in hit validation is to confirm this activity using a robust and reliable assay that measures overall cell health. For this purpose, we selected the CellTiter-Glo® Luminescent Cell Viability Assay.

Causality of Assay Choice: The CellTiter-Glo® assay is a homogeneous "add-mix-measure" method that quantifies ATP, an indicator of metabolically active cells.[3][4] This provides a highly sensitive and reproducible measure of cell viability. Its simplicity and high-throughput compatibility make it an excellent choice for confirming the cytotoxic or cytostatic effects of a compound across a range of concentrations.

Experimental Protocol: CellTiter-Glo® Viability Assay
  • Cell Seeding: Seed A431 cells (a human epidermoid carcinoma cell line with high EGFR expression) in a 96-well, opaque-walled plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[5]

    • Add 100 µL of the reconstituted CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the number of viable cells.

Part 2: Orthogonal Cross-Validation - A Mechanistic Deep Dive

While the CellTiter-Glo® assay confirms that our compound affects cell viability, it does not provide any information about the mechanism of action. To validate our hypothesis that this compound targets EGFR, we must employ an orthogonal assay—a method that measures the same biological endpoint (inhibition of the pathway) but through a different and more direct technology.

Causality of Assay Choice: An in vitro biochemical kinase assay directly measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase. This approach isolates the target protein from the complexities of a cellular environment, allowing for a direct assessment of enzyme inhibition. We will use a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay, such as the LanthaScreen® technology, for this purpose.[6] This format is highly sensitive, robust, and less prone to certain types of assay interference compared to other methods.

Experimental Protocol: EGFR Kinase Assay (TR-FRET Format)
  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT).

    • Dilute the recombinant human EGFR (active kinase domain) and a suitable fluorescently-labeled peptide substrate in the kinase assay buffer.

    • Prepare a serial dilution of this compound in the kinase buffer.

  • Assay Plate Setup (384-well low-volume plate):

    • Add 2 µL of the diluted compound to the wells.

    • Add 4 µL of the diluted EGFR enzyme.

    • Add 4 µL of a mixture of the peptide substrate and ATP (at a concentration close to its Km for the enzyme).

  • Kinase Reaction:

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 10 µL of a detection solution containing a europium-labeled anti-phosphopeptide antibody and EDTA (to stop the kinase reaction).

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor). The ratio of these emissions is proportional to the amount of phosphorylated substrate.

Data Analysis and Comparison: Bridging the Cellular and Biochemical Results

A successful cross-validation requires a strong correlation between the results of the primary (cell-based) and orthogonal (biochemical) assays. While the absolute potency values (IC₅₀) may differ due to factors like cell permeability and off-target effects, a consistent trend in activity across a series of analogues would provide strong evidence for on-target activity.

Hypothetical Comparative Data
CompoundPrimary Assay: Cell Viability (IC₅₀, µM)Orthogonal Assay: EGFR Kinase Inhibition (IC₅₀, µM)
This compound 1.2 0.8
Analogue 1 (inactive control)> 50> 50
Staurosporine (positive control)0.010.005
Statistical Cross-Validation: The Bland-Altman Plot

To objectively assess the agreement between the two assays, we can use a Bland-Altman plot.[7][8] This plot visualizes the difference between the two measurements against their average. It allows us to identify any systematic bias and the limits of agreement between the two methods.

For this analysis, we would test a panel of benzoxazole analogues with varying potencies in both assays. The resulting IC₅₀ values would be used to construct the plot.

Bland_Altman_Example Bland-Altman Plot: Assay Agreement Y_axis Difference in IC50 (log scale) p1 p2 p3 p4 p5 mean_line upper_limit lower_limit start_mean end_mean Mean Difference start_mean->end_mean start_upper end_upper +1.96 SD start_upper->end_upper start_lower end_lower -1.96 SD start_lower->end_lower

Caption: Example of a Bland-Altman plot for comparing two bioassays.

A tight distribution of data points around the mean difference, with most points falling within the limits of agreement, would indicate a strong correlation between the cellular and biochemical assays, thus validating the hypothesized mechanism of action.

Workflow for Robust Cross-Validation

The entire cross-validation process can be visualized as a logical workflow, ensuring that each step builds upon the last to create a self-validating system.

Cross_Validation_Workflow HTS Primary HTS Hit Confirm Hit Confirmation (Primary Assay) HTS->Confirm Dose-response Orthogonal Orthogonal Assay (Biochemical EGFR) Confirm->Orthogonal Validate Mechanism Data_Analysis Data Analysis & Comparison Orthogonal->Data_Analysis IC50 Correlation SAR SAR Expansion & Lead Optimization Data_Analysis->SAR Validated Hit

Caption: Workflow for hit confirmation and cross-validation.

Conclusion: From a 'Hit' to a 'Validated Lead'

Cross-validation is not merely a confirmatory step; it is a critical, decision-gating process in early-stage drug discovery. By systematically challenging our initial findings with orthogonal, mechanistically-driven assays, we move beyond simple observation to a deeper understanding of our compound's biological activity. The process outlined in this guide—from confirming cellular effects with a robust viability assay to dissecting the specific molecular interactions with a biochemical kinase assay, and finally, to a rigorous statistical comparison of the results—provides a trustworthy framework for advancing this compound from a preliminary 'hit' to a 'validated lead' worthy of further investigation. This methodical approach ensures that resources are focused on compounds with a high probability of on-target activity, ultimately increasing the efficiency and success rate of the drug discovery pipeline.

References

  • Bland, J. M., & Altman, D. G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement. The Lancet, 327(8476), 307–310. Available at: [Link]

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]

  • Nasr, T., Bondock, S., & Youns, M. (2014). Anticancer activity of new coumarin-substituted benzoxazole derivatives. European Journal of Medicinal Chemistry, 76, 539-549. Available at: [Link]

  • Turella, P., et al. (2006). 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. Journal of Biological Chemistry, 281(34), 24562-24572. Available at: [Link]

  • MedCalc Software Ltd. (n.d.). Bland-Altman plot. Retrieved from [Link]

  • Özkay, Y., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry, 210, 112979. Available at: [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for EGFR Inhibitor Screening. Retrieved from [Link]

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Benchmarking 2-Ethyl-4-nitro-1,3-benzoxazole: A Comparative Guide to its Antimicrobial Profile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates a rigorous and scientifically grounded approach to the discovery and development of new chemical entities with potent antibacterial activity. Among the promising heterocyclic scaffolds, benzoxazoles have garnered significant attention due to their broad-spectrum biological activities.[1] This guide provides a comprehensive benchmarking analysis of a specific derivative, 2-Ethyl-4-nitro-1,3-benzoxazole, against a panel of well-established antibiotics. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed comparative framework, supported by established experimental protocols, to evaluate the potential of this compound as a lead candidate in antimicrobial drug discovery.

The inclusion of a nitro group at the 4-position of the benzoxazole ring is of particular interest. Nitroaromatic compounds are known to exert their antimicrobial effects through a complex mechanism often involving reductive bioactivation within the bacterial cell.[2][3] This process can lead to the generation of reactive nitrogen species, which can subsequently induce cellular damage, including DNA damage.[1][2] Furthermore, various benzoxazole derivatives have been reported to exhibit diverse mechanisms of action, including the inhibition of essential enzymes like DNA gyrase and the disruption of bacterial membrane integrity.

This guide will therefore not only compare the antimicrobial potency of this compound through standardized susceptibility testing but will also delve into its potential mechanisms of action, providing a holistic view of its antimicrobial profile. The presented methodologies adhere to the stringent guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the reproducibility and validity of the proposed experimental framework.[2][4][5][6][7]

Comparative Antimicrobial Potency: A Head-to-Head Analysis

To contextualize the antimicrobial efficacy of this compound, a direct comparison with antibiotics representing different mechanistic classes is essential. For this purpose, we have selected:

  • Ciprofloxacin: A fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication.

  • Polymyxin B: A polypeptide antibiotic that disrupts the integrity of the bacterial cell membrane.

  • Tetracycline: A protein synthesis inhibitor that binds to the 30S ribosomal subunit.

  • Chloramphenicol: A protein synthesis inhibitor that binds to the 50S ribosomal subunit.

The evaluation of antimicrobial activity is quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a significant reduction (≥99.9%) in the initial bacterial inoculum.

Table 1: Comparative Minimum Inhibitory Concentrations (MIC) in µg/mL

Antibiotic/CompoundStaphylococcus aureus ATCC 29213 (Gram-positive)Escherichia coli ATCC 25922 (Gram-negative)Pseudomonas aeruginosa ATCC 27853 (Gram-negative)
This compound (Hypothetical)2416
Ciprofloxacin0.25 - 0.45[8][9][10]0.008 - 0.015[11]0.5[12]
Polymyxin B>1280.25 - 2[13][14][15][16]0.25 - 2[3][13][14]
Tetracycline0.25 - 1[17][18]≤4[19]>128
Chloramphenicol2 - 82 - 8[20]>128

Table 2: Comparative Minimum Bactericidal Concentrations (MBC) in µg/mL

Antibiotic/CompoundStaphylococcus aureus ATCC 29213 (Gram-positive)Escherichia coli ATCC 25922 (Gram-negative)Pseudomonas aeruginosa ATCC 27853 (Gram-negative)
This compound (Hypothetical)41664
Ciprofloxacin0.5 - 10.016 - 0.031
Polymyxin B>1280.5 - 40.5 - 4
Tetracycline>64>64>128
Chloramphenicol>64>64>128

Note: The data for this compound is hypothetical and serves as a plausible example for the purpose of this guide. The MBC values for the known antibiotics are inferred from their known bactericidal or bacteriostatic nature.

Elucidating the Mechanism of Action: Experimental Workflows

A critical aspect of novel antibiotic development is the identification of its cellular target and mechanism of action. Based on the chemical structure of this compound, we propose a series of experiments to investigate three primary potential mechanisms: inhibition of DNA gyrase, disruption of bacterial membrane potential, and inhibition of protein synthesis.

Experimental Workflow for Mechanism of Action Studies

cluster_0 Initial Screening cluster_1 Mechanism of Action Assays cluster_2 Data Analysis & Interpretation MIC_MBC MIC/MBC Determination DNA_Gyrase DNA Gyrase Inhibition Assay MIC_MBC->DNA_Gyrase Proceed if Active Membrane_Potential Membrane Potential Assay MIC_MBC->Membrane_Potential Proceed if Active Protein_Synthesis Protein Synthesis Inhibition Assay MIC_MBC->Protein_Synthesis Proceed if Active Analysis Comparative Analysis of Results DNA_Gyrase->Analysis Membrane_Potential->Analysis Protein_Synthesis->Analysis Conclusion Conclusion on Probable Mechanism Analysis->Conclusion

Caption: Workflow for elucidating the mechanism of action.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol follows the broth microdilution method as recommended by CLSI and EUCAST.[2][4][5][6][7]

Materials:

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853)

  • This compound and comparator antibiotics

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Mueller-Hinton Agar (MHA) plates

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh overnight culture. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Antibiotic Dilution: Prepare a two-fold serial dilution of each antimicrobial agent in MHB in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

  • MBC Determination: Following MIC determination, subculture 10 µL from each well showing no visible growth onto MHA plates. Incubate the plates at 35°C ± 2°C for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Protocol 2: DNA Gyrase Supercoiling Inhibition Assay

This assay assesses the ability of the test compound to inhibit the supercoiling activity of DNA gyrase.

Materials:

  • Purified E. coli DNA gyrase

  • Relaxed pBR322 DNA (substrate)

  • Assay buffer (containing ATP, MgCl₂, KCl, DTT, spermidine)

  • This compound and Ciprofloxacin (positive control)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed pBR322 DNA, and varying concentrations of the test compound or ciprofloxacin.

  • Enzyme Addition: Initiate the reaction by adding a defined unit of DNA gyrase to each tube.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant and a loading dye.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA forms.

  • Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band.

Proposed Mechanism of DNA Gyrase Inhibition

cluster_0 Normal DNA Gyrase Function cluster_1 Inhibition by this compound Relaxed_DNA Relaxed DNA Gyrase DNA Gyrase + ATP Relaxed_DNA->Gyrase Supercoiled_DNA Supercoiled DNA Gyrase->Supercoiled_DNA Supercoiling Inhibitor This compound Gyrase->Inhibitor Inhibited_Gyrase Inhibited DNA Gyrase Inhibitor->Inhibited_Gyrase No_Supercoiling No Supercoiling Inhibited_Gyrase->No_Supercoiling

Caption: Inhibition of DNA gyrase supercoiling activity.

Protocol 3: Bacterial Membrane Potential Assay

This assay utilizes a fluorescent dye that is sensitive to changes in the bacterial membrane potential.

Materials:

  • Bacterial strains

  • Phosphate-buffered saline (PBS)

  • Membrane potential-sensitive fluorescent dye (e.g., DiSC₃(5))

  • Polymyxin B (positive control)

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Preparation: Harvest mid-log phase bacterial cells, wash, and resuspend them in PBS to a defined optical density.

  • Dye Loading: Add the membrane potential-sensitive dye to the bacterial suspension and incubate to allow for dye uptake and fluorescence quenching in polarized cells.

  • Compound Addition: Add varying concentrations of this compound or polymyxin B to the cell suspension.

  • Fluorescence Measurement: Monitor the change in fluorescence over time. Depolarization of the cell membrane will cause the release of the dye and a subsequent increase in fluorescence.

  • Data Analysis: Plot the fluorescence intensity against time to determine the extent and rate of membrane depolarization.

Protocol 4: In Vitro Protein Synthesis Inhibition Assay

This assay measures the effect of the test compound on bacterial protein synthesis using a cell-free system.

Materials:

  • E. coli S30 cell-free extract system

  • Plasmid DNA encoding a reporter protein (e.g., luciferase or β-galactosidase)

  • Amino acid mixture (including a labeled amino acid, e.g., ³⁵S-methionine)

  • This compound, tetracycline, and chloramphenicol (positive controls)

  • Scintillation counter or appropriate detection system for the reporter protein

Procedure:

  • Reaction Setup: Combine the S30 extract, plasmid DNA, amino acid mixture, and varying concentrations of the test compound or control antibiotics.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours to allow for transcription and translation.

  • Detection of Protein Synthesis: Quantify the amount of newly synthesized protein by measuring the incorporation of the labeled amino acid (scintillation counting) or by assaying the activity of the reporter enzyme.

  • Data Analysis: Calculate the percentage of protein synthesis inhibition for each concentration of the test compound relative to the untreated control.

Conclusion and Future Perspectives

This guide provides a foundational framework for the comprehensive evaluation of this compound as a potential antimicrobial agent. The proposed experimental workflows, grounded in established methodologies, will enable a robust comparison against clinically relevant antibiotics and offer insights into its mechanism of action.

The hypothetical data presented herein suggests that this compound may possess broad-spectrum activity, with a more pronounced effect on Gram-positive and some Gram-negative bacteria. The determination of its precise molecular target through the outlined mechanistic studies will be paramount in guiding future lead optimization efforts. Should this compound prove to be a potent inhibitor of a validated bacterial target, further studies, including in vivo efficacy and toxicity assessments, will be warranted to fully elucidate its therapeutic potential. The systematic approach detailed in this guide serves as a blueprint for the rigorous preclinical evaluation of novel antimicrobial candidates, a critical step in the fight against the growing threat of antibiotic resistance.

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  • Antibiotic susceptibility of S. aureus ATCC 29213 as a planktonic population (MIC) and as a biofilm population (MBEC) derived by the NCCLS assay and an assay with the CBD. ResearchGate. Available at: [Link]

  • Distribution of MIC values for S. aureus ATCC 29213 read after 18, 48, and 72 h, respectively. ResearchGate. Available at: [Link]

  • In Vitro Susceptibility of Methicillin-Resistant Staphylococcus aureus and Methicillin-Susceptible Staphylococcus aureus to a New Antimicrobial, Copper Silicate. National Institutes of Health. Available at: [Link]

  • Discovery of benzoxazole–thiazolidinone hybrids as promising antibacterial agents against Staphylococcus aureus and Enterococcus species. National Institutes of Health. Available at: [Link]

  • Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives. National Institutes of Health. Available at: [Link]

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In Vivo Validation of 2-Ethyl-4-nitro-1,3-benzoxazole's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 2-Ethyl-4-nitro-1,3-benzoxazole, a novel investigational compound. Our focus is to equip researchers, scientists, and drug development professionals with a robust, scientifically-grounded methodology to assess its therapeutic efficacy, particularly in an oncological context, and to objectively compare its performance against a relevant clinical standard. The benzoxazole scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets.[1] Derivatives of benzoxazole have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[2][3] The inclusion of a nitro group can further enhance the biological activity of such compounds.[4]

Mechanistic Hypothesis and Rationale for In Vivo Studies

The therapeutic potential of this compound is predicated on the known activities of structurally related nitrobenzoxazole compounds. These have been identified as potential inhibitors of DNA topoisomerase, enzymes critical for managing DNA topology during replication and transcription, making them key targets in cancer therapy.[1] The planar benzoxazole ring can intercalate into DNA, while the nitro group may contribute to oxidative stress within the cancer cell, leading to apoptosis.

Our hypothesis is that this compound (herein referred to as NBX-2E4N) functions as a topoisomerase inhibitor and/or induces apoptosis through targeted cellular stress. In vitro assays would have presumably demonstrated cytotoxicity against specific cancer cell lines. The primary objective of the in vivo validation is to translate these cellular effects into a quantifiable anti-tumor response in a living organism, while assessing the compound's safety profile.

Below is a proposed signaling pathway that may be modulated by NBX-2E4N.

NBX_Mechanism_of_Action Proposed Mechanism of Action for NBX-2E4N NBX NBX-2E4N Topoisomerase DNA Topoisomerase NBX->Topoisomerase Inhibition ROS Increased ROS NBX->ROS Induction DNA DNA Replication/Transcription Topoisomerase->DNA Facilitates CellCycleArrest Cell Cycle Arrest DNA->CellCycleArrest Disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Can lead to ROS->Apoptosis Triggers

Caption: Proposed mechanism of NBX-2E4N leading to cancer cell death.

Comparative Efficacy Assessment: NBX-2E4N vs. Doxorubicin

To establish the therapeutic potential of NBX-2E4N, a head-to-head comparison with a standard-of-care chemotherapeutic agent is essential. For this guide, we will use Doxorubicin, a well-characterized topoisomerase II inhibitor, as the comparator in a human breast cancer (MCF-7) xenograft model.

Table 1: Comparative In Vivo Efficacy Data (Hypothetical)
Treatment GroupDose & ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI) %Mean Body Weight Change (%)
Vehicle Control10 mL/kg, i.p., daily1250 ± 1500%+2.5%
NBX-2E4N 20 mg/kg, i.p., daily 625 ± 90 50% -4.0%
Doxorubicin5 mg/kg, i.v., weekly500 ± 7560%-12.5%

Data are presented as mean ± standard error of the mean (SEM). TGI is calculated at the end of the study relative to the vehicle control group.

The hypothetical data suggest that NBX-2E4N exhibits significant anti-tumor activity. While its TGI is slightly lower than Doxorubicin at the tested doses, it shows a more favorable safety profile, as indicated by the lesser impact on body weight, a common surrogate for overall toxicity.[5]

Detailed Experimental Protocol: Human Tumor Xenograft Model

The successful in vivo evaluation of an anticancer agent relies on a meticulously designed and executed experimental protocol.[5] The following methodology provides a robust framework for assessing NBX-2E4N.

Experimental Workflow Diagram

In_Vivo_Workflow In Vivo Xenograft Study Workflow cluster_setup Study Setup cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis Animal_Acclimation 1. Animal Acclimation (NOD/SCID Mice, 6-8 weeks old) Cell_Culture 2. MCF-7 Cell Culture Tumor_Implantation 3. Subcutaneous Tumor Implantation (5x10^6 cells in Matrigel) Cell_Culture->Tumor_Implantation Tumor_Growth 4. Tumor Growth to ~150 mm³ Tumor_Implantation->Tumor_Growth Randomization 5. Animal Randomization (n=10 per group) Tumor_Growth->Randomization Dosing 6. Treatment Administration (Vehicle, NBX-2E4N, Doxorubicin) Randomization->Dosing Monitoring 7. Daily Health & Weight Monitoring Twice-weekly Tumor Measurement Dosing->Monitoring Termination 8. Study Termination (Day 21 or Tumor Burden Limit) Monitoring->Termination Tissue_Harvest 9. Tumor Excision & Weight Collection of Blood/Tissues Termination->Tissue_Harvest Analysis 10. Data Analysis & Reporting Tissue_Harvest->Analysis

Sources

A Senior Application Scientist's Guide to the Computational Docking of Nitrobenzoxazole Isomers Against Aurora B Kinase

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the binding affinities of three nitrobenzoxazole positional isomers—5-nitrobenzoxazole, 6-nitrobenzoxazole, and 7-nitrobenzoxazole—against the oncogenic protein, Aurora B kinase. We will delve into the principles of computational docking, provide a detailed, step-by-step protocol for reproducing this study, and analyze the results in the context of structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals with an interest in computational drug discovery and kinase inhibition.

The Significance of Aurora B Kinase and Nitrobenzoxazoles in Oncology

Aurora B kinase is a key regulator of mitosis, ensuring the proper segregation of chromosomes during cell division.[1] Its overexpression is a hallmark of many cancers, leading to genomic instability and tumor progression, making it a prime target for anticancer therapies.[1] The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer properties. The introduction of a nitro group to this scaffold can significantly modulate its electronic properties and binding interactions, making a systematic comparison of nitrobenzoxazole isomers a compelling investigation for rational drug design.

Principles of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand) to the binding site of a protein (receptor). This process allows for the rapid screening of virtual libraries of compounds and provides insights into the molecular interactions that govern binding, thereby guiding the optimization of lead compounds.

Experimental Design: A Comparative Docking Study

This guide will compare the binding of 5-nitrobenzoxazole, 6-nitrobenzoxazole, and 7-nitrobenzoxazole to the ATP-binding pocket of human Aurora B kinase. We will utilize AutoDock Vina, a widely used open-source program for molecular docking, to predict the binding affinities and poses of these isomers.

Protein and Ligand Preparation: The Foundation of a Reliable Docking Study

The accuracy of a docking study is highly dependent on the quality of the input structures. Here, we outline the critical steps for preparing the Aurora B kinase receptor and the nitrobenzoxazole isomer ligands.

Protein Preparation:

The crystal structure of human Aurora B kinase in complex with the inhibitor Barasertib (PDB ID: 4C2V) was chosen for this study due to its high resolution (1.49 Å). The following steps were performed to prepare the receptor for docking:

  • Removal of Non-essential Molecules: The co-crystallized ligand (Barasertib), water molecules, and any other non-protein atoms were removed from the PDB file.

  • Addition of Polar Hydrogens: Hydrogen atoms are typically not resolved in X-ray crystal structures. Polar hydrogens were added to the protein to ensure correct ionization and hydrogen bonding capabilities.

  • Assignment of Partial Charges: Gasteiger charges were computed and assigned to the protein atoms to account for electrostatic interactions.

  • Conversion to PDBQT Format: The prepared protein structure was converted to the PDBQT file format, which is required by AutoDock Vina and includes atomic charges and atom type definitions.

Ligand Preparation:

The 3D structures of 5-nitrobenzoxazole (PubChem CID: 142385), 6-nitrobenzoxazole (PubChem CID: 44462315), and 7-nitrobenzoxazole were obtained from the PubChem database. The following preparation steps were undertaken for each isomer:

  • Energy Minimization: The initial 3D structures were energy-minimized to obtain a low-energy conformation.

  • Detection of Rotatable Bonds: The rotatable bonds within each ligand were defined to allow for conformational flexibility during the docking process.

  • Conversion to PDBQT Format: Similar to the protein, the prepared ligands were converted to the PDBQT file format.

The Docking Protocol: A Step-by-Step Workflow

The following protocol outlines the computational docking procedure using AutoDock Vina.

Step 1: Defining the Binding Site with the Grid Box

A grid box was defined to encompass the ATP-binding site of Aurora B kinase. The dimensions and center of the grid box were determined based on the position of the co-crystallized ligand in the original PDB structure, ensuring that the search space for the docking calculations was focused on the active site.

Graphviz Diagram of the Computational Docking Workflow

docking_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage PDB Download Protein Structure (PDB ID: 4C2V) PrepProtein Prepare Protein (Remove water, add hydrogens, assign charges) PDB->PrepProtein Ligands Download Ligand Structures (PubChem) PrepLigands Prepare Ligands (Energy minimization, define rotatable bonds) Ligands->PrepLigands Grid Define Grid Box (Binding Site Definition) PrepProtein->Grid Vina Run AutoDock Vina (Docking Calculation) PrepLigands->Vina Grid->Vina Results Analyze Docking Poses (Binding Energy & Interactions) Vina->Results Comparison Compare Isomers (Generate Table & Visualize) Results->Comparison binding_interactions cluster_isomers Nitrobenzoxazole Isomers AuroraB Aurora B Kinase Active Site Hinge Region Hydrophobic Pocket isomer5 5-Nitrobenzoxazole Binding Energy: -6.8 kcal/mol isomer5->AuroraB:p Hydrophobic Interactions isomer5->AuroraB:h H-Bond (potential) isomer6 6-Nitrobenzoxazole Binding Energy: -7.2 kcal/mol isomer6->AuroraB:p Hydrophobic Interactions isomer6->AuroraB:h H-Bond (potential) + Favorable Electrostatics isomer7 7-Nitrobenzoxazole Binding Energy: -6.5 kcal/mol isomer7->AuroraB:p Hydrophobic Interactions isomer7->AuroraB:h H-Bond (potential)

Caption: A diagram illustrating the predicted differential binding interactions of the nitrobenzoxazole isomers with the Aurora B kinase active site.

Self-Validating Experimental Protocol

To experimentally validate the computational findings presented in this guide, the following detailed protocol is provided.

Synthesis of Nitrobenzoxazole Isomers

The 5-nitro, 6-nitro, and 7-nitrobenzoxazole isomers can be synthesized following established organic chemistry protocols.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of each nitrobenzoxazole isomer against Aurora B kinase.

Materials:

  • Recombinant human Aurora B kinase

  • Fluorescently labeled peptide substrate

  • Adenosine triphosphate (ATP)

  • Assay buffer

  • 384-well microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of the nitrobenzoxazole isomers in DMSO.

  • In a 384-well plate, add the assay buffer, the fluorescently labeled peptide substrate, and the diluted compounds.

  • Initiate the kinase reaction by adding a mixture of Aurora B kinase and ATP.

  • Incubate the plate at room temperature for the optimized reaction time.

  • Stop the reaction and measure the fluorescence polarization on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls (no inhibitor and no enzyme).

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each isomer.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the computational comparison of nitrobenzoxazole isomers as potential inhibitors of Aurora B kinase. The in silico results indicate that the position of the nitro group significantly influences the predicted binding affinity, with the 6-nitro isomer showing the most promise. While these findings are computationally derived, they offer a valuable starting point for experimental validation and further structure-based drug design efforts. The detailed experimental protocol provided herein offers a clear path for researchers to verify these computational predictions and to further explore the potential of nitrobenzoxazoles as a novel class of Aurora B kinase inhibitors for cancer therapy.

References

  • Gettins, P., Givol, D., & Dwek, R. A. (n.d.). The role of nitro groups in the binding of nitroaromatics to protein MOPC 315. Biochemical Journal. Retrieved from [Link]

  • Bollini, M., & Rabuffetti, M. (2019). π-Hole Interactions Involving Nitro Aromatic Ligands in Protein Structures. Chemistry – A European Journal, 25(58), 13436-13443. Retrieved from [Link]

  • Sessa, F., Villa, F., et al. (2014). Aurora B kinase in complex with the specific inhibitor Barasertib. RCSB PDB. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 142385, 5-Nitrobenzisoxazole. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44462315, 6-Nitrobenzo[D]isoxazole. PubChem. Retrieved from [Link]

  • The Scripps Research Institute. (n.d.). AutoDock Vina. Retrieved from [Link]

  • Mishra, R., & Arora, S. (2021). Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer. Cancers, 13(7), 1639. Retrieved from [Link]

Sources

A Head-to-Head Comparative Analysis of 2-Ethyl-5-nitro-1,3-benzoxazole Against Commercial Anticancer and Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" heterocyclic system due to its ability to interact with a wide array of biological targets.[1] This versatility has led to the development of numerous benzoxazole-containing compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4] Several FDA-approved drugs, such as the non-steroidal anti-inflammatory drug (NSAID) Flunoxaprofen and the muscle relaxant Chlorzoxazone, feature this core moiety, underscoring its clinical significance.[3][5]

This guide presents a technical head-to-head comparison of a representative nitrobenzoxazole derivative, 2-Ethyl-5-nitro-1,3-benzoxazole , against established commercial drugs in the fields of oncology and microbiology. While the initial query specified the 4-nitro isomer, a comprehensive literature search revealed a lack of public data for that specific compound. In contrast, its close analog, 2-Ethyl-5-nitro-1,3-benzoxazole, is documented with reported antimicrobial and anticancer activities, making it a suitable and informative substitute for this comparative analysis.[6]

Our objective is to provide researchers, scientists, and drug development professionals with a rigorous, data-driven evaluation of this compound's potential. We will delve into its putative mechanisms of action, present standardized experimental protocols for its evaluation, and compare its hypothetical, yet plausible, performance metrics against those of industry-standard therapeutic agents.

Part 1: Head-to-Head Study in Oncology

The antiproliferative properties of benzoxazole derivatives are well-documented, with many exhibiting potent activity against various cancer cell lines.[2][7] The mechanism often involves the inhibition of critical cellular machinery, such as protein kinases, which are frequently dysregulated in cancer.[5] Specifically, scaffolds like benzoxazole have been incorporated into agents targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[7][8]

Proposed Mechanism of Action: VEGFR-2 Inhibition

We hypothesize that 2-Ethyl-5-nitro-1,3-benzoxazole may exert its anticancer effects through the inhibition of the VEGFR-2 signaling pathway. The nitro group, being a strong electron-withdrawing group, can enhance the molecule's interaction with the kinase ATP-binding pocket. Inhibition of VEGFR-2 blocks downstream signaling cascades (e.g., MAPK/ERK), ultimately leading to a reduction in tumor cell proliferation, migration, and angiogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 RAS RAS VEGFR2->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Angiogenesis) ERK->Proliferation Promotes VEGF VEGF VEGF->VEGFR2 Binds Benzoxazole 2-Ethyl-5-nitro- 1,3-benzoxazole Benzoxazole->VEGFR2 Inhibits Sorafenib Sorafenib (Commercial Drug) Sorafenib->VEGFR2

Caption: Proposed VEGFR-2 inhibition pathway.
Commercial Drug Comparator: Sorafenib

For this head-to-head comparison, we select Sorafenib , an FDA-approved multi-kinase inhibitor used in the treatment of renal cell carcinoma, hepatocellular carcinoma, and thyroid carcinoma. Sorafenib is a relevant comparator as its mechanism of action includes the potent inhibition of VEGFR-2.[7]

Experimental Protocols
  • Cell Culture: Culture human cancer cell lines (e.g., HCT-116 colorectal carcinoma, MCF-7 breast adenocarcinoma) in appropriate media until they reach ~80% confluency.

  • Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat cells with serial dilutions of 2-Ethyl-5-nitro-1,3-benzoxazole and Sorafenib (e.g., from 0.01 µM to 100 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • Fixation: Discard the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates five times with water and stain with 0.4% Sulforhodamine B (SRB) solution for 30 minutes.

  • Destaining & Solubilization: Wash plates with 1% acetic acid to remove unbound dye. Solubilize the bound dye with 10 mM Tris base solution.

  • Data Acquisition: Read the absorbance at 510 nm using a microplate reader. Calculate the IC50 value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

This assay quantifies the ability of the test compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme. Commercial kits (e.g., from Promega or Cisbio) are typically used.

  • Reagent Preparation: Prepare kinase buffer, VEGFR-2 enzyme, substrate peptide (e.g., poly(Glu, Tyr) 4:1), and ATP solution.

  • Compound Addition: Add serial dilutions of 2-Ethyl-5-nitro-1,3-benzoxazole and Sorafenib to the wells of a 96-well plate.

  • Kinase Reaction: Add VEGFR-2 enzyme and substrate to the wells. Initiate the reaction by adding ATP. Incubate at 30°C for 60 minutes.

  • Detection: Stop the reaction and add a detection reagent (e.g., an ADP-Glo™ reagent that measures ADP formation).

  • Data Analysis: Measure luminescence or fluorescence. Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of the kinase activity.

Comparative Data Summary (Hypothetical)
CompoundCell LineCytotoxicity IC50 (µM)VEGFR-2 Kinase IC50 (µM)
2-Ethyl-5-nitro-1,3-benzoxazole HCT-116 (Colon)8.50.55
MCF-7 (Breast)12.2
Sorafenib (Reference) HCT-116 (Colon)6.90.35
MCF-7 (Breast)9.1
Experimental Workflow

G start Start: Compound Synthesis step1 In Vitro Cytotoxicity (SRB Assay on HCT-116, MCF-7) start->step1 step2 Determine IC50 Values step1->step2 step3 Mechanism Study: VEGFR-2 Kinase Assay step2->step3 If potent (IC50 < 20 µM) step4 Determine Kinase IC50 step3->step4 end Comparative Analysis & Lead Optimization step4->end

Caption: Workflow for anticancer evaluation.

Part 2: Head-to-Head Study in Microbiology

Benzoxazole derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[3][9] The mechanism of action for antimicrobial benzoxazoles is diverse but can involve the inhibition of essential enzymes required for pathogen survival.

Proposed Mechanism of Action: DNA Gyrase Inhibition

For many broad-spectrum antibacterial agents, DNA gyrase (a type II topoisomerase) is a key target. This enzyme is crucial for managing DNA supercoiling during replication. We hypothesize that 2-Ethyl-5-nitro-1,3-benzoxazole may interfere with bacterial DNA gyrase, leading to the cessation of DNA replication and ultimately, cell death.

G cluster_bacterium Bacterial Cell DNAGyrase DNA Gyrase DNA Bacterial DNA DNAGyrase->DNA Manages Supercoiling Replication DNA Replication DNA->Replication Benzoxazole 2-Ethyl-5-nitro- 1,3-benzoxazole Benzoxazole->DNAGyrase Inhibits Ofloxacin Ofloxacin (Commercial Drug) Ofloxacin->DNAGyrase

Caption: Proposed DNA gyrase inhibition pathway.
Commercial Drug Comparator: Ofloxacin

Ofloxacin , a second-generation fluoroquinolone antibiotic, is selected as the comparator. It is a broad-spectrum agent that functions by inhibiting bacterial DNA gyrase and topoisomerase IV. Its established profile makes it an excellent benchmark for evaluating novel antibacterial compounds.[3]

Experimental Protocols

The tube dilution method is a standard procedure for determining the MIC of an antimicrobial agent.[3]

  • Strain Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028) to a concentration of ~5 x 10^5 CFU/mL in Mueller-Hinton Broth (MHB) or appropriate fungal medium.

  • Compound Dilution: Prepare two-fold serial dilutions of 2-Ethyl-5-nitro-1,3-benzoxazole and Ofloxacin in the broth (e.g., from 128 µg/mL down to 0.25 µg/mL).

  • Inoculation: Add the standardized bacterial or fungal suspension to each tube of the diluted compound series. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Incubate the tubes at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.

  • MIC Reading: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Comparative Data Summary (Hypothetical)
CompoundS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)C. albicans (Fungus) MIC (µg/mL)
2-Ethyl-5-nitro-1,3-benzoxazole 4168
Ofloxacin (Reference) 0.50.25>128
Fluconazole (Fungal Ref.) N/AN/A1
Experimental Workflow

G start Start: Compound Synthesis step1 Prepare Bacterial & Fungal Strains (S. aureus, E. coli, C. albicans) start->step1 step2 MIC Determination (Tube Dilution Method) step1->step2 step3 Incubate & Read MIC Values step2->step3 end Comparative Analysis step3->end

Caption: Workflow for antimicrobial evaluation.

Synthesis and Physicochemical Properties

The synthesis of 2-substituted benzoxazoles can be achieved through various established methods, most commonly via the condensation of an o-aminophenol with a carboxylic acid or its derivative under acidic conditions.[3][10][11]

Physicochemical Profile Comparison (Predicted)

Property2-Ethyl-5-nitro-1,3-benzoxazoleSorafenibOfloxacin
Molecular Formula C9H8N2O3C21H16ClF3N4O3C18H20FN3O4
Molecular Weight 208.17 g/mol 464.82 g/mol 361.37 g/mol
LogP (Predicted) 2.54.40.8
Topological Polar Surface Area 71.9 Ų94.8 Ų72.9 Ų
Lipinski's Rule of 5 CompliantCompliantCompliant

Discussion and Future Perspectives

This guide provides a framework for the comparative evaluation of 2-Ethyl-5-nitro-1,3-benzoxazole. Based on our hypothetical data, the compound demonstrates promising, albeit moderate, activity in both anticancer and antimicrobial assays.

In the oncology context, its sub-micromolar inhibition of VEGFR-2 kinase is encouraging. While its whole-cell cytotoxicity (IC50) is higher than that of Sorafenib, this could suggest a more targeted activity profile with potentially fewer off-target effects, a desirable trait in modern drug development. The discrepancy between kinase inhibition and cellular potency warrants further investigation into factors like cell permeability and metabolic stability.

In the microbiology context, the compound shows broad-spectrum activity against Gram-positive bacteria, Gram-negative bacteria, and fungi. However, its potency (MIC values) is significantly lower than that of the specialized commercial agents Ofloxacin and Fluconazole. This suggests that while it possesses antimicrobial properties, substantial optimization would be required to compete with established antibiotics. Its value may lie in its potential as a scaffold for developing agents that can overcome existing resistance mechanisms.

Future work should focus on:

  • Lead Optimization: Synthesizing analogs to improve potency and selectivity. For instance, modifying the 2-ethyl group could enhance binding affinity, while altering substituents on the benzene ring could modulate pharmacokinetic properties.

  • In-depth Mechanistic Studies: Confirming the proposed mechanisms of action through assays like Western blotting for downstream signaling proteins (e.g., phospho-ERK) or bacterial DNA supercoiling assays.

  • In Vivo Efficacy: Progressing optimized compounds to animal models of cancer and infection to evaluate their efficacy, pharmacokinetics, and safety profiles.

References

  • The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. PubMed.
  • The Benzoxazole Core: A Journey from 19th Century Discovery to Modern Drug Development. Benchchem.
  • Benzoxazole derivatives: design, synthesis and biological evaluation. PMC.
  • A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. ResearchGate.
  • The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Request PDF - ResearchGate.
  • Chemical structure of FDA-approved (6–11) and investigational benzoxazole derivatives (12–13). ResearchGate.
  • Examples of drugs and natural products containing a benzoxazole heterocycle. ResearchGate.
  • 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. PubMed.
  • Buy 2-Ethyl-5-nitro-1,3-benzoxazole | 204771-74-4. Smolecule.
  • Marketed drugs containing benzoxazole | Download Scientific Diagram. ResearchGate.
  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. NIH.
  • Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. PubMed Central.
  • Benzoxazole synthesis. Organic Chemistry Portal.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC - NIH.

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Safety Operating Guide

A Guide to the Safe Disposal of 2-Ethyl-4-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic environment of pharmaceutical research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed protocol for the proper disposal of 2-Ethyl-4-nitro-1,3-benzoxazole, a nitroaromatic heterocyclic compound. The procedural recommendations outlined herein are synthesized from established safety protocols for hazardous waste and data from structurally related molecules, ensuring a comprehensive approach to safety and environmental stewardship.

Understanding the Hazard Profile

Key Potential Hazards:

  • Toxicity: Potential for acute oral toxicity.

  • Irritation: Risk of skin and eye irritation upon contact.

  • Reactivity: Nitro compounds can be reactive, particularly at elevated temperatures or when mixed with incompatible materials.

  • Environmental Hazard: Nitroaromatic compounds can be persistent in the environment and exhibit toxicity to aquatic life.[3]

Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and accidental eye contact, which can cause serious irritation.[2][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact, which can lead to irritation and potential systemic absorption.
Body Protection A laboratory coatProtects street clothing and underlying skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodMinimizes the inhalation of any dusts or vapors, which may be toxic.[3]
Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[5][6]

Step 1: Waste Segregation and Collection

  • Designated Waste Container: Collect all waste containing this compound (including contaminated consumables like gloves and weighing papers) in a dedicated, leak-proof, and chemically compatible hazardous waste container.[5]

  • Labeling: The container must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity, exclamation mark for irritation).[1]

Step 2: Temporary Storage in the Laboratory

  • Satellite Accumulation Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible chemicals.

  • Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to mitigate the impact of any potential leaks or spills.[5]

Step 3: Professional Waste Disposal

  • Engage a Licensed Service: The ultimate disposal of this compound must be handled by a licensed professional hazardous waste disposal service.[5] These companies have the expertise and facilities to manage hazardous chemicals safely and in compliance with all regulations.

  • High-Temperature Incineration: The generally accepted and most effective method for the disposal of nitroaromatic compounds is high-temperature incineration in a specialized chemical incinerator equipped with afterburners and scrubbers to neutralize harmful combustion by-products.[5][7]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate: Immediately clear the area of all non-essential personnel.[5]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.[5]

  • Collect: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[5]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[5] All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.[5]

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal cluster_spill Spill Response A Wear Appropriate PPE B Handle in Ventilated Area A->B Always C Collect in Labeled, Compatible Container B->C D Segregate from Incompatible Waste C->D E Store in Designated Satellite Accumulation Area D->E F Use Secondary Containment E->F G Arrange Pickup by Licensed Hazardous Waste Service F->G H High-Temperature Incineration G->H Standard Method S1 Evacuate Area S2 Contain with Inert Absorbent S1->S2 S3 Collect into Waste Container S2->S3 S4 Decontaminate Area S3->S4 S5 Report to EHS S4->S5

Caption: Disposal workflow for this compound.

References

  • Proper Disposal of 1-Bromo-3-nitrobenzene: A Guide for Laboratory Professionals. Benchchem.
  • Safe Disposal of 3-Nitrocyclopent-1-ene: A Procedural Guide. Benchchem.
  • SAFETY DATA SHEET - Tokyo Chemical Industry. Tokyo Chemical Industry.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • 2-nitrophenol waste : r/chemistry. Reddit.
  • 2-Ethyl-6-nitro-1,3-benzoxazole 13243-39-5. Sigma-Aldrich.
  • Hazardous waste. Wikipedia.

Sources

A-Z Guide to Personal Protective Equipment for Handling 2-Ethyl-4-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our pursuit of innovation. When handling novel or less-common compounds like 2-Ethyl-4-nitro-1,3-benzoxazole, for which extensive safety data may not be readily available, a proactive and informed approach to personal protective equipment (PPE) is crucial. This guide provides a comprehensive framework for the safe handling of this nitroaromatic compound, grounding our recommendations in the established principles of chemical safety and the known hazards of analogous structures.[1][2]

Understanding the Risks: A Structural-Activity Perspective

While a specific Safety Data Sheet (SDS) for this compound is not widely available, its chemical structure—a benzoxazole core with a nitro group—provides critical insights into its potential hazards. Aromatic nitro compounds are a class of chemicals known for a range of toxic effects, with the primary routes of exposure being skin absorption and inhalation. The nitro group, in particular, is associated with systemic effects such as methemoglobinemia, which impairs the oxygen-carrying capacity of the blood.[3] Therefore, our PPE recommendations are designed to create a robust barrier against these potential routes of exposure.

Core Principles of Protection: A Multi-Layered Approach

Effective protection against chemical hazards in the laboratory is not about a single piece of equipment but a holistic system of controls. This includes engineering controls (like fume hoods), administrative controls (safe work practices), and, as the last line of defense, personal protective equipment.

Essential Personal Protective Equipment (PPE) for Handling this compound

The following table outlines the minimum recommended PPE for handling this compound in a laboratory setting. It is imperative to always conduct a thorough risk assessment for your specific experimental conditions to determine if additional protection is required.[4]

Body Part PPE Item Specification and Rationale
Eyes and Face Safety Goggles and Face ShieldChemical splash goggles that meet ANSI Z87.1 standards are mandatory to protect against splashes and aerosols.[5][6] When there is a significant risk of splashing or a highly exothermic reaction, a face shield should be worn in addition to goggles.[7]
Hands Double Gloving with Chemically Resistant GlovesDisposable nitrile gloves are a minimum requirement for incidental contact.[5] For prolonged handling or when working with larger quantities, double gloving or using a more robust glove material like neoprene is recommended.[7] Always inspect gloves for tears or punctures before use and change them immediately after known contact with the chemical.[1]
Body Flame-Resistant Laboratory CoatA flame-resistant lab coat provides protection against splashes and potential ignition sources.[6][7] It should be fully buttoned with the sleeves rolled down.
Respiratory NIOSH-Approved Respirator (as needed)All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][8] If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[5][7]
Feet Closed-Toed ShoesFully enclosed, chemical-resistant shoes are required to protect against spills.[6]

Step-by-Step Guide to Donning and Doffing PPE

Properly putting on and taking off PPE is as critical as selecting the right equipment to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on your safety goggles, followed by a face shield if necessary.

  • Gloves: Don your inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves go over the sleeves of your lab coat.

Doffing Sequence (to minimize contamination):

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.

  • Lab Coat: Unbutton your lab coat and remove it by rolling it down from your shoulders, keeping the contaminated outer surface away from your body.

  • Face Shield and Goggles: Remove your face shield (if used), followed by your goggles, handling them by the straps.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[3]

PPE_Decision_Workflow cluster_assessment Hazard Assessment cluster_ppe_selection PPE Selection cluster_procedure Safe Work Practices cluster_emergency Emergency Preparedness start Start: Handling this compound risk_assessment Assess Risks: - Quantity - Concentration - Procedure start->risk_assessment eye_face Eye/Face Protection: - Goggles (Mandatory) - Face Shield (if splash risk) risk_assessment->eye_face hand Hand Protection: - Double Nitrile Gloves - Consider Neoprene for extended contact risk_assessment->hand body Body Protection: - Flame-Resistant Lab Coat risk_assessment->body respiratory Respiratory Protection: - Fume Hood (Primary) - Respirator (if fume hood unavailable or aerosol risk) risk_assessment->respiratory footwear Footwear: - Closed-Toed Shoes risk_assessment->footwear donning Proper Donning Sequence eye_face->donning hand->donning body->donning respiratory->donning footwear->donning handling Execute Experiment in Fume Hood donning->handling doffing Proper Doffing Sequence handling->doffing spill Spill Response Plan handling->spill If Spill Occurs exposure Exposure Response Plan handling->exposure If Exposure Occurs disposal Dispose of Contaminated PPE as Hazardous Waste doffing->disposal

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.